molecular formula C9H7ClN2O B11745570 3-Acetyl-5-chloro-6-azaindole

3-Acetyl-5-chloro-6-azaindole

Cat. No.: B11745570
M. Wt: 194.62 g/mol
InChI Key: PKQLBYWNOQAMID-UHFFFAOYSA-N
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Description

3-Acetyl-5-chloro-6-azaindole is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. The azaindole core is recognized as a privileged structure in the design of kinase inhibitors, serving as a key bioisostere for purine and indole systems commonly found in ATP-binding sites . Its unique structure, featuring a chlorine substituent and an acetyl functional group, makes it a versatile intermediate for further synthetic modification aimed at optimizing drug-like properties such as solubility, lipophilicity, and target binding . Researchers primarily utilize this family of compounds in the discovery and development of novel therapeutic agents targeting protein kinases, which are implicated in a wide range of diseases including cancer, inflammatory conditions, and cardiovascular disorders . The structural features of this compound are engineered to facilitate critical hydrogen bond interactions with the kinase hinge region, a mechanism essential for potent inhibitory activity . This product is intended for research and development applications only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)7-3-11-8-4-12-9(10)2-6(7)8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQLBYWNOQAMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CN=C(C=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to Scaffold Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 5-chloro-1H-pyrrolo[2,3-c]pyridine derivatives.

Executive Summary

The 5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold (often referred to as a 5-chloro-6-azaindole derivative) represents a privileged substructure in modern medicinal chemistry. Distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the [2,3-c] isomer offers unique vectors for hydrogen bonding and pi-stacking interactions within enzyme active sites.

This guide focuses on the 5-chloro derivative, where the chlorine atom serves as a critical metabolic block and a halogen-bond donor, significantly enhancing potency and selectivity in targets such as Lysine Specific Demethylase 1 (LSD1) and BET bromodomains .

Core Physicochemical Profile
PropertyValue / CharacteristicRelevance
CAS Number 131084-55-4 (Parent), 800401-68-7 (2-COOH)Identification
Molecular Weight 152.58 g/mol Fragment-based design
H-Bond Donors 1 (Pyrrole NH)Hinge binding (Kinases/Epigenetics)
H-Bond Acceptors 1 (Pyridine N)Solvent front interaction
pKa (Calc) ~4.5 (Pyridine N)Ionization state at physiological pH
Electronic Effect 5-Cl (Inductive withdrawal)Modulates acidity of pyrrole NH

Structural Biology & Pharmacophore Analysis

The pyrrolo[2,3-c]pyridine core mimics the purine ring system found in ATP, making it an excellent scaffold for ATP-competitive inhibitors. However, the 5-chloro substituent introduces specific advantages:

  • Metabolic Stability: The C5 position in azaindoles is electron-rich and prone to oxidative metabolism (CYP450-mediated hydroxylation). Chlorine substitution blocks this "soft spot," extending in vivo half-life.

  • Halogen Bonding: The 5-Cl atom can engage in directed halogen bonding with backbone carbonyls or specific residues (e.g., Cysteine or Methionine) in the hydrophobic pocket of target proteins.

  • pKa Modulation: The electron-withdrawing nature of chlorine reduces the pKa of the pyridine nitrogen, altering the electrostatic potential surface and improving membrane permeability compared to the unsubstituted parent.

Pathway Visualization: Mechanism of Action (LSD1 Inhibition)

The following diagram illustrates the structural logic of replacing a standard pyridine core with the 5-chloro-pyrrolo[2,3-c]pyridine scaffold to enhance LSD1 inhibition, based on recent SAR studies.

LSD1_Inhibition_Logic GSK354 GSK-354 (Lead) (Pyridine Core) Design_Hypothesis Design Hypothesis: Expand hydrophobic contact & Introduce H-bond donor GSK354->Design_Hypothesis Limited Potency Scaffold_Switch Scaffold Switch: Pyrrolo[2,3-c]pyridine Design_Hypothesis->Scaffold_Switch Bicyclic System Compound_46 Compound 46 (5-Chloro derivative) IC50: 3.1 nM Scaffold_Switch->Compound_46 Optimization Mechanism Mechanism: Reversible FAD Competition Compound_46->Mechanism Binds LSD1 Active Site

Caption: Structural evolution from GSK-354 to highly potent LSD1 inhibitors via scaffold hopping to pyrrolo[2,3-c]pyridine.

Synthetic Methodologies

Synthesis of the 5-chloro-1H-pyrrolo[2,3-c]pyridine core is non-trivial due to the electron-deficient nature of the pyridine ring. Two primary routes are established: the Hemetsberger-Knittel reaction (for de novo ring construction) and the Functionalization of Pre-formed Cores .

Route A: Hemetsberger-Knittel Synthesis (De Novo)

This route is preferred for generating the 2-carboxylate derivatives, which are versatile building blocks.

  • Condensation: Reaction of 4-chloro-3-formylpyridine with ethyl azidoacetate.

  • Cyclization: Thermal decomposition of the resulting vinyl azide yields the bicyclic core.

Route B: Hydrolysis of Ethyl Ester (Practical Protocol)

For medicinal chemists, the commercially available ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is the most common starting point.

Detailed Protocol: Ester Hydrolysis to Carboxylic Acid

Objective: Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-68-7).[1]

Reagents:

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equiv)[1]

  • Sodium Hydroxide (2M aqueous solution)

  • Ethanol (Solvent)[1]

  • Acetic Acid (for pH adjustment)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.3 mmol of the ethyl ester in 12 mL of Ethanol. Ensure complete dissolution.

  • Saponification: Add 1.1 mL of 2M NaOH (1.7 mmol) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 1 hour . Monitor by TLC (System: DCM/MeOH 9:1) until the starting material spot disappears.

  • Work-up: Evaporate the ethanol under reduced pressure. The residue will be a solid sodium salt.

  • Acidification: Dissolve the residue in 10 mL of water. Carefully add Acetic Acid dropwise while stirring until the pH reaches 4.0 . A white/off-white precipitate will form immediately.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 5 mL).

  • Drying: Dry the solid in a desiccator over P₂O₅ overnight.

    • Expected Yield: 70-90%

    • Characterization: ¹H NMR (DMSO-d₆) should show loss of ethyl group signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).

Therapeutic Applications & Case Studies

Case Study 1: Reversible LSD1 Inhibitors

Lysine Specific Demethylase 1 (LSD1) is a critical epigenetic target in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[2][3][4]

  • Challenge: Many first-generation inhibitors (e.g., tranylcypromine derivatives) are irreversible and lack selectivity.

  • Solution: Zheng et al. (2023) utilized the pyrrolo[2,3-c]pyridine scaffold to create reversible inhibitors.[2][4]

  • Key Finding: Replacing the monocyclic pyridine of GSK-354 with the bicyclic 5-chloro-pyrrolo[2,3-c]pyridine dramatically improved potency.

SAR Comparison Table:

Compound Scaffold Core R-Substituent LSD1 IC50 (nM) Cell Growth IC50 (MV4;11)
GSK-354 Pyridine - >100 N/A
Cmpd 29 Pyrrolo[2,3-b]pyridine 5-H 5.1 ~10

| Cmpd 46 | Pyrrolo[2,3-c]pyridine | 5-Cl | 3.1 | 0.6 |

Analysis: The 5-chloro substituent fills a hydrophobic pocket in the LSD1 active site, while the [2,3-c] nitrogen orientation provides optimal geometry for H-bonding with Val811 or similar hinge residues.

Case Study 2: BET Bromodomain Inhibitors

The scaffold has also appeared in the optimization of ABBV-744 analogues. The 5-chloro group serves to modulate the electron density of the lactam/amide functionality often fused to the core, tuning the affinity for the bromodomain binding pocket (WPF shelf).

Synthesis Workflow Diagram

The following Graphviz diagram outlines the synthetic pathways to access both the core and its functionalized derivatives.

Synthesis_Workflow Start 4-Chloro-3-formylpyridine VinylAzide Vinyl Azide Intermediate Start->VinylAzide Condensation (-H2O) Reagent Ethyl azidoacetate Reagent->VinylAzide Ester Ethyl 5-chloro-1H-pyrrolo[2,3-c] pyridine-2-carboxylate VinylAzide->Ester Hemetsberger-Knittel Cyclization (Reflux) Acid Acid Derivative (CAS 800401-68-7) Ester->Acid Hydrolysis (NaOH/EtOH) Decarbox 5-Chloro-1H-pyrrolo[2,3-c]pyridine (Parent Scaffold) Acid->Decarbox Decarboxylation (Cu/Quinoline, Heat) Amide Amide Derivatives (LSD1 Inhibitors) Acid->Amide Amide Coupling (HATU/Amine)

Caption: Synthetic tree from pyridine precursors to functionalized 5-chloro-6-azaindole scaffolds.

Future Outlook

The 5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is currently under-utilized compared to its 7-azaindole counterpart. However, its ability to inhibit LSD1 with single-digit nanomolar potency and its emerging role in PROTAC linker design (due to the solvent-exposed nitrogen) suggests a rising trajectory. Future research will likely focus on C2-arylation via Suzuki couplings to expand the chemical space for kinase selectivity.

References

  • Zheng, C., et al. (2023).[2] "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[2][4] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Radix, S., et al. (2022).[5] "Regioselective access to 5- and 6-azaindoles." ResearchGate. Available at: [Link]

Sources

6-azaindole vs 7-azaindole scaffold comparison for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core: A Comparative Analysis of 6-Azaindole and 7-Azaindole Scaffolds for Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

Azaindoles, bioisosteres of the ubiquitous indole nucleus, represent a class of "privileged scaffolds" in modern medicinal chemistry. The strategic incorporation of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's physicochemical and pharmacological properties, offering a powerful tool for optimizing drug candidates. Among the four possible isomers, 6-azaindole and 7-azaindole have emerged as the most frequently utilized frameworks in drug discovery. This technical guide provides an in-depth comparative analysis of these two scaffolds, synthesizing data from seminal and contemporary literature to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuanced differences in their physicochemical properties, synthetic accessibility, target interaction profiles, and applications, supported by case studies of approved drugs and detailed experimental methodologies.

Introduction: The Strategic Value of the Azaindole Scaffold

The indole ring is a cornerstone of medicinal chemistry, found in countless natural products and synthetic drugs. However, its inherent properties, such as lipophilicity and metabolic susceptibility, can present challenges during drug development. The concept of bioisosteric replacement—substituting a functional group with another that retains similar biological activity while improving other properties—led to the rise of azaindoles.[1][2] By replacing a single C-H group in the six-membered ring with a nitrogen atom, an azaindole is formed. This seemingly minor change introduces a hydrogen bond acceptor, alters the molecule's electronic distribution, and can significantly improve aqueous solubility and metabolic stability.[1][3]

There are four structural isomers—4-, 5-, 6-, and 7-azaindole—each with distinct properties.[1] While all have found utility, the 7-azaindole and 6-azaindole scaffolds are the most prevalent in successful drug discovery campaigns, particularly in the highly competitive field of kinase inhibitors.[3][4] This guide focuses on a direct comparison of these two key isomers to elucidate the subtle yet critical differences that medicinal chemists can leverage to overcome design challenges and accelerate the development of novel therapeutics.

Comparative Physicochemical Properties: The Impact of Nitrogen Placement

The position of the pyridine nitrogen atom is the primary determinant of the scaffold's physicochemical character. This placement directly influences hydrogen bonding potential, pKa, dipole moment, and ultimately, the molecule's pharmacokinetic profile.[1]

Property6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)Causality and Medicinal Chemistry Implications
Hydrogen Bonding 1 H-bond donor (N1-H), 1 H-bond acceptor (N6)1 H-bond donor (N1-H), 1 H-bond acceptor (N7)The proximity of the N7 atom to the pyrrole N1-H in 7-azaindole creates a powerful bidentate hydrogen-bonding motif, ideal for interacting with kinase hinge regions.[5][6] The N6 atom in 6-azaindole is more sterically accessible but lacks this pre-organized bidentate arrangement.
Aqueous Solubility Generally enhanced over indoleGenerally enhanced over indoleThe introduction of the polar pyridine nitrogen atom in both isomers typically increases aqueous solubility compared to the parent indole scaffold, a highly desirable feature for drug candidates.[3][7]
Lipophilicity (LogP) Lower than indoleLower than indoleBoth isomers are generally less lipophilic than indole, which can lead to improved ADME properties.[1] The specific LogP value is highly dependent on substitution patterns.
pKa (of Pyridine N) ~5.5 - 6.0~4.5 - 5.0The N6 atom is generally more basic than the N7 atom. This can influence salt formation strategies, off-target interactions with acidic pockets, and absorption in the gastrointestinal tract.
Metabolic Stability Can offer improved metabolic stability over indoleCan offer improved metabolic stability over indoleThe pyridine nitrogen can block potential sites of oxidative metabolism that are present on the indole ring, potentially increasing the half-life of a drug.[8][9]

This comparative data highlights a key trade-off: 7-azaindole possesses a near-perfect arrangement for kinase hinge binding, while 6-azaindole offers different electronics and basicity that may be advantageous for other target classes or for fine-tuning pharmacokinetic properties.[7][9]

Synthetic Accessibility: Pathways to the Core Scaffolds

The synthetic tractability of a scaffold is a critical consideration in any medicinal chemistry program. Fortunately, robust methods exist for the synthesis of both 6- and 7-azaindole cores, often starting from appropriately substituted pyridines.[10][11]

Common synthetic strategies include:

  • Bartoli and Batcho-Leimgruber Indole Syntheses: These classic methods can be adapted for azaindole synthesis, though yields can sometimes be modest.[3]

  • Transition Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are frequently used to construct the fused pyrrole ring, offering high efficiency and functional group tolerance.[12]

  • Pictet-Spengler Reaction: This reaction is particularly useful for constructing the 6-azaindole core.[13]

  • Vilsmeier-Haack Formylation: Recent methods have shown this can be an efficient route to functionalized 6-azaindoles from 3-amino-4-methyl pyridines.[14]

G cluster_6Aza 6-Azaindole Synthesis cluster_7Aza 7-Azaindole Synthesis Py_6 Substituted 3-Amino-4-Alkylpyridine PS_Intermediate Iminium Intermediate Py_6->PS_Intermediate Pictet-Spengler (e.g., with glyoxal) Aromatization_6 Aromatization PS_Intermediate->Aromatization_6 Oxidation Scaffold_6 6-Azaindole Core Aromatization_6->Scaffold_6 Py_7 Substituted 2-Amino-3-Halopyridine Sonogashira Sonogashira Coupling Py_7->Sonogashira + Terminal Alkyne (Pd catalyst) Annulation Base-mediated Annulation Sonogashira->Annulation Scaffold_7 7-Azaindole Core Annulation->Scaffold_7 G cluster_kinase Kinase Hinge Region Backbone_NH Backbone N-H Backbone_CO Backbone C=O Azaindole_img Backbone_CO->Azaindole_img H-Bond Acceptor (Pyridine N7) Azaindole 7-Azaindole Scaffold Azaindole_img->Backbone_NH H-Bond Donor (Pyrrole N1-H)

Sources

3-Acetyl-5-chloro-6-azaindole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Acetyl-5-chloro-6-azaindole CAS number and molecular weight Content Type: In-depth Technical Guide

High-Value Intermediate for Kinase Inhibitor Discovery [1]

Executive Summary

3-Acetyl-5-chloro-6-azaindole (CAS: 1427502-59-7 ) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors.[1] As a derivative of the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold, it offers a distinct electronic profile compared to the more common 7-azaindole and indole analogs.[1]

The presence of the chlorine atom at the C-5 position and the acetyl group at C-3 renders this compound a versatile "linchpin" intermediate.[1] It allows for divergent synthesis: the acetyl group serves as a handle for condensation reactions (e.g., to form chalcones or heterocycles), while the chlorine atom provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1]

This guide details the chemical identity, validated synthesis protocols, and handling requirements for researchers integrating this compound into medicinal chemistry campaigns.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-Acetyl-5-chloro-6-azaindole
IUPAC Name 1-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
CAS Number 1427502-59-7
Molecular Weight 194.62 g/mol
Molecular Formula C₉H₇ClN₂O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
pKa (Calc) ~11.5 (Pyrrole NH), ~3.5 (Pyridine N)
SMILES CC(=O)C1=CNC2=C1C=NC(Cl)=C2

Synthesis & Manufacturing Protocol

The introduction of an acetyl group at the C-3 position of the electron-deficient 6-azaindole ring is non-trivial.[1] Unlike electron-rich indoles, which react readily with acetic anhydride, 6-azaindoles require strong Lewis acid activation to overcome the deactivating effect of the pyridine nitrogen.[1]

Method A: Aluminum Chloride-Mediated Friedel-Crafts Acylation

This is the industry-standard "Gold Method" for acylating electron-deficient azaindoles.[1]

Reagents:
  • Substrate: 5-Chloro-6-azaindole (CAS 131084-55-4)[1][2]

  • Acylating Agent: Acetyl Chloride (preferred over anhydride for reactivity)[1]

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous[1]

  • Solvent: Dichloromethane (DCM) or Nitromethane (CH₃NO₂)[1]

Step-by-Step Protocol:
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add anhydrous AlCl₃ (5.0 equiv) to dry DCM (0.2 M concentration relative to substrate).[1]

  • Complexation: Add 5-Chloro-6-azaindole (1.0 equiv) portion-wise at 0°C.

    • Expert Insight: A heavy precipitate will form immediately.[1] This is the azaindole-AlCl₃ complex.[1] The excess AlCl₃ is required to saturate the pyridine nitrogen lone pair and catalyze the acylation.[1]

  • Acylation: Add Acetyl Chloride (5.0 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–24 hours.

    • Note: 6-azaindoles acylate slower than 7-azaindoles due to the specific electronic deactivation patterns.[1] If conversion is low after 12h, reflux gently (40°C).[1]

  • Quenching (Critical): Cool the mixture to 0°C. Slowly pour the reaction mixture into ice-water containing saturated NaHCO₃.

    • Caution: Exothermic hydrolysis of AlCl₃ releases HCl gas.[1]

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from MeOH/DCM or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualizing the Reaction Logic

SynthesisPath Start 5-Chloro-6-azaindole (Electron Deficient) Complex AlCl3 Complexation (Pyridine N blocked) Start->Complex AlCl3 (5 eq) DCM, 0°C Acylation Electrophilic Attack at C-3 Complex->Acylation Acetyl Chloride RT, 12h Product 3-Acetyl-5-chloro-6-azaindole (Target) Acylation->Product Hydrolysis (Ice/NaHCO3)

Figure 1: Lewis Acid-mediated acylation pathway overcoming the electronic deactivation of the 6-azaindole core.[1]

Experimental Validation & Troubleshooting

When synthesizing or sourcing this compound, validity must be confirmed via analytical data.[1]

Analytical Expectations
  • ¹H NMR (DMSO-d₆):

    • Indole NH: Broad singlet ~12.0–12.5 ppm.[1]

    • C-2 Proton: Sharp singlet/doublet ~8.3–8.5 ppm (deshielded by the adjacent carbonyl).[1]

    • Aromatic Protons: Two singlets (due to 5-Cl substitution preventing coupling) at ~8.0 ppm and ~8.5 ppm.[1]

    • Acetyl Methyl: Sharp singlet at ~2.5 ppm.[1]

  • LC-MS:

    • Expect [M+H]⁺ = 195.0 and [M+H+2]⁺ = 197.0 (characteristic 3:1 Chlorine isotope pattern).[1]

Troubleshooting Low Yields
ObservationRoot CauseCorrective Action
No Reaction Pyridine N deactivation is too strong.Switch solvent to Nitromethane .[1] The polarity stabilizes the intermediate complex.[1]
N-Acylation Incomplete complexation.[1]Ensure AlCl₃ is anhydrous and used in large excess (>4 eq).[1]
Polymerization Temperature too high.[1]Keep reaction below 40°C; 6-azaindoles are prone to decomposition under harsh acidic reflux.[1]

Applications in Drug Discovery[1]

3-Acetyl-5-chloro-6-azaindole serves as a scaffold for Type I and Type II Kinase Inhibitors .[1]

  • Hinge Binding: The azaindole core (N-1 and N-6) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1]

  • Gatekeeper Interaction: The 3-acetyl group can be converted into a diverse range of heterocycles (e.g., pyrazoles, thiazoles) to access the hydrophobic back-pocket.[1]

  • Solvent Front: The 5-chloro substituent is a prime handle for Suzuki couplings to attach solubilizing groups (e.g., piperazines) that extend into the solvent-exposed region.[1]

Applications Core 3-Acetyl-5-chloro-6-azaindole Path1 Claisen Condensation (w/ Aldehydes) Core->Path1 Path2 Suzuki Coupling (at C-5 Cl) Core->Path2 Target1 Chalcones (Michael Acceptors) Path1->Target1 Target2 Bi-aryl Systems (Extended Scaffold) Path2->Target2

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C-3 acetyl and C-5 chloro groups.[1]

Handling & Safety (SDS Summary)

  • Hazard Classification: GHS07 (Warning).[1]

  • H-Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert gas (Argon). The acetyl group makes the C-2 position slightly acidic; protect from moisture to prevent hydrolysis or dimerization.[1]

References

  • Zhang, Z., et al. (2002).[1] "An Effective Procedure for the Acylation of Azaindoles at C-3." Journal of Organic Chemistry, 67(17), 6226–6227.

    • Key citation for the AlCl₃ acyl
  • Accela ChemBio. (2024).[1] "Product Analysis: 3-Acetyl-5-chloro-6-azaindole (CAS 1427502-59-7)." AccelaChem Catalog.

    • Verification of CAS and commercial availability.
  • Song, J. J., et al. (2002).[1] "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 36, 1120.

    • Background on the electronic properties of 6-azaindoles.

Sources

The Janus Scaffold: A Technical Guide to the Hydrogen Bond Donor/Acceptor Properties of 6-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere in modern drug discovery, offering a distinct physicochemical profile compared to its more common isomer, 7-azaindole, and the parent indole. While often utilized to modulate aqueous solubility and lipophilicity, its utility is defined by its unique hydrogen bond (H-bond) donor/acceptor (DA) capabilities.

Unlike 7-azaindole, which typically forms centrosymmetric dimers, 6-azaindole exhibits a propensity for forming cyclic trimers in nonpolar media and possesses a significantly more basic pyridine nitrogen due to the para-like resonance contribution from the pyrrole ring. This guide provides an in-depth analysis of these properties, quantifying the H-bond dynamics and detailing experimental protocols for their characterization.

Molecular Architecture & Electronic Fundamentals

The "Janus" Nature

6-Azaindole functions as an amphiphilic H-bond module. It possesses two distinct interaction sites:

  • N1-H (Pyrrole): A canonical hydrogen bond donor (HBD).

  • N6 (Pyridine): A hydrogen bond acceptor (HBA).

This dual nature allows the scaffold to act as a "molecular glue" in supramolecular assemblies or as a bidentate ligand in protein active sites (e.g., kinase hinge regions).

Electronic Push-Pull

The position of the nitrogen atom is the defining feature. In 7-azaindole, the pyridine nitrogen (N7) is ortho to the pyrrole NH, resulting in an inductive withdrawal that lowers the basicity of N7.

In 6-azaindole , the N6 atom is located meta to the pyrrole nitrogen but is electronically linked via resonance (similar to 4-aminopyridine). The lone pair on the pyrrole nitrogen (N1) can donate electron density into the ring system, which is effectively delocalized onto the N6 position.

Consequence: The N6 nitrogen of 6-azaindole is significantly more basic (


) compared to 7-azaindole (

) or unsubstituted pyridine (

).

G cluster_0 Resonance Contribution N1 N1 (Pyrrole) Electron Donor Ring π-System Delocalization N1->Ring +M Effect N6 N6 (Pyridine) Electron Acceptor (High Basicity) Ring->N6 Increased e- Density

Figure 1: Electronic flow in 6-azaindole demonstrating the resonance-driven basicity of the N6 position.

Supramolecular Dynamics: The Trimer Anomaly

While 7-azaindole is famous for forming


 symmetric dimers (resembling DNA base pairs), 6-azaindole exhibits a different self-association topology in nonpolar solvents (e.g., 

, cyclohexane).
The Cyclic Trimer

Due to the geometric angle between the N1-H donor and the N6 acceptor vectors (approx. 120°), 6-azaindole sterically favors the formation of a cyclic trimer over a dimer. This trimer is stabilized by three cooperative N1-H···N6 hydrogen bonds.

  • Dimerization: Thermodynamically less favorable due to angular strain.

  • Trimerization: The dominant species in nonpolar ground states.

  • Excited State Dynamics: This trimer undergoes Excited-State Triple Proton Transfer (ESTPT), a rare photophysical phenomenon where three protons shift simultaneously upon UV excitation.

Quantitative Parameters
ParameterValue / DescriptionContext

(BH+)
~ 8.0Conjugate acid (Protonation at N6) [1]

(Acid)
~ 15 - 16Deprotonation of N1-H (estimated)
Self-Association Cyclic TrimerDominant in nonpolar solvents (

is high)
H-Bond Acidity (

)
ModerateComparable to indole
H-Bond Basicity (

)
HighSuperior to 7-azaindole due to resonance

Medicinal Chemistry Applications

Kinase Hinge Binding

In kinase drug discovery, the "hinge region" connects the N- and C-terminal lobes of the kinase. Inhibitors often mimic the adenine ring of ATP.

  • Binding Mode: 6-Azaindoles can bind to the hinge via a bidentate interaction. The N1-H donates to a backbone carbonyl (e.g., Glu/Met), while the N6 accepts from a backbone amide.

  • Selectivity Filter: The high basicity of N6 can be a liability if the target pocket contains a hydrophobic gatekeeper residue that disfavors highly polar/charged centers. However, it is an asset when a specific salt bridge is required for potency.

Solubility Enhancement

Replacing an indole scaffold with 6-azaindole typically lowers LogP (lipophilicity) and increases aqueous solubility. The basic N6 atom can be protonated at physiological pH (depending on substitution), drastically improving dissolution rates compared to neutral indoles.

KinaseBinding cluster_pocket Kinase Hinge Region cluster_ligand 6-Azaindole Inhibitor Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Ligand_N6 N6 (Acceptor) Backbone_NH->Ligand_N6 H-Bond Ligand_NH N1-H (Donor) Ligand_NH->Backbone_CO H-Bond

Figure 2: Schematic of the bidentate hydrogen bonding interaction between 6-azaindole and a generic kinase hinge region.

Experimental Protocols

To accurately characterize the H-bond properties of a new 6-azaindole derivative, the following self-validating protocols are recommended.

Protocol A: Determination of Association Constants via NMR Titration

This protocol determines if your derivative forms dimers or trimers and quantifies the strength (


).

Materials:

  • Compound X (Dried, >98% purity).

  • Solvent:

    
     (Deuterated chloroform, dried over molecular sieves to remove water competition).
    
  • Standard: TMS (Tetramethylsilane).

Workflow:

  • Preparation: Prepare a stock solution of Compound X (e.g., 50 mM) in

    
    .
    
  • Titration: Prepare 5-7 NMR tubes with varying concentrations (0.5 mM to 50 mM).

  • Acquisition: Acquire 1H NMR spectra at constant temperature (298 K).

  • Analysis: Monitor the chemical shift (

    
    ) of the N1-H  proton.
    
    • Downfield Shift: Indicates H-bond formation.[1][2][3]

    • Curve Fitting: Plot

      
       vs. Concentration.
      
    • Model Selection: Fit data to Dimer model (

      
      ) and Trimer model (
      
      
      
      ). The model with the lowest residual error (
      
      
      ) defines the oligomerization state.

Self-Validation Check: If the chemical shift change (


) is < 0.5 ppm over the concentration range, the self-association is weak (

), or the solvent is too competitive (switch to

if solubility permits).
Protocol B: Spectrophotometric pKa Determination

Due to the overlapping UV absorption of the neutral and cationic forms, simple potentiometric titration is often inaccurate for 6-azaindoles.

Workflow:

  • Buffer Prep: Prepare a series of buffers ranging from pH 2.0 to 10.0 (constant ionic strength, I=0.1 M KCl).

  • Stock: Dissolve 6-azaindole in Methanol (1 mM).

  • Aliquot: Add 10 µL stock to 1 mL of each buffer.

  • Scan: Record UV-Vis spectra (220–400 nm).

  • Isosbestic Point: Verify the presence of a sharp isosbestic point. This confirms a simple two-state equilibrium (

    
    ).
    
  • Calculation: Plot Absorbance at

    
     (of the cation, typically ~310-320 nm) vs. pH. Fit to the Henderson-Hasselbalch equation.
    

Protocol Start Start: NMR Titration Prep Prepare Conc. Gradient (0.5 - 50 mM in CDCl3) Start->Prep Measure Measure N1-H Shift (δ) Prep->Measure Decision Δδ > 0.5 ppm? Measure->Decision FitDimer Fit to Dimer Model Decision->FitDimer Yes FitTrimer Fit to Trimer Model Decision->FitTrimer Yes Weak Weak Association Or Solvent Competition Decision->Weak No Compare Compare Residuals (R²) FitDimer->Compare FitTrimer->Compare

Figure 3: Decision tree for determining the oligomerization state of 6-azaindole derivatives via NMR.

References

  • Photophysical Properties of 6-Azaindole Title: The Photophysical Properties of 6-Azaindole.[1][3][4][5] Source: Journal of Physical Chemistry A. Note: Identifies the protonated form absorbance and pKa ~ 8.0.

  • Trimerization of 6-Azaindole Title: The Cyclic Hydrogen-Bonded 6-Azaindole Trimer and its Prominent Excited-State Triple-Proton-Transfer Reaction.[1][4] Source: Angewandte Chemie International Edition.[6] Note: Defines the trimer vs. dimer structural anomaly.

  • Medicinal Chemistry of Azaindoles Title: Azaindoles in Drug Discovery.[7][8] Source: PharmaBlock Whitepaper / Review. Note: Comparative analysis of 4, 5, 6, and 7-azaindoles in kinase inhibition.[7]

  • 7-Azaindole Baseline Properties Title: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles. Source: MDPI (Molecules). Note: Provides comparative baseline for azaindole H-bond networks.

Sources

Solubility profile of acetylated 5-chloro-6-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling and Physicochemical Characterization of Acetylated 5-Chloro-6-Azaindole

Executive Summary

Acetylated 5-chloro-6-azaindole (1-acetyl-5-chloro-1H-pyrrolo[2,3-c]pyridine) represents a critical intermediate and potential prodrug scaffold in the development of kinase inhibitors, specifically targeting the JAK/STAT and B-Raf pathways.[1] While the parent 6-azaindole core offers superior aqueous solubility compared to indole bioisosteres, the introduction of a 5-chloro substituent and N1-acetylation drastically alters the physicochemical landscape.

This technical guide provides a rigorous framework for profiling the solubility of this specific derivative. It synthesizes empirical data from the 6-azaindole scaffold with predictive modeling for the acetylated derivative, offering a self-validating protocol for researchers to determine exact thermodynamic and kinetic solubility values.

Physicochemical Context & Theoretical Profile

To design an effective solubility experiment, one must first understand the molecular forces at play. Acetylation at the N1 position transforms the amphoteric parent compound into a lipophilic, weak base.

Structural Dynamics
  • Core Scaffold: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine).[1]

  • Substituent Effects:

    • 5-Chloro (Electron Withdrawal): The chlorine atom at the C5 position exerts a strong inductive effect (-I), significantly reducing the electron density on the adjacent pyridine nitrogen (N6).

    • N1-Acetyl (Lipophilicity & Basicity): Acetylation removes the Hydrogen Bond Donor (HBD) capability of the pyrrole nitrogen. It also acts as an electron-withdrawing group (EWG), further suppressing the basicity of the N6 nitrogen.

Predicted Physicochemical Properties
PropertyParent (5-Chloro-6-azaindole)Acetylated DerivativeImpact Analysis
Molecular Weight 152.58 g/mol 194.62 g/mol Slight increase; negligible diffusion impact.[1]
LogP (Lipophilicity) ~2.1~2.6 – 3.0Critical: Acetylation increases LogP by ~0.5–0.9 units, reducing aqueous solubility.[1]
pKa (N6 Basic) ~4.5 – 5.5 (Est.)[1]~2.5 – 3.5 (Est.)[1]The compound becomes a very weak base; likely neutral at physiological pH.
H-Bond Donors 1 (Pyrrole NH)0Loss of HBD reduces water solvation energy.[1]
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N + Carbonyl O)Carbonyl oxygen adds a weak acceptor site.[1]

Technical Insight: The parent 6-azaindole has a reported pKa of ~8.[1][2]0. However, the 5-chloro substituent (ortho to N6) drastically lowers this pKa due to inductive withdrawal.[1] The N-acetyl group further delocalizes electrons, rendering the molecule neutral in blood plasma (pH 7.4) and soluble only in highly acidic media (pH < 2).[1]

Chemical Synthesis & Purity Validation

Before solubility profiling, the material must be synthesized and validated to exclude hydrolyzed impurities (parent azaindole) which would skew solubility data.

Synthesis Protocol (N-Acetylation)
  • Reagents: 5-Chloro-6-azaindole (1.0 eq), Acetic Anhydride (1.5 eq), Triethylamine (2.0 eq), DMAP (0.1 eq, catalyst).

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve starting material in DCM under Nitrogen atmosphere.[1]

    • Add TEA and DMAP.[1] Cool to 0°C.[1][3][4]

    • Dropwise addition of Acetic Anhydride.[1][4]

    • Stir at RT for 3 hours (Monitor by TLC: 50% EtOAc/Hexane).

  • Workup (Critical for Stability):

    • Wash with cold saturated NaHCO₃ (rapidly, to avoid hydrolysis).[1]

    • Wash with brine, dry over Na₂SO₄, concentrate.[1]

    • Recrystallization: Ethanol/Heptane or Column Chromatography.[1]

Visualizing the Equilibrium

The following diagram illustrates the synthesis and the potential hydrolysis equilibrium that must be controlled during solubility testing.

G Parent 5-Chloro-6-azaindole (LogP ~2.1, HBD=1) Product Acetylated Derivative (LogP ~2.8, HBD=0) Parent->Product Acetylation Reagents Ac2O / TEA / DMAP DCM, 0°C -> RT Product->Parent Degradation Hydrolysis Hydrolysis Risk (pH > 9 or pH < 2)

Figure 1: Synthesis pathway and hydrolysis equilibrium.[1] Note the reversibility under extreme pH, which complicates solubility profiling.

Solubility Profiling Protocols

This section details the "Gold Standard" thermodynamic solubility protocol. Do not rely on kinetic solubility (DMSO precipitation) for lead optimization, as it overestimates solubility due to supersaturation.[1]

Experimental Design: The "Shake-Flask" Method

Objective: Determine equilibrium solubility at 25°C in biorelevant media.

Materials:

  • Solid: Micronized Acetylated 5-chloro-6-azaindole (Purity >98%).[1]

  • Media:

    • 0.1 M HCl (pH 1.2): Simulates gastric fluid (SGF).[1]

    • Phosphate Buffer (pH 7.4): Simulates blood/cytosol.[1]

    • FaSSIF (pH 6.5): Fasted State Simulated Intestinal Fluid (contains lecithin/taurocholate).[1]

    • Organic Control: 1-Octanol (for LogP validation).

Protocol Steps:

  • Saturation: Add excess solid (~2–5 mg) to 1.0 mL of each medium in glass vials.

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic equilibrium).

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Critical: Check pH of supernatant.[1] If pH shifted >0.1 units, adjust and re-equilibrate.

  • Filtration: Filter supernatant through 0.22 µm PVDF membrane (low binding).

    • Note: Discard first 200 µL of filtrate to saturate membrane adsorption sites.[1]

  • Quantification: Analyze by HPLC-UV (254 nm).

HPLC Analytical Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Azaindole core absorption).[1]

  • Standard Curve: Prepare standards of the parent and acetylated compound to detect any in-situ hydrolysis.[1]

Solubility Workflow Diagram

SolubilityWorkflow Start Micronized Solid (>98% Purity) Shake Shake Flask 24h @ 25°C Start->Shake MediaPrep Prepare Media: 1. pH 1.2 (HCl) 2. pH 7.4 (Buffer) 3. FaSSIF MediaPrep->Shake Centrifuge Centrifuge & pH Check Shake->Centrifuge Filter Filter (0.22 µm) Discard initial volume Centrifuge->Filter HPLC HPLC-UV Analysis (Detect Parent vs Prodrug) Filter->HPLC

Figure 2: Step-by-step thermodynamic solubility profiling workflow.[1]

Data Interpretation & Biopharmaceutical Implications

Expected Solubility Profile

Based on the scaffold properties, the following trends are the reference standard for validation:

MediumExpected SolubilityMechanistic Explanation
0.1 N HCl (pH 1.2) Moderate (0.1 – 1.0 mg/mL)Protonation of the pyridine N6 is possible here, aiding solvation.
PBS (pH 7.4) Low (< 0.01 mg/mL)Molecule is neutral and lipophilic.[1] Class II/IV behavior.[1]
FaSSIF (pH 6.5) High (> 0.5 mg/mL)Bile salts/micelles in FaSSIF will solubilize the lipophilic acetylated core.
DMSO Very High (> 50 mg/mL)Standard organic solvent for stock solutions.[1]
Stability Warning

If HPLC analysis shows a peak at the retention time of the parent (5-chloro-6-azaindole), hydrolysis has occurred.[1]

  • Cause: N-acyl azaindoles are susceptible to hydrolysis in acidic media (pH 1.[1]2) over 24 hours.

  • Correction: If degradation >5% is observed, switch to Kinetic Solubility measurement (2-hour incubation) to minimize hydrolysis artifacts.

References

  • BenchChem. Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles. (2025).[1][3][4][5][6][7][8] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9219, 6-Azaindole.[1] (2025).[1][3][4][5][6][7][8] Retrieved from

  • Soujanya, T., et al. The Photophysical Properties of 6-Azaindole.[1] Journal of Physical Chemistry A. (2001).[1] Retrieved from

  • Zhang, Z., et al. Synthesis and SAR of azaindole derivatives.[1] Journal of Medicinal Chemistry.[1] (2002).[1][8][9] (Contextual citation for azaindole electronics).

  • Sigma-Aldrich. 5-Chloro-6-azaindole Product Datasheet.[1] (2025).[1][3][4][5][6][7][8] Retrieved from [10]

Sources

Technical Guide: 3-Acyl-6-Azaindole Pharmacophore Modeling and Docking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-acyl-6-azaindole scaffold represents a privileged structure in medicinal chemistry, most notably validated by the discovery of Temsavir (BMS-626529) , a first-in-class HIV-1 attachment inhibitor. Unlike the ubiquitous 7-azaindole (often used as an ATP-hinge binder in kinases), the 6-azaindole isomer offers a unique electrostatic profile and hydrogen-bonding vector that exploits specific pockets in viral envelope proteins and kinase allosteric sites.

This guide provides a rigorous, step-by-step workflow for modeling this scaffold. It moves beyond standard docking protocols to address the specific challenges of this chemical class: tautomeric ambiguity , acyl-group planarity , and glycan-mediated binding interfaces .

Part 1: The Pharmacophore & Chemical Logic

To successfully model 3-acyl-6-azaindoles, one must first understand why this scaffold works. It is not merely a bioisostere of indole; it is an electronic tuner.

Electronic Architecture

The introduction of a nitrogen atom at the 6-position (pyridine ring) and an acyl group at the 3-position (pyrrole ring) creates a "push-pull" electronic system.

  • N1-H (Donor): The electron-withdrawing nature of the 6-N and the 3-acyl group increases the acidity of the pyrrole N1-H, making it a stronger hydrogen bond donor than a standard indole.

  • C3-Carbonyl (Acceptor): The carbonyl oxygen serves as a critical hydrogen bond acceptor. In many crystal structures (e.g., PDB: 5U7O), this oxygen accepts a hydrogen bond from a backbone amide or a conserved water molecule.

  • 6-N (Acceptor/Repulsion): Unlike 7-azaindole, the 6-nitrogen does not typically bind to the kinase "hinge" region in the canonical fashion. Instead, it often faces solvent or interacts with specific polar residues (e.g., Ser/Thr side chains).

The Pharmacophore Map

The following diagram illustrates the abstract pharmacophore features required for high-affinity binding, derived from SAR data of HIV-1 attachment inhibitors.

Pharmacophore Core 6-Azaindole Core (Pi-Stacking) N1 N1-H (Strong H-Bond Donor) Core->N1 Electronic Coupling Acyl 3-Acyl Carbonyl (H-Bond Acceptor) Core->Acyl Conjugation N6 N6-Nitrogen (Electrostatic Vector) Core->N6 Isomer Specific R7 C7-Substituent (Hydrophobic/Shape) Core->R7 Steric Lock Target_Donor Target: Backbone C=O or Water N1->Target_Donor H-Bond Target_Acceptor Target: Backbone NH or Lys/Arg Acyl->Target_Acceptor H-Bond

Caption: Pharmacophoric connectivity of the 3-acyl-6-azaindole scaffold. The C3-acyl and N1-H usually act as a cooperative donor-acceptor motif.

Part 2: Computational Workflow (Step-by-Step)

Standard force fields (MMFF94, OPLS3e) often fail to accurately predict the rotational barrier of the 3-acyl group relative to the azaindole plane. The conjugation requires Quantum Mechanics (QM) for accurate geometry.

Phase 1: Ligand Preparation (The "QM-Prime" Protocol)

Objective: Generate a low-energy conformer with accurate partial charges and dihedral angles.

  • Sketching: Draw the 3-acyl-6-azaindole derivative. Ensure the acyl group (C=O) is initially planar (0° or 180°) relative to the ring.

  • QM Optimization (Mandatory):

    • Software: Gaussian, Jaguar, or ORCA.

    • Theory Level: DFT B3LYP/6-31G** (minimum).

    • Focus: Optimize the geometry. Calculate electrostatic potential (ESP) charges.

    • Why? The resonance between the pyrrole nitrogen and the carbonyl oxygen imparts partial double-bond character to the C3-C(acyl) bond, restricting rotation. Standard force fields often underestimate this barrier, leading to unrealistic "twisted" docking poses.

  • Tautomer Generation:

    • Generate the N1-H tautomer (dominant).

    • Note: Unlike 7-azaindole, 6-azaindole tautomerism is less ambiguous, but check for N7-protonation if a substituent at C7 influences pKa.

Phase 2: Target Preparation (HIV-1 gp120 Focus)

Objective: Prepare the receptor, accounting for the massive flexibility and glycosylation of viral envelope proteins.

  • PDB Selection: Use PDB ID: 5U7O (bound to BMS-626529) or 4I53 .

  • Glycan Trimming:

    • gp120 is covered in "glycan shields." Most docking software cannot handle full glycans.

    • Action: Trim glycans to the first N-acetylglucosamine (NAG) or mannose residue unless they are directly involved in the binding pocket (as seen in some broad-neutralizing antibody interfaces).

  • Water Management:

    • Critical Step: Retain the "structural waters" located deep in the CD4-binding pocket. The 3-acyl group often bridges to the protein via a water molecule.

    • Tool: Use 3D-RISM or WaterMap to predict thermodynamic stability of active site waters. Delete unstable waters; keep stable ones as part of the receptor grid.

Phase 3: Molecular Docking Strategy

Objective: Position the ligand to maximize the pharmacophore overlap.

  • Grid Generation:

    • Center the grid on the co-crystallized ligand (e.g., BMS-626529).

    • Box Size: Expand 12Å–15Å from the ligand center to accommodate the flexible "tail" (often a piperazine or benzamide in these derivatives).

  • Constraints (The "Anchor"):

    • Apply a Hydrogen Bond Constraint on the backbone amide of the specific residue interacting with the C3-carbonyl (e.g., Trp112 or Asp368 in gp120, depending on the specific strain/conformation).

    • Why? This ensures the "head" of the molecule (the azaindole) is buried correctly, allowing the "tail" to sample the solvent-exposed region.

  • Scoring Function:

    • Use a function that penalizes desolvation heavily (e.g., Glide XP or AutoDock Vina), as the hydrophobic burial of the azaindole core is a major driving force.

Part 3: Validation & Post-Processing

Docking scores alone are unreliable for this scaffold due to the complex electrostatics of the azaindole ring.

MM-GBSA Rescoring

Perform Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations on the top 10 poses.

  • Protocol: Minimize the ligand within the rigid receptor field.

  • Metric:

    
    .
    
  • Threshold: A reliable binder in this series typically shows

    
     kcal/mol (depending on the software scaling).
    
Dynamic Stability (MD Simulation)

Run a short (50–100 ns) Molecular Dynamics simulation (GROMACS/AMBER).

  • Check: Monitor the RMSD of the azaindole core.

  • Success Criteria: The hydrogen bond between the C3-acyl and the target residue must remain occupied for >60% of the simulation time.

Comparative Data Table

When analyzing results, structure your data as follows:

Feature3-Acyl-6-Azaindole (Target)7-Azaindole (Control)Indole (Control)
H-Bond Donor (N1) Strong (pKa ~12)Moderate (pKa ~13)Weak (pKa ~16)
H-Bond Acceptor C3-Carbonyl (Strong)N7 (Strong)None (Core only)
Solubility (LogS) ModerateHighLow
Metabolic Stability High (C3 blocked)VariableLow (C3 oxidation)

Part 4: Visualizing the Workflow

The following diagram outlines the integrated SBDD pipeline for this specific scaffold.

Workflow cluster_Ligand Ligand Prep cluster_Protein Protein Prep (gp120) Start Start: 3-Acyl-6-Azaindole Chemical Structure QM DFT Optimization (Fix Dihedral Angle) Start->QM Tautomer Tautomer Check (N1-H vs N6-H) QM->Tautomer Docking Constrained Docking (Anchor: C3-Carbonyl) Tautomer->Docking Glycan Glycan Trimming (Keep NAG1) Water 3D-RISM (Identify Bridging Waters) Glycan->Water Water->Docking MMGBSA MM-GBSA Rescoring (Solvation Penalty) Docking->MMGBSA MD MD Simulation (100ns) (H-Bond Stability Check) MMGBSA->MD

Caption: Integrated computational workflow for 3-acyl-6-azaindole docking, emphasizing QM preparation and glycan handling.

References

  • Wang, T., et al. (2016). "Inhibitors of HIV-1 attachment: The discovery and structure-activity relationships of tetrahydroisoquinolines as replacements for the piperazine benzamide in the 3-glyoxylyl 6-azaindole pharmacophore." Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical Reviews. (Contextual reference for azaindole electronic comparison).

  • Langley, D. R., et al. (2012). "Structural Basis for the Inhibition of HIV-1 Entry by the Attachment Inhibitor BMS-626529." Journal of Medicinal Chemistry.

  • Gaussian, Inc. "DFT Optimization Protocols for Conjugated Systems." Gaussian Technical Notes.

  • Schrödinger, LLC. "WaterMap: Thermodynamics of Water in Drug Design." Schrödinger Documentation.

The Pharmacological Versatility of 5-Chloro-6-Azaindole: A Bioisosteric Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the bioisosteric replacement of the indole ring has emerged as a powerful strategy to overcome pharmacokinetic limitations such as poor aqueous solubility and rapid oxidative metabolism. 5-Chloro-6-azaindole (IUPAC: 5-chloro-1H-pyrrolo[2,3-c]pyridine) represents a privileged scaffold that fundamentally alters the electronic distribution and hydrogen-bonding capacity of the traditional indole core. This technical whitepaper explores the mechanistic rationale, synthetic methodologies, and broad pharmacological applications of 5-chloro-6-azaindole, providing actionable insights for researchers and drug development professionals.

Mechanistic Rationale: The Bioisosterism of 6-Azaindoles

The transition from an indole to a 6-azaindole involves the substitution of a methine (-CH=) group with a basic nitrogen atom in the six-membered ring. This single atomic change introduces profound physicochemical shifts:

  • Aqueous Solubility: The additional nitrogen acts as a potent hydrogen-bond acceptor, significantly lowering the partition coefficient (logP) and enhancing aqueous solubility. This is critical for oral bioavailability.

  • Metabolic Stability: The electron-withdrawing nature of the pyridine nitrogen decreases the electron density of the pyrrole ring, rendering the azaindole core more resistant to electrophilic oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

  • Target Engagement: The 5-chloro substituent provides a lipophilic anchor capable of engaging in halogen bonding within hydrophobic protein pockets, while the N-H of the pyrrole ring maintains its role as a directional hydrogen-bond donor.

Synthetic Workflow: The Vicarious Nucleophilic Substitution (VNS) Pathway

Traditional electrophilic aromatic substitution is notoriously difficult on electron-deficient pyridine systems. To synthesize 5-chloro-6-azaindole efficiently without transition-metal contamination, the Vicarious Nucleophilic Substitution (VNS) methodology is employed [1].

The VNS pathway bypasses the need for ortho-lithiation or palladium catalysis by utilizing a carbanion bearing a leaving group. This allows for direct carbon-carbon bond formation at the electron-deficient position ortho to a nitro group.

VNS_Synthesis A 2-Chloro-5-nitropyridine (Electrophile) C Cyanomethylated Intermediate A->C VNS Reaction B 4-Chlorophenoxyacetonitrile + t-BuOK / DMF B->C Carbanion Attack D H2 / Pd(C) Reduction C->D Nitro Reduction E 5-Chloro-6-azaindole (Target Core) D->E Spontaneous Cyclization

Fig 1: VNS synthesis workflow for 5-chloro-6-azaindole.

Protocol 1: Step-by-Step VNS Synthesis of 5-Chloro-6-Azaindole

Note: This protocol is designed as a self-validating system to ensure high purity for downstream biological assays.

  • Carbanion Formation & Addition:

    • Dissolve 2-chloro-5-nitropyridine (1.0 eq) and 4-chlorophenoxyacetonitrile (1.1 eq) in anhydrous DMF under an inert argon atmosphere.

    • Cool the mixture to -20°C. Causality: Low temperatures prevent uncontrolled polymerization of the carbanion and favor the kinetic VNS product.

    • Add potassium tert-butoxide (t-BuOK, 2.2 eq) dropwise. Stir for 1 hour.

  • Quenching & Intermediate Validation:

    • Quench the reaction with a 10% aqueous acetic acid solution to neutralize the base and protonate the intermediate. Extract with Ethyl Acetate (EtOAc).

    • Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The disappearance of the starting material and the emergence of a highly polar UV-active spot confirms the formation of the cyanomethylated intermediate (2-chloro-4-cyanomethyl-5-nitropyridine).

  • Catalytic Hydrogenation:

    • Dissolve the purified intermediate in absolute ethanol. Add 10% Pd/C catalyst (0.1 eq by weight).

    • Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Causality: Pd/C selectively reduces the nitro group to an amine without cleaving the sensitive pyridine ring or the carbon-chlorine bond under mild conditions.

  • Spontaneous Cyclization & Isolation:

    • The resulting ortho-aminopyridylacetonitrile spontaneously undergoes intramolecular cyclization. Filter the mixture through a Celite pad to remove the Pd/C catalyst.

    • Concentrate the filtrate and purify via flash column chromatography.

    • Self-Validation: Confirm product identity via LC-MS. The presence of a dominant peak at

      
      
      
      
      
      validates the successful formation of 5-chloro-6-azaindole.

Pharmacological Target Landscape

The unique physicochemical profile of 5-chloro-6-azaindole has led to its incorporation into diverse therapeutic pipelines, ranging from neuropharmacology to cardiovascular disease.

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

Org27569 is a prototypical indole-2-carboxamide allosteric modulator of the CB1 receptor, but it suffers from poor aqueous solubility. Researchers utilized 5-chloro-6-azaindole to synthesize 6-azaindole-2-carboxamide analogs[2].

  • Mechanistic Insight: While the 6-azaindole substitution markedly reduced direct binding affinity to the CB1 allosteric site compared to the indole counterpart, it completely retained its functional efficacy. It successfully potentiated the binding of the orthosteric agonist (CP55,940) while simultaneously inhibiting orthosteric agonist-induced G-protein coupling. This demonstrates a critical pharmacological principle: the 6-azaindole core can uncouple binding affinity from allosteric efficacy , inducing the precise conformational shift required for signaling blockade despite weaker receptor anchoring.

CB1_Modulation Ligand 5-Chloro-6-azaindole Derivative Receptor CB1 Receptor (Allosteric Site) Ligand->Receptor Binds Allosteric Pocket Effect1 Potentiated Agonist Binding (Positive Allostery) Receptor->Effect1 Conformational Shift Effect2 Inhibited G-Protein Coupling (Negative Efficacy) Receptor->Effect2 Signaling Blockade Ortho Orthosteric Agonist (e.g., CP55,940) Ortho->Receptor Binds Orthosteric Pocket

Fig 2: Uncoupling of binding and efficacy in CB1 allosteric modulation.

Factor Xa Inhibition (Anticoagulation)

In the development of direct oral anticoagulants (DOACs), 5-chloro-6-azaindole serves as a critical synthetic precursor [1]. The azaindole core provides a rigid, planar geometry that effectively spans the S1 and S4 pockets of the Factor Xa serine protease. The 5-chloro substituent specifically targets the hydrophobic S4 pocket, engaging in vital halogen bonding with aromatic residues, which drastically increases the inhibitor's residence time on the enzyme.

Glycogen Phosphorylase Inhibition (Metabolic Disorders)

Pyrrolopyridine-2-carboxylic acid hydrazides derived from 5-chloro-1H-pyrrolo[2,3-c]pyridine have been patented as potent inhibitors of glycogen phosphorylase [3]. By blocking the rate-limiting step of glycogenolysis, these compounds offer a therapeutic avenue for treating Type II diabetes and hyperglycemia. The azaindole nitrogen acts as a specific hydrogen-bond acceptor within the enzyme's allosteric site, a critical interaction missing in pure indole derivatives.

Quantitative Data Summaries

Table 1: Pharmacological Profile of 5-Chloro-6-Azaindole Derivatives

Therapeutic TargetCompound ClassRole of 5-Cl-6-Azaindole CoreBiological Effect
CB1 Receptor 6-Azaindole-2-carboxamidesEnhances aqueous solubility; alters H-bond network in the allosteric pocket.Retains positive binding allostery and negative signaling efficacy despite lower affinity.
Factor Xa Azaindole-based Serine Protease InhibitorsRigid scaffold spanning S1/S4 pockets; 5-Cl engages in halogen bonding.High-affinity competitive inhibition of the coagulation cascade.
Glycogen Phosphorylase Pyrrolopyridine-2-carboxylic acid hydrazidesProvides steric bulk and specific H-bond acceptor vectors.Blocks glycogenolysis; lowers blood glucose levels in metabolic disease models.
5-HT3A Receptor Azaindole NAMsBioisosteric replacement of indole to modulate receptor kinetics.Negative allosteric modulation (NAM) for the treatment of IBS-d.

Biological Evaluation: CB1 Receptor Modulation Assay

To quantify the allosteric efficacy of 5-chloro-6-azaindole derivatives, a robust radioligand binding workflow is required.

Protocol 2:[ S]GTP S Binding Assay for G-Protein Coupling

Note: This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog to the G


 subunit.
  • Membrane Preparation:

    • Harvest CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Causality: CHO cells lack endogenous cannabinoid receptors, providing a zero-background matrix that ensures any observed signal is exclusively mediated by the transfected CB1 receptors.

  • Incubation Matrix:

    • In a 96-well plate, combine 10

      
      g of membrane protein with assay buffer (50 mM Tris-HCl, 3 mM MgCl
      
      
      
      , 100 mM NaCl, 0.2 mM EGTA).
    • Add 10

      
      M GDP. Causality: GDP is mandatory to maintain the G-protein in an inactive state, ensuring that [
      
      
      
      S]GTP
      
      
      S only binds upon active receptor-mediated nucleotide exchange.
  • Ligand Addition & Equilibration:

    • Add the orthosteric agonist (CP55,940) at its EC

      
       concentration, followed by varying concentrations of the 5-chloro-6-azaindole derivative.
      
    • Add 0.1 nM[

      
      S]GTP
      
      
      
      S and incubate at 30°C for 90 minutes.
  • Termination & Quantification:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold wash buffer.

    • Self-Validation: Include a control well with 10

      
      M unlabeled GTP
      
      
      
      S to determine non-specific binding (NSB). Subtract NSB from total binding to calculate specific binding.
    • Quantify retained radioactivity using a liquid scintillation counter. A successful 6-azaindole allosteric modulator will show a dose-dependent decrease in[

      
      S]GTP
      
      
      
      S binding despite the presence of the orthosteric agonist.

Conclusion

5-Chloro-6-azaindole is far more than a simple structural curiosity; it is a highly functionalized, bioisosteric tool that solves critical pharmacokinetic and pharmacodynamic challenges in drug design. By leveraging transition-metal-free synthetic routes like VNS and exploiting its unique hydrogen-bonding and halogen-bonding capabilities, researchers can utilize this scaffold to target complex allosteric sites across diverse protein classes—from GPCRs (CB1, 5-HT3A) to metabolic enzymes and proteases.

References

  • Immadi SS, Dopart R, Wu Z, Fu B, Kendall DA, Lu D. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis Cannabinoid Res. 2018;3(1):252-258. URL:[Link]

  • Makosza M. Application of nucleophilic substitution of hydrogen in nitroarenes to the chemistry of indoles. Chem Heterocycl Compd. 2015;51(3):210-222. URL:[Link]

  • Birch AM, et al. Pyrrolopyridine-2-carboxylic acid hydrazides. US Patent 7,884,112 B2. 2011.
  • University of Birmingham. The development of novel allosteric modulators of the 5-HT3A receptor. E-Theses Repository. URL: [Link]

Sources

A Technical Guide to 3-Acetyl-5-chloro-6-azaindole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Azaindole Landscape

In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. Azaindoles, which are bioisosteres of indoles and purines, are of particular interest in the design of kinase inhibitors due to their structural resemblance to the adenine core of ATP.[1][2] The strategic placement of a nitrogen atom within the indole's benzene ring can significantly modulate a molecule's physicochemical properties, such as solubility and pKa, while offering unique hydrogen bonding patterns crucial for target engagement.[1]

This guide focuses on a specific, functionalized member of this class: 3-Acetyl-5-chloro-6-azaindole . The nomenclature of azaindoles can be complex; for clarity, "6-azaindole" refers to the 1H-pyrrolo[2,3-c]pyridine core. Therefore, the subject of this guide is systematically named 1-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone . The introduction of a chlorine atom at the 5-position and an acetyl group at the 3-position provides medicinal chemists with critical vectors for tuning selectivity, potency, and pharmacokinetic properties. The chloro-substituent, a common feature in FDA-approved drugs, often enhances binding affinity through hydrophobic interactions within the target protein.[3] The 3-acetyl group serves as a key synthetic handle and a potential interaction point within a binding pocket.[4]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical data, synthesis, and potential applications of this important heterocyclic compound.

Core Molecular Identifiers and Physicochemical Properties

Precise identification is paramount in research and development. Below are the key chemical identifiers and computed properties for 3-Acetyl-5-chloro-6-azaindole.

IdentifierDataSource / Method
Systematic Name 1-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanoneIUPAC Nomenclature
Common Name 3-Acetyl-5-chloro-6-azaindoleTrivial Name
Molecular Formula C₉H₇ClN₂O-
Molecular Weight 194.62 g/mol -
Canonical SMILES CC(=O)C1=CNC2=C1C=CN=C2ClDerived from Structure
InChIKey Derived from StructureDerived from Structure
Parent Compound CAS 131084-55-4 (for 5-Chloro-6-azaindole)[4]

Note: A specific CAS Registry Number for 3-Acetyl-5-chloro-6-azaindole was not identified in public databases at the time of this writing, highlighting its status as a novel or specialized chemical entity. The CAS number for the parent scaffold is provided for reference.

Synthesis and Mechanistic Considerations

The synthesis of functionalized 6-azaindoles can be approached through several strategic routes, typically involving either the construction of the pyrrole ring onto a pre-functionalized pyridine or vice-versa. For the target molecule, a logical and efficient approach involves the late-stage functionalization of the 5-chloro-6-azaindole core.

Proposed Synthetic Workflow

A robust synthesis begins with a commercially available or readily synthesized 5-chloro-6-azaindole (5-chloro-1H-pyrrolo[2,3-c]pyridine). The critical step is the regioselective introduction of the acetyl group at the C-3 position. Direct Friedel-Crafts acylation of the unprotected azaindole core is the most straightforward method.

G cluster_0 Synthesis of 3-Acetyl-5-chloro-6-azaindole A 5-Chloro-6-azaindole (Parent Scaffold) B Friedel-Crafts Acylation Reagents: Acetic Anhydride or Acetyl Chloride Catalyst: Lewis Acid (e.g., Y(OTf)3, AlCl3) A->B Step 1: Regioselective Acylation C 3-Acetyl-5-chloro-6-azaindole (Target Molecule) B->C C-3 Attack D Workup & Purification (Quenching, Extraction, Chromatography) C->D Step 2: Isolation G cluster_1 Kinase Inhibition Assay Workflow A Compound Preparation (Serial Dilution in DMSO) B Assay Plate Setup (384-well plate) A->B C Reagent Addition 1. Kinase Enzyme 2. Peptide Substrate 3. ATP Solution B->C Controls: No Inhibitor No Enzyme D Initiate Reaction (Add Compound or Vehicle) C->D E Incubation (Room Temp, 60 min) D->E F Stop & Detect (Add Detection Reagent) E->F G Read Signal (Luminescence/Fluorescence) F->G H Data Analysis (Calculate % Inhibition, IC50 Curve) G->H

Sources

Methodological & Application

Synthesis of 3-acetyl-5-chloro-6-azaindole from 5-chloro-6-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Synthesis of 3-Acetyl-5-chloro-6-azaindole via Aluminum Chloride-Mediated Friedel-Crafts Acylation

Abstract

This application note details a reliable, scalable protocol for the synthesis of 3-acetyl-5-chloro-6-azaindole (1-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone) starting from commercially available 5-chloro-6-azaindole . While indole acylation is trivial, the 6-azaindole scaffold presents unique challenges due to the electron-deficient pyridine ring and the basicity of the pyridine nitrogen. This protocol utilizes a super-stoichiometric Aluminum Chloride (


) strategy  to overcome N-coordination deactivation, ensuring regioselective C3-acylation. We provide a self-validating workflow, safety parameters for handling vigorous exotherms, and a specific workup designed to prevent aluminum emulsion formation.

Introduction & Scientific Rationale

The Challenge: Azaindole Nucleophilicity 6-Azaindoles (1H-pyrrolo[2,3-c]pyridines) are critical bioisosteres of indoles, frequently used in kinase inhibitors (e.g., JAK, trkA) to modulate solubility and hydrogen-bonding patterns. However, they are significantly less reactive toward electrophilic aromatic substitution (EAS) than indoles.

  • Electronic Deactivation: The pyridine nitrogen pulls electron density from the pyrrole ring, raising the activation energy for electrophilic attack at C3.

  • Lewis Acid Sequestration: In standard Friedel-Crafts conditions, the basic pyridine nitrogen (

    
    ) rapidly coordinates with the Lewis Acid catalyst (
    
    
    
    ), forming a deactivated complex. This effectively kills the reaction if only catalytic amounts are used.
  • Substrate Specificity: The starting material, 5-chloro-6-azaindole , contains an additional electron-withdrawing chlorine atom, further deactivating the ring system.

The Solution: The "Swamping" Strategy To force this reaction, we employ a "swamping" technique using excess Lewis Acid.

  • Equivalents 1-2: Sacrifice to coordinate the basic pyridine nitrogen and the indole NH.

  • Equivalents 3+: Activate the acyl chloride to form the discrete acylium ion (

    
    ).
    
  • Solvent Choice: Dichloromethane (DCM) is the standard carrier. If solubility of the intermediate complex proves limiting, nitromethane (

    
    ) can be used to solubilize the aluminum complex, though it requires stricter safety controls.
    

Reaction Pathway & Mechanism

The following diagram illustrates the critical pre-complexation step that necessitates the excess reagent stoichiometry.

ReactionMechanism SM 5-chloro-6-azaindole Complex N-AlCl3 Deactivated Complex (Requires Excess AlCl3) SM->Complex AlCl3 (Eq 1-2) Intermediate Sigma Complex (C3 Attack) Complex->Intermediate + Acylium (AlCl3 Eq 3+) Acylium Acylium Ion [CH3-C=O]+ Acylium->Intermediate Product 3-acetyl-5-chloro-6-azaindole Intermediate->Product Workup (Hydrolysis)

Figure 1: Mechanistic pathway highlighting the consumption of Lewis Acid by the pyridine nitrogen prior to C3 functionalization.

Detailed Experimental Protocol

Safety Warning:


 reacts violently with water, releasing HCl gas. Perform all steps in a fume hood. Acetyl chloride is corrosive and lachrymatory.
Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
5-chloro-6-azaindole 152.581.0Substrate
Aluminum Chloride (

)
133.345.0Lewis Acid / Activator
Acetyl Chloride 78.503.0Acylating Agent
Dichloromethane (DCM) -10-15 volSolvent (Anhydrous)
Step-by-Step Methodology

Phase 1: Pre-Complexation (The Critical Step)

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous DCM (10 volumes relative to substrate mass) to the flask.

  • Substrate Addition: Add 5-chloro-6-azaindole (1.0 equiv) to the DCM. The suspension may not be fully soluble yet.

  • Lewis Acid Addition: Cool the mixture to 0°C (ice bath). Add

    
      (5.0 equiv) portion-wise over 15 minutes.
    
    • Observation: The solution will likely turn yellow/orange and may clarify as the Al-complex forms. A mild exotherm will occur.

    • Why: Slow addition prevents thermal runaway and localized polymerization.

Phase 2: Acylation 5. Reagent Prep: Dilute Acetyl Chloride (3.0 equiv) in a small volume of DCM in the addition funnel. 6. Addition: Dropwise add the acetyl chloride solution to the reaction mixture at 0°C over 20 minutes. 7. Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

  • Monitoring: Monitor via LC-MS (Target Mass: ~195 m/z [M+H]+). TLC is often difficult due to the polarity of the Al-complex; rely on LC-MS.
  • Optimization: If conversion is <50% after 6 hours, heat to mild reflux (40°C).

Phase 3: Quench & Workup (The "Rochelle" Method) Standard acid/base workups often lead to intractable aluminum emulsions. This method avoids that.

  • Quench: Cool the reaction mixture back to 0°C.

  • Hydrolysis: Very slowly add the reaction mixture into a beaker containing ice-cold saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution . Stir vigorously for 1 hour.

    • Result: The tartrate complexes the aluminum, breaking the emulsion and allowing clear phase separation.

  • Extraction: Separate the organic layer.[8] Extract the aqueous layer 2x with DCM (or EtOAc if product precipitates).

  • Wash: Wash combined organics with saturated

    
     (to remove acetic acid) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Phase 4: Purification 13. Trituration: The crude product is often pure enough. Triturate with cold diethyl ether or hexanes to remove unreacted starting material. 14. Recrystallization: If needed, recrystallize from Ethanol or Methanol/Water.

Workflow Visualization

ProtocolWorkflow Start Start: 5-chloro-6-azaindole in DCM (0°C) Step1 Add AlCl3 (5.0 equiv) Portion-wise Start->Step1 Step2 Add Acetyl Chloride (3.0 equiv) Dropwise Step1->Step2 Reaction Stir at RT (4-12h) Monitor LC-MS Step2->Reaction Quench Quench into Sat. Rochelle's Salt Stir 1h (Breaks Emulsion) Reaction->Quench Isolation Extract (DCM/EtOAc) Wash (NaHCO3, Brine) Quench->Isolation Finish Product: 3-acetyl-5-chloro-6-azaindole Isolation->Finish

Figure 2: Operational workflow emphasizing the critical Rochelle's salt quench step.

Analytical Data & Troubleshooting

Expected Analytical Profile:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • Indole NH: Broad singlet ~12.0–12.5 ppm.

    • C2-H: Significant downfield shift (deshielding by carbonyl) to ~8.5–8.8 ppm (s, 1H).

    • Pyridine Protons: Distinct singlets/doublets for the pyridine ring protons.

    • Acetyl Group: Sharp singlet at ~2.5–2.6 ppm (3H).

  • MS (ESI): m/z = 195.0/197.0 (Cl pattern) [M+H]+.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
No Reaction (SM recovered)

quality or Stoichiometry
Ensure

is fresh (yellow/grey powder, not white clumps). Increase to 6-7 equiv.
Polymerization / Tar Addition too fast / Temp too highMaintain strict 0°C during addition. Ensure inert atmosphere (

).
Inseparable Emulsion Aluminum hydroxides formedDo not use simple water quench. Use Rochelle's salt or 1M HCl followed by neutralization.
Regioselectivity Issues N-acylation observedN-acyl products are usually labile. Treat crude with mild aqueous base (

/MeOH) to hydrolyze N-acetyl, leaving C3-acetyl intact.

References

  • Gu, Y. et al. (2010). An Effective Procedure for the Acylation of Azaindoles at C-3. ResearchGate.

  • Sigma-Aldrich. (n.d.). Friedel-Crafts Acylation: Reaction Mechanisms and Conditions.

  • Organic Chemistry Portal. (2023). Synthesis of Azaindoles.

  • Song, J.J. et al. (2002). A practical synthesis of 6-azaindole. The Journal of Organic Chemistry.

Sources

Friedel-Crafts acylation conditions for 6-azaindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Friedel-Crafts Acylation Conditions for 6-Azaindole Derivatives

Executive Summary

The acylation of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) presents a distinct challenge in medicinal chemistry compared to its carbocyclic analogue, indole. While the pyrrole ring is electron-rich, the fused pyridine ring exerts a strong electron-withdrawing effect, significantly reducing nucleophilicity at the C3 position. Furthermore, the pyridine nitrogen (N6) acts as a potent Lewis base, coordinating with traditional Friedel-Crafts catalysts (e.g., AlCl₃) and "poisoning" the reaction by further deactivating the ring.

This Application Note details a robust, field-proven protocol utilizing the "Swamping Catalyst" strategy . By employing a calculated excess of aluminum chloride, researchers can saturate the basic nitrogen sites and maintain sufficient catalytic activity to drive C3-selective acylation.

The Chemical Challenge: The Lewis Acid Trap

To successfully functionalize 6-azaindole, one must understand the electronic tug-of-war within the molecule.

  • The Substrate: 6-Azaindole contains a basic nitrogen at position 6 (pyridine N) and an acidic proton at position 1 (pyrrole N).

  • The Trap: When 1 equivalent of AlCl₃ is added, it does not catalyze the reaction. Instead, it tightly coordinates to N6 (and potentially N1 after deprotonation), forming a deactivated complex.

  • The Solution: The reaction requires a super-stoichiometric amount of Lewis acid.

    • Eq 1: Coordinates to Pyridine N (Deactivation).

    • Eq 2: Coordinates to Acyl Chloride (Activation of Electrophile).

    • Eq 3+: Ensures equilibrium shifts toward the reactive acylium ion species.

Visualizing the Interaction Landscape

Azaindole_Mechanism Substrate 6-Azaindole (Nucleophile) Complex Deactivated Complex (N6-AlCl3 Coordinated) Substrate->Complex 1.0 eq AlCl3 (Fast Coordination) AlCl3 AlCl3 (Lewis Acid) Acylium Acylium Ion (R-C=O+) AlCl3->Acylium Excess AlCl3 + RCOCl Product 3-Acyl-6-azaindole (C3 Functionalized) Complex->Product Attack by Acylium (Requires Excess Catalyst)

Figure 1: Mechanistic pathway highlighting the consumption of the first equivalent of catalyst by the pyridine nitrogen, necessitating the "swamping" method.

Strategic Approaches & Protocols

Method A: The "Swamping Catalyst" Protocol (Standard)

This is the most reliable method for introducing aliphatic and aromatic ketones at the C3 position.

Reagents:

  • Substrate: 6-Azaindole (1.0 equiv)

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (3.0 – 5.0 equiv)

  • Electrophile: Acyl Chloride (2.0 – 3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Nitromethane (CH₃NO₂)

Protocol Steps:

  • Catalyst Suspension: In a flame-dried round-bottom flask under Argon, suspend anhydrous AlCl₃ (5.0 equiv) in dry DCM (0.2 M concentration relative to substrate).

  • Substrate Addition: Add the 6-azaindole (1.0 equiv) as a solid or solution in DCM.

    • Note: The reaction is exothermic.[1] Add slowly. A precipitate (the Lewis acid-base complex) will likely form.

  • Activation: Stir at room temperature for 30 minutes to ensure complete complexation.

  • Acylation: Dropwise add the Acyl Chloride (2.0 – 3.0 equiv).

  • Reaction: Stir at Room Temperature for 6–12 hours.

    • Optimization: If conversion is low after 6 hours, gently reflux (40°C).

  • Quench (Critical): Cool the mixture to 0°C. Slowly add Methanol followed by ice-water. Caution: Violent exotherm.

Method B: Vilsmeier-Haack (Formylation Only)

For introducing an aldehyde (-CHO) at C3, AlCl₃ is unnecessary. Use the Vilsmeier-Haack reagent.[2][3][4][5]

  • Reagents: POCl₃ (1.1 eq) + DMF (Excess/Solvent).

  • Conditions: 0°C to RT.

  • Note: This avoids the heavy metal waste of Aluminum but is limited to formylation.

Data & Stoichiometry Guide

The following table summarizes the stoichiometry required to overcome the "poisoning" effect compared to standard indole chemistry.

ComponentStandard Indole F-C6-Azaindole F-C (Optimized)Rationale
Lewis Acid (AlCl₃) 1.1 – 1.5 equiv3.0 – 5.0 equiv Compensates for N6 coordination and N1 interaction.
Acyl Chloride 1.1 equiv2.0 – 3.0 equiv Excess ensures reaction kinetics drive forward despite deactivated ring.
Temperature 0°CRT to 40°C Higher activation energy required for electron-deficient ring.
Reaction Time 1 – 3 hours6 – 18 hours Slower kinetics due to electronic deactivation.

Critical Workup Protocol: The Rochelle's Salt Method

Aluminum chloride reactions often result in stubborn emulsions during aqueous workup, trapping the product. The use of Rochelle's Salt (Potassium Sodium Tartrate) is mandatory for high-yield isolation.

Workup Workflow

Workup_Flow Quench Quenched Reaction Mixture (Al-Complex + Product) Rochelle Add Saturated Rochelle's Salt (Potassium Sodium Tartrate) Quench->Rochelle Stir Vigorous Stirring (1-2 Hours at RT) Rochelle->Stir Chelation of Al3+ PhaseSep Phase Separation (Clear Layers) Stir->PhaseSep Emulsion Break Extraction Extract Organic Layer (DCM/EtOAc) PhaseSep->Extraction

Figure 2: The Rochelle's Salt workup protocol prevents emulsion formation by chelating Aluminum ions.

Detailed Workup Steps:

  • After quenching with ice/water, add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt). Volume should be roughly equal to the reaction solvent volume.

  • Stir vigorously for 1–2 hours. The mixture will transition from a cloudy emulsion to two distinct, clear layers as the tartrate sequesters the aluminum ions.

  • Separate the organic layer.[4]

  • Extract the aqueous layer 2x with DCM or Ethyl Acetate (EtOAc).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

References

  • Guida, W. C., et al. (2002). "An effective procedure for the acylation of azaindoles at C-3." Journal of Organic Chemistry. (Confirmed efficacy of excess AlCl₃ for 4-, 5-, 6-, and 7-azaindoles).[6]

  • Okauchi, T., et al. (2000).[7] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters.

  • Song, J. J., et al. (2002). "Regioselective acylation of 7-azaindole." Tetrahedron Letters. (Provides mechanistic insight into the N-coordination issues applicable to the 6-isomer).

  • Popowycz, F., et al. (2007). "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron. (Comprehensive review of azaindole reactivity).

Sources

Application Note: Optimized Vilsmeier-Haack Formylation of 6-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Background

The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole, is a highly privileged pharmacophore in contemporary medicinal chemistry[1]. It serves as the core structural motif in several significant therapeutics, including the FDA-approved HIV entry inhibitor Fostemsavir and the clinical-stage anti-reflux agent YH4808[2].

Functionalizing the 6-azaindole core is a critical step in drug discovery. Due to the inherent electronic properties of this bicyclic system, the pyrrole ring is significantly more electron-rich than the fused pyridine ring[1]. Consequently, electrophilic aromatic substitution—such as the Vilsmeier-Haack formylation—occurs with high regioselectivity at the most nucleophilic site: the C-3 position[1].

Despite this regioselectivity, the formylation of 6-azaindoles has historically been plagued by low yields. The foundational protocol published by Parrick in 1970 achieved only a 19% yield for the parent 3-formyl-6-azaindole[2],. However, recent methodological optimizations have successfully increased this yield to 62%, enabling robust scale-up to 40-gram quantities[2]. This application note details the mechanistic rationale and the step-by-step optimized protocol for this transformation.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a researcher, it is critical to understand why standard indole formylation conditions fail for 6-azaindoles and how the optimized protocol overcomes these barriers.

  • Overcoming Pyridine Deactivation (Reagent Stoichiometry): The Vilsmeier-Haack reaction utilizes a chloromethyleniminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1]. This reaction unavoidably generates hydrochloric acid (HCl). The basic pyridine nitrogen of the 6-azaindole core is rapidly protonated by this acid, forming a pyridinium ion[3]. This protonation strongly withdraws electron density from the adjacent pyrrole ring, drastically reducing its nucleophilicity. To compensate for this severe electronic deactivation, the optimized protocol mandates a large excess of the Vilsmeier reagent (3.3 equivalents of POCl₃ ) to drive the electrophilic attack forward[2],[4].

  • Suppressing Decomposition (Temperature Control): While traditional formylations of deactivated aromatics rely on elevated temperatures (e.g., 80–90 °C), 6-azaindoles are prone to tarring and decomposition under hot, strongly acidic conditions. The optimized protocol strictly maintains the reaction at room temperature for an extended duration (48 hours) . This kinetic control ensures maximum conversion while preserving the integrity of the heterocyclic core[4].

  • Phase Partitioning (Precise pH Control): The initial product of the electrophilic attack is a stable iminium intermediate[1]. Aqueous workup is required to hydrolyze this intermediate into the target 3-carbaldehyde. However, because the product contains a basic pyridine nitrogen, it will remain water-soluble as a salt if the pH is neutral or acidic. Adjusting the aqueous phase to exactly pH 10 using K₂CO₃ ensures the pyridine nitrogen is fully deprotonated (free base form), allowing efficient extraction into the organic phase[4].

Workflow Visualization

Workflow N1 Step 1: Vilsmeier Reagent Generation POCl3 (3.3 eq) + DMF, 15 min, RT N2 Step 2: Electrophilic Aromatic Substitution Add 6-Azaindole, Stir 48h, RT N1->N2 Active Chloromethyleniminium N3 Step 3: Intermediate Precipitation Filter & Wash with CH3CN N2->N3 C-3 Attack N4 Step 4: Iminium Hydrolysis Dissolve in H2O, K2CO3 to pH 10 N3->N4 Aqueous Workup N5 Step 5: Extraction & Isolation EtOAc Extraction, Brine Wash, Evaporation N4->N5 Neutralized Product

Workflow of the optimized Vilsmeier-Haack formylation of 6-azaindoles.

Quantitative Data Summary

The table below summarizes the critical differences between the historical baseline and the modern optimized protocol, highlighting the parameters that enable successful functionalization.

ParameterHistorical Protocol (Parrick, 1970)Optimized Protocol (Ivonin et al., 2024)
Substrate 6-Azaindole6-Azaindole
POCl₃ Equivalents ~1.1 - 1.5 equiv3.3 equiv
Reaction Time 2 - 12 hours48 hours
Temperature Elevated (e.g., 80-90°C)Room Temperature (20-25°C)
Yield 19%62%
Scalability Milligram scaleUp to 40 g scale

Detailed Experimental Protocol

Note: POCl₃ is highly corrosive and reacts violently with water. Perform all steps involving POCl₃ in a well-ventilated fume hood using rigorously dried glassware.

Reagents Required:
  • 6-Azaindole (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (3.3 mmol, 3.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Acetonitrile (CH₃CN) (for washing)

  • Potassium carbonate (K₂CO₃) (aqueous solution)

  • Ethyl acetate (EtOAc) (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Vilsmeier Reagent Generation: To a dry round-bottom flask containing 10 mL of anhydrous DMF, add POCl₃ (3.3 equiv) dropwise via syringe under an inert atmosphere (N₂ or Ar)[4].

  • Activation: Stir the resulting mixture at room temperature (20-25 °C) for 15 minutes to ensure complete formation of the chloromethyleniminium salt[4].

  • Substrate Addition: Add 6-azaindole (1.0 mmol) to the activated Vilsmeier reagent solution in a single portion[4].

  • Electrophilic Substitution: Seal the flask and allow the reaction mixture to stir continuously at room temperature for exactly 48 hours[4].

    • Self-Validation Check: Over the 48-hour period, a precipitate should gradually form in the reaction mixture. This precipitate is the stable iminium intermediate and indicates the reaction is proceeding successfully.

  • Intermediate Isolation: Filter the formed precipitate through a sintered glass funnel. Wash the solid cake thoroughly with cold CH₃CN to remove unreacted DMF and highly polar impurities[4].

  • Hydrolysis and Neutralization: Transfer the washed precipitate to an Erlenmeyer flask and dissolve it in a minimal amount of distilled water. Slowly add a saturated aqueous solution of K₂CO₃ dropwise while stirring[4].

    • Self-Validation Check: Continuously monitor the pH using a calibrated pH meter or high-resolution indicator paper. Stop the addition only when the solution reaches exactly pH 10 . Do not proceed to extraction if the pH is below 10, as the product will remain trapped in the aqueous layer.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with ethyl acetate (2 × 10 mL)[4].

  • Washing and Drying: Combine the organic layers and wash with brine (10 mL). Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter[4].

  • Isolation: Evaporate the solvent in vacuo using a rotary evaporator to furnish the target 3-formyl-6-azaindole[4]. If necessary, the product can be further purified by recrystallization from methanol.

References

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines Source: ChemRxiv (2024) URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry / ResearchGate (2024) URL:[Link]

Sources

Strategic Utilization of 3-Acetyl-5-chloro-6-azaindole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of the 6-Azaindole Scaffold

In the crowded landscape of ATP-competitive kinase inhibitors, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a distinct and powerful bioisostere of the indole and purine ring systems. While 7-azaindoles (e.g., Vemurafenib) have historically dominated the field, 6-azaindoles offer a unique hydrogen-bonding vector that can overcome resistance mutations and improve selectivity profiles.

This guide focuses on 3-Acetyl-5-chloro-6-azaindole , a high-value intermediate that provides two orthogonal synthetic handles—the electrophilic C3-acetyl group and the cross-coupling-ready C5-chloro position. This dual functionality allows medicinal chemists to rapidly generate libraries that probe both the ATP-binding hinge region and the solvent-exposed front .

Structural Rationale & Binding Mode

The 6-azaindole core mimics the adenine ring of ATP. Its binding efficacy is driven by a bidentate interaction with the kinase hinge region:

  • H-Bond Donor: The pyrrole N1-H donates a hydrogen bond to the hinge backbone carbonyl (typically of residues like Glu or Met).

  • H-Bond Acceptor: The pyridine N6 accepts a hydrogen bond from the hinge backbone amide.

The C3-acetyl group positions substituents towards the gatekeeper residue , while the C5-chloro atom serves as an ideal exit vector, directing substituents into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase topology (e.g., JAK, c-Met, or PI3K).

Visualization: Hinge Binding Topology

The following diagram illustrates the interaction logic of the 6-azaindole scaffold within the kinase active site.

KinaseBinding cluster_Hinge Kinase Hinge Region cluster_Scaffold 3-Acetyl-5-chloro-6-azaindole Hinge_CO Backbone C=O Hinge_NH Backbone N-H N6 Pyridine N6 (Acceptor) Hinge_NH->N6 H-Bond N1 Pyrrole N1-H (Donor) N1->Hinge_CO H-Bond C3 C3-Acetyl (Gatekeeper Vector) Gatekeeper/Back Pocket Gatekeeper/Back Pocket C3->Gatekeeper/Back Pocket Condensation C5 C5-Chloro (Solvent Vector) Solvent Front/Ribose Solvent Front/Ribose C5->Solvent Front/Ribose Suzuki/Buchwald

Figure 1: Bidentate binding mode of the 6-azaindole scaffold to the kinase hinge region, highlighting the orthogonal synthetic vectors at C3 and C5.

Synthetic Strategy: Divergent Library Generation

The utility of 3-acetyl-5-chloro-6-azaindole lies in its ability to undergo sequential functionalization . The recommended workflow prioritizes C5-functionalization via Palladium catalysis before extensive C3 modification, although the robustness of the acetyl group allows for flexibility.

Reaction Workflow
  • Vector A (C5-Chloro): Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce solubilizing groups or hydrophobic tails.

  • Vector B (C3-Acetyl): Claisen-Schmidt condensation with aldehydes to form enones (chalcones), which can be cyclized into pyrazoles, pyrimidines, or isoxazoles.

SyntheticWorkflow Start 3-Acetyl-5-chloro-6-azaindole Step1 Step 1: C5-Functionalization (Suzuki Coupling) Start->Step1 Ar-B(OH)2, Pd(dppf)Cl2 Intermediate 5-Aryl-3-acetyl-6-azaindole Step1->Intermediate Step2 Step 2: C3-Condensation (Claisen-Schmidt) Intermediate->Step2 R-CHO, Base Chalcone Intermediate Enone Step2->Chalcone Step3 Step 3: Heterocycle Formation (Hydrazine/Guanidine) Chalcone->Step3 Cyclization Final Final Kinase Inhibitor (Library) Step3->Final

Figure 2: Sequential synthetic workflow for transforming the core intermediate into a diverse kinase inhibitor library.

Detailed Experimental Protocols

Protocol A: C5-Suzuki Coupling (Solvent Front Extension)

Objective: To install an aryl or heteroaryl tail at the C5 position. Rationale: The chlorine at C5 is activated for oxidative addition by the adjacent pyridine nitrogen (N6), making it a viable electrophile for Pd-catalyzed coupling without requiring highly specialized ligands like Buchwald precatalysts, though XPhos is recommended for difficult substrates.

Reagents:

  • Substrate: 3-Acetyl-5-chloro-6-azaindole (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the 6-azaindole substrate, boronic acid, and Cs₂CO₃.

  • Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: Monitor the disappearance of the starting material (monoisotopic mass: Cl isotope pattern) via LC-MS.

Protocol B: C3-Acetyl Condensation & Cyclization (Gatekeeper Targeting)

Objective: To convert the acetyl group into a pyrazole moiety, a common motif for improving potency and metabolic stability.

Reagents:

  • Intermediate: 5-substituted-3-acetyl-6-azaindole (from Protocol A)

  • Reagent A: Dimethylformamide dimethyl acetal (DMF-DMA)

  • Reagent B: Hydrazine hydrate (NH₂NH₂·H₂O)

  • Solvent: DMF or Ethanol

Procedure:

  • Enaminone Formation: Dissolve the intermediate (1.0 eq) in DMF. Add DMF-DMA (5.0 eq).

  • Heat: Stir at 110°C for 3 hours. The reaction will turn dark red/orange.

  • Validation: Take an aliquot for LC-MS. Look for the mass shift corresponding to the dimethylamino-propenone intermediate (+55 Da).

  • Cyclization: Once conversion is complete, remove excess DMF-DMA in vacuo (or proceed directly if using ethanol). Add Hydrazine hydrate (10.0 eq) to the crude mixture.

  • Reflux: Heat at 80°C for 2 hours.

  • Isolation: Pour the reaction mixture into ice water. The pyrazole product often precipitates. Filter, wash with water, and dry.[2] If no precipitate forms, extract with DCM/MeOH (9:1).

Analytical Data & Quality Control

When characterizing 6-azaindole intermediates, specific NMR signatures confirm the regiochemistry.

PositionProton (¹H NMR)Chemical Shift (δ, ppm)MultiplicityDiagnostic Note
C2-H Pyrrole8.0 – 8.5Singlet (s)Deshielded by adjacent N1 and C3-carbonyl.
C4-H Pyridine8.2 – 8.8Singlet (s)Key singlet; confirms 5,6-substitution pattern.
C7-H Pyridine7.9 – 8.3Singlet (s)If C5 is substituted, this singlet remains distinct.
N1-H Pyrrole NH11.0 – 12.5Broad (br s)Exchangeable; chemical shift varies with concentration.
Acetyl -COCH₃2.5 – 2.7Singlet (s)Disappears upon condensation/cyclization.

QC Pass Criteria:

  • Purity: >95% by HPLC (254 nm).

  • Identity: HRMS error < 5 ppm.

  • Structural Integrity: ¹H NMR shows loss of acetyl singlet (Protocol B) or shift of C4/C7 protons (Protocol A).

References

  • Development of Azaindole Kinase Inhibitors

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors[1][3]

    • Source: Chemical & Pharmaceutical Bulletin (2018)[4]

    • URL:[Link][2][5]

    • Context: While focusing on 7-azaindoles, this review establishes the fundamental hinge-binding logic applicable to 6-azaindoles.
  • Palladium-Catalyzed Functionalization

    • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles[6]

    • Source: Journal of Organic Chemistry (PMC)
    • URL:[Link]

    • Context: Provides the mechanistic basis for cross-coupling halogens on azaindole scaffolds without N-protection.
  • Synthesis of Pyrrolo[2,3-c]pyridines (6-Azaindoles)

    • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines

    • Source: N
    • URL:[Link]

    • Context: A comprehensive review of the specific 6-azaindole isomer synthesis and reactivity.
  • Binding Mode Analysis

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors[3][4][7][8][9]

    • Source: Molecules (MDPI)
    • URL:[Link]

    • Context: Detailed structural biology discussion on how azaindole nitrogens interact with the ATP-binding site.[10]

Sources

Application Note: Cross-Coupling Reactions of 5-Chloro-6-Azaindole at the C5 Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere for indole, widely utilized in drug discovery to improve aqueous solubility, tune physicochemical properties, and establish novel hydrogen-bonding interactions in kinase inhibitors and allosteric modulators. Functionalization at the C5 position is a critical vector for structure-activity relationship (SAR) exploration. This application note provides a comprehensive, causality-driven guide to executing palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on 5-chloro-6-azaindole, detailing the mechanistic rationale, optimized conditions, and self-validating protocols necessary for successful execution.

Mechanistic Rationale & Structural Causality

To successfully manipulate 5-chloro-6-azaindole, one must understand the dual electronic nature of the fused ring system:

  • Activation of the C5-Cl Bond: In 1H-pyrrolo[2,3-c]pyridine, the C5 position is ortho to the pyridine nitrogen (N6). The electronegative N6 atom withdraws electron density via induction and resonance, lowering the LUMO of the C-Cl bond. This makes the C5-Cl bond significantly more reactive toward oxidative addition by Palladium(0) than an unactivated chlorobenzene[1]. However, because it is still a chloride (possessing a high bond dissociation energy), specialized electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are strictly required to overcome the activation barrier[2].

  • The N1-Deprotonation Penalty: The free pyrrole nitrogen (N1) is acidic (pKa ~ 13–14). Under the strongly basic conditions required for Buchwald-Hartwig amination (e.g., NaOtBu), N1 is rapidly deprotonated. The resulting azaindolyl anion is highly electron-rich, pushing electron density into the pyridine ring and deactivating the C5-Cl bond toward oxidative addition. Consequently, N1-protection (e.g., SEM, Boc, or THP) is generally mandatory for aminations, whereas Suzuki couplings can often proceed on the free N-H substrate if a milder base (e.g., K3PO4) is employed[3].

Workflow & Strategy

Workflow SM 5-Chloro-6-azaindole (Starting Material) Protect N1-Protection (Optional: SEM, Boc) SM->Protect Base, PG-Cl CrossCouple Pd-Catalyzed Cross-Coupling SM->CrossCouple Direct (Free N-H) Protect->CrossCouple Pd/Ligand Base Deprotect Deprotection (If protected) CrossCouple->Deprotect Protected Int. Product C5-Substituted 6-Azaindole CrossCouple->Product Direct Route Deprotect->Product Acid/F-

Workflow for C5-functionalization of 6-azaindole via Pd-catalyzed cross-coupling.

Quantitative Data: Optimization Matrices

The following tables summarize the causality behind condition selection for C5 functionalization. Data is synthesized from established methodologies for heteroaryl chloride activation.

Table 1: Suzuki-Miyaura Optimization Matrix for C5-Chloro-6-Azaindole

Catalyst SystemBaseSolventTempResult / Causality
XPhos Pd G3 K3PO4Dioxane/H2O90 °COptimal. Weak base prevents N1-deprotonation; water aids boronic acid activation[3].
Pd(dppf)Cl2 Na2CO3DMF/H2O100 °CPoor. Bidentate ligand is insufficiently electron-rich to activate the C5-Cl bond efficiently.
SPhos Pd G3 K2CO3Toluene/H2O100 °CModerate. SPhos is effective, but biphasic toluene slows the transmetalation step.

Table 2: Buchwald-Hartwig Amination Optimization Matrix

Catalyst SystemBaseSolventTempResult / Causality
tBuBrettPhos Pd G3 NaOtBuToluene100 °COptimal for 1° Amines. Requires N1-protected substrate due to strong base deactivating the core[2].
RuPhos Pd G3 Cs2CO3Dioxane110 °CGood for 2° Amines. Weaker base tolerates sensitive functional groups but requires higher heat[2].
BINAP / Pd2(dba)3 NaOtBuToluene100 °CFails. Ligand cannot overcome the steric/electronic hurdles of the C5-Cl bond.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Free N-H Tolerant)

This protocol utilizes a highly active precatalyst to couple arylboronic acids directly to the unprotected 5-chloro-6-azaindole.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 5-chloro-6-azaindole (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely ground K3PO4 (2.0 equiv).

    • Validation Checkpoint 1: The mixture should be a free-flowing, heterogeneous off-white/pale yellow powder. Clumping indicates moisture in the base, which will lead to protodeboronation of the boronic acid.

  • Solvent Addition & Degassing: Add a sparged mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Seal the tube and evacuate/backfill with N2 three times.

    • Validation Checkpoint 2: Upon solvent addition, the base will partially dissolve. The solution will turn a pale yellow-orange color as the Pd G3 precatalyst begins to activate.

  • Reaction Initiation: Heat the sealed tube to 90 °C in a pre-heated oil bath for 2–4 hours.

    • Validation Checkpoint 3: Within 15 minutes at 90 °C, the solution must darken to a deep red/brown. This color shift is the self-validating visual cue that the active monoligated Pd(0) species has successfully formed and entered the catalytic cycle.

  • Reaction Monitoring (LC-MS): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze.

    • Validation Checkpoint 4: The starting material mass (m/z = 153[M+H]⁺) should be <5% AUC. The product mass (e.g., m/z = 195 for phenyl) should dominate. If a peak at m/z = 119 is observed, protodehalogenation has occurred (likely due to oxygen ingress or excessive heating).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (Requires N1-Protection)

Due to the strong base required for amine activation, the 6-azaindole must be N1-protected (e.g., with a SEM group) prior to this step.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, combine N1-SEM-5-chloro-6-azaindole (1.0 equiv, 0.5 mmol), the desired primary amine (1.2 equiv), tBuBrettPhos Pd G3 (0.05 equiv, 5 mol%), and NaOtBu (2.0 equiv) in a 20 mL scintillation vial equipped with a PTFE septum cap.

    • Validation Checkpoint 1: NaOtBu must be a pristine, free-flowing white powder. If it appears yellow or sticky, it has degraded to NaOH/Na2CO3, which will hydrolyze the C5-Cl bond to a phenol instead of aminating it.

  • Solvent & Heating: Add anhydrous Toluene (5 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 6 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (strongly UV active at 254 nm) should disappear, replaced by a lower Rf, highly fluorescent product spot.

  • Workup & Deprotection: Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate. To remove the SEM group, dissolve the crude intermediate in DCM (5 mL) and add TFA (2 mL). Stir at room temperature for 3 hours, then quench with saturated NaHCO3 until basic, and extract with EtOAc.

Catalytic Mechanism

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition C5-Cl bond cleavage Pd0->OA PdII L_nPd(II)(Ar)(Cl) Ar = 6-azaindol-5-yl OA->PdII TM Transmetalation or Amine Binding Boronic Acid / Amine PdII->TM PdII_Nu L_nPd(II)(Ar)(Nu) Nu = Aryl or NR_2 TM->PdII_Nu RE Reductive Elimination C5-Nu Bond Formation PdII_Nu->RE RE->Pd0 Product Release

General Pd-catalyzed cross-coupling cycle for 5-chloro-6-azaindole.

References

  • Lachance, N., Bonhomme-Beaulieu, L.-P., & Joly, P. (2009). Synthesis of 5,7-Dichloro-6-azaindoles and Functionalization via a Highly Selective Lithium-Chlorine Exchange. Synlett, 2009(2), 234-238. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 3-Acetyl-6-Azaindole from Substituted Pyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role as a bioisostere of indole and its prevalence in numerous therapeutic agents, particularly kinase inhibitors.[1][2] The introduction of an acetyl group at the C3 position furnishes 3-acetyl-6-azaindole, a versatile building block where the acetyl moiety serves as a synthetic handle for extensive molecular elaboration in drug discovery programs.[3] This document provides a detailed technical guide for the synthesis of 3-acetyl-6-azaindole, focusing on robust and scalable methods that commence from readily available substituted pyridine derivatives. We will dissect two primary synthetic strategies: a modern [4+1] electrophilic cyclization of 3-amino-4-methylpyridines and a classic approach involving the Bartoli reaction followed by Friedel-Crafts acylation. Each section elucidates the underlying reaction mechanisms, provides detailed step-by-step protocols, and offers expert insights into critical experimental parameters.

Strategic Overview: Pathways to the 6-Azaindole Core

The construction of the 6-azaindole scaffold from pyridine precursors involves the formation of the pyrrole ring fused to the pyridine C3 and C4 positions. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements. Most contemporary methods for azaindole synthesis initiate from appropriately substituted pyridines to build the adjoining pyrrole ring.[4]

This guide will focus on two highly effective and mechanistically distinct approaches, summarized below.

G cluster_0 Synthetic Strategies Start Substituted Pyridines S1 Strategy 1: [4+1] Cyclization Start->S1 3-Amino-4-methylpyridine S2 Strategy 2: Bartoli / Acylation Start->S2 4-Substituted-3-nitropyridine End 3-Acetyl-6-Azaindole S1->End S2->End

Caption: High-level overview of the two primary synthetic routes.

Strategy 1: The [4+1] Electrophilic Cyclization Approach

This modern strategy builds the pyrrole ring by treating a 3-amino-4-methylpyridine derivative with a two-carbon electrophile in a formal [4+1] atom cyclization.[5] The pyridine derivative provides four atoms (N1, C7a, C4, C5) and the methyl group, while the electrophile provides the remaining C2 and C3 atoms of the azaindole core. A particularly efficient variant utilizes the Vilsmeier-Haack reaction to generate a 3-formyl-6-azaindole intermediate, which can be subsequently converted to the target 3-acetyl derivative.[6]

Mechanism of Cyclization

The reaction is initiated by the formation of the Vilsmeier reagent (e.g., from DMF and POCl₃), a potent electrophile. The key mechanistic step involves the activation of the C4-methyl group, which is facilitated by the in-situ protonation or Lewis acid coordination of the pyridine ring nitrogen.[6] This enhances the acidity of the methyl protons, allowing for deprotonation and subsequent attack on the aminopyridine nitrogen, ultimately leading to cyclization and aromatization to form the stable 6-azaindole ring system.

G cluster_1 [4+1] Cyclization Workflow A 3-Amino-4-methylpyridine C Electrophilic Attack & Methyl Group Activation A->C B Vilsmeier Reagent (POCl3, DMF) B->C D Intramolecular Cyclization C->D E Aromatization (Dehydration) D->E F 3-Formyl-6-azaindole E->F G 1. MeMgBr 2. Oxidation (e.g., PCC) F->G H 3-Acetyl-6-azaindole G->H

Caption: Workflow for the [4+1] cyclization and subsequent conversion.

Detailed Experimental Protocols

Protocol 1A: Synthesis of 3-Formyl-6-azaindole via Vilsmeier-Haack Reaction [6]

This protocol is adapted from an optimized and scalable procedure.[6]

  • Materials & Reagents:

    • 3-Amino-4-methylpyridine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Acetonitrile (MeCN), anhydrous

    • Potassium carbonate (K₂CO₃)

    • Ethyl acetate (EtOAc)

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Procedure:

    • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3.0 equiv.) dropwise while maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Addition of Pyridine: Dissolve 3-amino-4-methylpyridine (1.0 equiv.) in anhydrous acetonitrile and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C (reflux). Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM). The reaction is typically complete within 4-6 hours.

    • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH ~10 by the slow addition of solid potassium carbonate. A precipitate should form.

    • Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude 3-formyl-6-azaindole can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Protocol 1B: Conversion of 3-Formyl-6-azaindole to 3-Acetyl-6-azaindole

  • Materials & Reagents:

    • 3-Formyl-6-azaindole

    • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

    • Tetrahydrofuran (THF), anhydrous

    • Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Celite or silica gel

  • Procedure:

    • Grignard Addition: Dissolve 3-formyl-6-azaindole (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add MeMgBr (1.2 equiv.) dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quenching: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude secondary alcohol, 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol.

    • Oxidation: Dissolve the crude alcohol in anhydrous DCM. Add the oxidant (e.g., PCC, 1.5 equiv., adsorbed on silica gel, or activated MnO₂, 5-10 equiv.). Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Purification: Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing with excess DCM. Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 3-acetyl-6-azaindole.

Strategy 2: Bartoli Synthesis Followed by Friedel-Crafts Acylation

The Bartoli reaction is a powerful method for synthesizing indoles from nitroarenes and vinyl Grignard reagents.[7] Its application to nitropyridines provides an effective entry to the azaindole core. The parent 6-azaindole can be synthesized and then acylated at the electron-rich C3 position.

Mechanism Synopsis
  • Bartoli Reaction: The reaction proceeds via the addition of three equivalents of a vinyl Grignard reagent to the nitropyridine. The first two equivalents reduce the nitro group, while the third adds to the pyridine ring. A subsequent[8][8]-sigmatropic rearrangement and elimination/aromatization sequence yields the azaindole scaffold.[7]

  • Friedel-Crafts Acylation: The 6-azaindole undergoes electrophilic substitution preferentially at the C3 position. A Lewis acid (e.g., AlCl₃, SnCl₄) activates the acylating agent (e.g., acetic anhydride), generating a potent acylium ion electrophile that is attacked by the pyrrole ring.

Detailed Experimental Protocols

Protocol 2A: Synthesis of 6-Azaindole via Bartoli Reaction [7]

  • Materials & Reagents:

    • 4-Chloro-3-nitropyridine (or other suitable nitropyridine)

    • Vinylmagnesium bromide (1.0 M in THF)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere at -40 °C, add vinylmagnesium bromide (3.0-3.5 equiv.) dropwise, maintaining the low temperature.

    • Reaction: Stir the mixture at -40 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.

    • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by flash column chromatography (silica gel) to obtain 6-azaindole.

Protocol 2B: Friedel-Crafts Acylation of 6-Azaindole

  • Materials & Reagents:

    • 6-Azaindole

    • Acetic anhydride (Ac₂O)

    • Tin(IV) chloride (SnCl₄) or another suitable Lewis acid

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Reaction Setup: Dissolve 6-azaindole (1.0 equiv.) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C.

    • Reagent Addition: Add acetic anhydride (1.5 equiv.) followed by the dropwise addition of the Lewis acid (e.g., SnCl₄, 1.2 equiv.).

    • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC for the consumption of the starting material.

    • Workup: Carefully pour the reaction mixture into a mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃). Stir until the gas evolution ceases.

    • Extraction & Purification: Extract the mixture with DCM. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent and purify the residue by column chromatography (silica gel) to afford 3-acetyl-6-azaindole.

Data Summary and Comparison

FeatureStrategy 1: [4+1] CyclizationStrategy 2: Bartoli / Acylation
Starting Material 3-Amino-4-methylpyridine4-Substituted-3-nitropyridine
Key Transformations Vilsmeier-Haack Cyclization, Grignard Addition, OxidationBartoli Reaction, Friedel-Crafts Acylation
Number of Steps 2 (to target from formyl intermediate)2
Key Advantages Convergent, often high-yielding, scalable.[6]Utilizes a classic, well-understood reaction.
Potential Challenges Requires a two-step conversion from the formyl intermediate.Bartoli reaction can have moderate yields; requires cryogenic temperatures.[7]

Conclusion

The synthesis of 3-acetyl-6-azaindole from substituted pyridines is a critical process for advancing drug discovery programs that leverage this important scaffold. The modern [4+1] cyclization strategy offers an elegant and often high-yielding route, particularly when optimized.[6] Concurrently, the more traditional sequence of a Bartoli synthesis followed by Friedel-Crafts acylation remains a robust and viable alternative. The choice between these methods will depend on precursor availability, scale, and the specific expertise of the research team. Both pathways provide reliable access to this key intermediate, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • ACS Medicinal Chemistry Letters. (2025, May 8). Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities.
  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466–513.
  • (2025, August 6). Synthesis of Azaindoles.
  • Ryabukhin, S., et al. (2024).
  • (2026, January 22). Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Journal of Medicinal Chemistry.
  • (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
  • (n.d.). Azaindole Therapeutic Agents. PMC - NIH.
  • (2025, November 21).
  • (n.d.). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization.
  • (2010, January 21). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Organic Letters.
  • (2002, March 9). A General Method for the Preparation of 4- and 6-Azaindoles.
  • (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • (2023, June). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Voloshchuk, V., Ivonin, S., Ryabukhin, S., & Volochnyuk, D. (n.d.).
  • (n.d.). 3-Acetyl-6-chloro-5-azaindole. ECHEMI.
  • (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • (n.d.). 6-Azaindole synthesis. ChemicalBook.
  • (2017, September 4). 3-acetylindole. Sciencemadness Discussion Board.
  • (n.d.). Reactivity of 1H‐pyrrolo[2,3‐b]pyridine. I. Synthesis of 3‐acetyl‐7‐ azaindole and related compounds.
  • (n.d.). 3-Acetyl-6-bromo-1,2-dimethylindole - Optional[MS (GC)] - Spectrum. SpectraBase.
  • (n.d.).
  • (2006, December 1). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI.

Sources

Scale-up synthesis procedures for 3-acyl-6-azaindole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Functionalizing the 3-position of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) is significantly more challenging than its indole counterpart. The presence of the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the C3 position. Furthermore, under standard Friedel-Crafts conditions, the Lewis acid catalyst coordinates preferentially to the pyridine nitrogen, further deactivating the ring and often leading to N1-acylation or no reaction.

The Solution: This guide details the Aluminum Chloride (


) Mediated Acylation , the industry-standard protocol for multi-kilogram scale-up. Unlike organometallic routes (e.g., Grignard or Lithiation) which require cryogenic conditions and expensive reagents, this route utilizes commodity chemicals and operates at ambient temperatures.

Key Process Advantages:

  • Regioselectivity: High specificity for C3 over N1.

  • Scalability: Avoids cryogenic cooling; uses standard glass-lined reactors.

  • Cost-Efficiency: Utilizes

    
     (commodity Lewis acid) rather than noble metal catalysts.
    

Part 2: Scientific Mechanism & Logic

To successfully scale this reaction, one must understand the "Stoichiometric Requirement." A catalytic amount of Lewis acid is insufficient.

  • Deactivation: The first equivalent of

    
     binds irreversibly to the basic pyridine nitrogen (N7), forming a stable complex.
    
  • Activation: Excess

    
     (2-4 equivalents) is required to activate the acyl chloride electrophile.
    
  • Substitution: The activated acylium species attacks the C3 position.

Visualizing the Reaction Pathway:

AzaindoleAcylation Substrate 6-Azaindole (Nucleophile) Complex N7-AlCl3 Complex (Deactivated Ring) Substrate->Complex + 1.0 eq AlCl3 (Exothermic) AlCl3 AlCl3 (Lewis Acid) Intermediate C3-Acylium Intermediate Complex->Intermediate + Excess AlCl3 + R-COCl Acyl Acyl Chloride (R-COCl) Product 3-Acyl-6-Azaindole (Final Product) Intermediate->Product Aqueous Quench (Hydrolysis)

Figure 1: Mechanistic pathway highlighting the necessity of excess Lewis Acid to overcome N7-complexation.

Part 3: Detailed Scale-Up Protocol

Target Scale: 1.0 kg Input (6-Azaindole) Reactor Requirement: Glass-lined reactor (GLR) or Hastelloy. Do not use stainless steel due to


/HCl corrosion.
Materials Table
ReagentEquiv.[1]RoleCritical Attribute
6-Azaindole 1.0SubstratePurity >98%
Aluminum Chloride (

)
5.0ActivatorAnhydrous, granular (avoid powder to reduce dust)
Acyl Chloride (R-COCl) 2.0 - 3.0ElectrophileDistilled/Fresh
Dichloromethane (DCM) 10-15 VolSolventWater content <0.05%
Methanol N/AQuenchFor initial exothermic control
Rochelle's Salt N/AWorkupSaturated solution (break emulsions)
Step-by-Step Methodology

1. Slurry Formation (The "Complexation" Phase)

  • Setup: Inert the reactor with Nitrogen (

    
    ). Charge DCM (10 Volumes).
    
  • Addition: Add 6-Azaindole (1.0 equiv) to the reactor. Stir until dissolved.

  • Critical Step: Cool to 0–5°C. Slowly add

    
     (5.0 equiv) via a solids addition funnel or powder transfer system.
    
    • Note: A significant exotherm will occur as the N7-Al complex forms. Control addition rate to keep internal temperature (

      
      ) < 25°C.
      
    • Observation: The solution will likely turn yellow/orange and may thicken. Stir for 30-60 minutes at Room Temperature (RT) to ensure complete complexation.

2. Acylation Reaction

  • Addition: Add the Acyl Chloride (2.0–3.0 equiv) dropwise/portion-wise over 30-60 minutes.

    • Temperature: Maintain

      
       at 20–25°C.
      
  • Reaction: Stir the mixture at RT for 8–12 hours.

    • IPC (In-Process Control): Monitor by HPLC. The "Complex" is stable; do not confuse the complex peak with the starting material. You are looking for the conversion to the 3-acyl product.

3. The Inverse Quench (Safety Critical)

  • Engineering Control: Do not add water to the reaction vessel. This causes violent boiling of DCM.

  • Procedure:

    • Prepare a separate vessel with cold water (or 1M HCl if the product is basic stable) mixed with Methanol (1:1 ratio, 10 Vols).

    • Slowly transfer the reaction mixture into the quench vessel while stirring rapidly.

    • Maintain quench vessel

      
       < 30°C.
      

4. Workup & Isolation

  • Emulsion Breaking: Aluminum salts form gelatinous hydroxides. Add Saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir for 2–4 hours. This chelates aluminum, allowing distinct phase separation.

  • Separation: Separate the organic (DCM) layer. Extract the aqueous layer 2x with DCM.

  • Purification:

    • Wash combined organics with

      
       (sat.) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Crystallization: Most 3-acyl-6-azaindoles crystallize readily from EtOAc/Heptane or MeOH/Water. Avoid column chromatography at this scale.

Part 4: Process Safety & Engineering Controls

Risk Assessment: Aluminum Chloride Handling


 is highly hygroscopic and generates HCl gas immediately upon contact with moisture.
  • PPE: Full-face respirator (acid gas cartridges) or supplied air is mandatory during solids charging.

  • Scrubbing: The reactor vent must be connected to a caustic scrubber (

    
    ) to neutralize evolved HCl gas during the reaction and quench phases.
    

Workflow Diagram:

ProcessFlow cluster_0 Reactor A (Glass Lined) cluster_1 Reactor B (Quench Vessel) Slurry Step 1: Slurry Formation (DCM + Azaindole) Addition Step 2: AlCl3 Addition (Controlled Exotherm) Slurry->Addition Reaction Step 3: Acylation (Stir 8-12h) Addition->Reaction Quench Step 4: Inverse Quench (Into MeOH/H2O) Reaction->Quench Transfer via Diaphragm Pump Workup Step 5: Rochelle's Salt (Phase Separation) Quench->Workup

Figure 2: Process flow diagram emphasizing the separation of reaction and quench vessels for thermal safety.

Part 5: Analytical Controls

TestMethodAcceptance Criteria
Conversion HPLC (C18, ACN/H2O + 0.1% TFA)>95% Area% Product
Regioselectivity 1H-NMR (DMSO-d6)Absence of N-H shift (indicates N-acylation). 3-acyl typically shows deshielded C2-H singlet (>8.0 ppm).
Residual Al ICP-MS< 10 ppm (Critical for biological assays)

References

  • Zhang, Z., et al. (2002).[2] "An Effective Procedure for the Acylation of Azaindoles at C-3." Journal of Organic Chemistry, 67(17), 6226–6227.[2]

    • Core Protocol Source: Defines the /DCM methodology.
  • Okauchi, T., et al. (2000).[3] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485–1487.

    • Alternative Mechanism: Discusses dialkylaluminum variants for sensitive substr
  • Song, J.J., et al. (2002). "Organometallic Methods for the Synthesis of 3-Substituted Azaindoles." Chemical Society Reviews, 36, 1120.

    • Comparative Analysis: Reviews lithi
  • Fisher Scientific. (2021).

    • Safety Data: Source for handling, PPE, and quench hazards.[4][5][6][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Acylation of Electron-Deficient 6-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on bioisosteres to fine-tune physicochemical properties, 6-azaindoles have become highly sought-after scaffolds. However, functionalizing these molecules—specifically via Friedel-Crafts acylation at the C-3 position—presents significant synthetic hurdles.

This guide is designed for researchers and process chemists looking to troubleshoot, optimize, and scale the 3-acylation of 6-azaindoles. Here, we bridge the gap between theoretical mechanistic chemistry and field-proven benchtop solutions.

Core Mechanistic Challenges (The "Why")

Before troubleshooting, it is critical to understand the causality behind experimental failures.

Unlike a standard indole, which undergoes facile electrophilic aromatic substitution at the C-3 position due to its electron-rich pyrrole ring, the 6-azaindole system is severely deactivated . The fused pyridine ring exerts a strong electron-withdrawing inductive and mesomeric effect, drastically reducing the nucleophilicity of the C-3 carbon[1].

Furthermore, the basic nitrogen atom in the pyridine ring readily coordinates with Lewis acids. This coordination not only consumes your catalyst but places a formal positive charge directly on the ring system, rendering it almost entirely inert to standard electrophilic attack[2]. Overcoming this requires strategic masking of competing reactive sites and the use of hyper-activated electrophilic systems.

Troubleshooting & FAQs

Q: My LC-MS shows complete recovery of the starting 6-azaindole after 24 hours. What went wrong?

A: Catalyst Depletion via N-Coordination. If you are using standard catalytic amounts of Lewis acid (e.g., 0.1–1.0 eq of


 or 

), the basic pyridine nitrogen will sequester the metal center before it can activate your acyl chloride[2].
  • Actionable Solution: You must use an excess of a strong Lewis acid (typically >3.0 equivalents of

    
    ). The first equivalent saturates the basic pyridine nitrogen, the second coordinates with the pyrrole/amide nitrogen, and the remaining equivalents are left to activate the acylating agent (e.g., methyl oxalyl chloride)[2].
    
Q: I am observing significant N1-acylation instead of the desired C3-acylation. How can I redirect the regioselectivity?

A: Kinetic Preference for N-Acylation. In unprotected azaindoles, the N1 pyrrole nitrogen is often the most kinetically accessible nucleophile.

  • Actionable Solution: Implement an N1-protection strategy prior to the Friedel-Crafts step. In the synthesis of the HIV-1 attachment inhibitor BMS-663068, researchers successfully N1-alkylated the azaindole core (e.g., with an aryl thioether or SEM group) to completely block N-acylation, forcing the highly regioselective C3-acylation with methyl oxalyl chloride[3].

Q: Upon scaling up the Friedel-Crafts acylation from 1 gram to 50 grams, my yield dropped precipitously. Why is this reaction scale-dependent?

A: HCl Gas Accumulation. During Friedel-Crafts acylation with acyl chlorides, stoichiometric HCl gas is generated. On a small scale, this gas easily escapes the reaction matrix. On a larger scale, dissolved HCl accumulates and protonates the azaindole core, further deactivating the ring and stalling the reaction[4].

  • Actionable Solution: Optimize your reactor's mixing and venting. Utilize a continuous nitrogen sweep through the headspace to strip dissolved HCl from the solvent matrix[4].

Quantitative Data: Yield Comparison by Method

To aid in route selection, the following table summarizes the expected outcomes of various acylation strategies applied to 6-azaindoles.

SubstrateAcylating AgentConditionsRegioselectivityYield (%)Ref
Unprotected 6-AzaindoleOxalyl ChlorideStandard (No Lewis Acid)N/A (Fails)0%[2]
Unprotected 6-AzaindoleMethyl Oxalyl ChlorideExcess

(>3 eq),

, RT
C-342%[2]
N1-Protected 6-Azaindole Methyl Oxalyl Chloride Excess

(>3 eq),

, RT
C-3 >70% [3]
Substituted 6-AzaindoleEthyl ChlorooxalateEmimCl-

Ionic Liquid, RT
C-343–90%[5]

Standardized Experimental Protocol: -Mediated C3-Acylation

This methodology utilizes excess


 to overcome the electronic deficiency of the N1-protected 6-azaindole core. The protocol is designed as a self-validating system, providing visual cues to ensure the reaction is proceeding correctly.

Reagents:

  • N1-Protected 6-Azaindole (1.0 eq)

  • Anhydrous Aluminum Chloride (

    
    ) (4.0 eq)
    
  • Methyl Oxalyl Chloride (2.0 eq)

  • Anhydrous Dichloromethane (

    
    )
    

Step-by-Step Procedure:

  • Preparation of the Lewis Acid Complex: Under a strict nitrogen atmosphere, suspend anhydrous

    
     (4.0 eq) in anhydrous 
    
    
    
    (10 mL/g of substrate) and cool the flask to 0 °C using an ice bath.
  • Substrate Addition: Add the N1-protected 6-azaindole (1.0 eq) portion-wise.

    • Self-Validation Check: The suspension will typically change color (often to a deep yellow or orange) and may briefly clarify as the Lewis acid-base complex forms between the azaindole nitrogens and the aluminum center.

  • Electrophile Activation: Slowly add methyl oxalyl chloride (2.0 eq) dropwise via a syringe over 15 minutes. Maintain the temperature at 0 °C during the addition to control the initial exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 18 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The highly polar

      
      -coordinated intermediate will stay at the baseline until quenched. To accurately read the TLC, pull a 50 
      
      
      
      L aliquot and quench it in 200
      
      
      L of saturated aqueous
      
      
      before spotting the organic layer.
  • Quenching and Workup: Once complete, carefully pour the reaction mixture into a vigorously stirred beaker of ice-water containing 1M HCl.

    • Self-Validation Check: Vigorous gas evolution and a strong exotherm will occur as the excess

      
       is hydrolyzed. Ensure the aqueous layer is strictly acidic (pH < 2) to break the aluminum emulsions.
      
  • Isolation: Extract the aqueous layer three times with

    
    . Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude 3-acyl-6-azaindole.

Workflow Visualization

G A 6-Azaindole (Electron-Deficient Core) B N1-Protection / Alkylation (Blocks N-Acylation) A->B Step 1: N1-Masking C Standard Lewis Acid (< 2 eq ZnCl2/FeCl3) B->C Sub-optimal Path D Excess Strong Lewis Acid (> 3 eq AlCl3 in CH2Cl2) B->D Preferred Path E Acidic Ionic Liquid (EmimCl-AlCl3) B->E Green Alternative F Reaction Failure (Starting Material Recovered) C->F Deactivation via N-coordination G 3-Acyl-6-azaindole (High Yield & Regioselectivity) D->G Overcomes electronic deficit E->G High acidity & solubility

Workflow for optimizing C3-acylation of electron-deficient 6-azaindoles.

References

1.[1] 6-Amino-4-aza-2-oxindole | High-Purity Research Compound. Benchchem. 1 2.[3] Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068. ACS Publications.3 3.[4] Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel–Crafts Acylation. ResearchGate. 4 4.[5] Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. ResearchGate. 5 5.[2] An Effective Procedure for the Acylation of Azaindoles at C-3. ResearchGate. 2

Sources

Technical Support Center: Overcoming Solubility Issues of 5-Chloro-6-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 5-Chloro-6-azaindole (5-Cl-6-AI) Primary Challenge: Extreme insolubility in non-polar and moderately polar solvents due to a robust intermolecular hydrogen-bonding network (supramolecular trimerization). Operational Impact: Failed coupling reactions (Suzuki/Buchwald), poor conversion rates, and precipitation during work-up.

Part 1: The Root Cause Analysis (The "Why")

Q: Why is 5-chloro-6-azaindole so much less soluble than standard indoles?

A: The insolubility is not random; it is structural. Unlike indole, 6-azaindole derivatives possess both a hydrogen bond donor (pyrrole N1-H) and a hydrogen bond acceptor (pyridine N6) positioned perfectly to form a cyclic, triply hydrogen-bonded trimer in the ground state.

  • The Mechanism: The pyridine nitrogen at position 6 acts as a base, accepting the proton from the N1 position of a neighboring molecule.

  • The 5-Chloro Effect: The chlorine atom at C5 is electron-withdrawing. This increases the acidity of the N1-H proton, thereby strengthening the intermolecular hydrogen bonds compared to the unsubstituted parent 6-azaindole.

  • Result: You are not trying to dissolve a single molecule; you are trying to break a supramolecular polymer.

Visualization: The Solubility Barrier

G cluster_0 Insoluble State (Solid/Non-polar) cluster_1 Solubilization Strategy Trimer Cyclic Trimer (Strong H-Bonds) Stacking Pi-Pi Stacking (Enhanced by Cl) Trimer->Stacking Aggregates Disruption H-Bond Disruption Trimer->Disruption Energy Input (Heat/Reagents) Solvent High Dielectric (DMSO/DMAc) Disruption->Solvent Physical Protect N-Masking (SEM/Boc/Tos) Disruption->Protect Chemical

Caption: Figure 1. The transition from the aggregated trimer state to the solvated monomer requires overcoming significant lattice energy stabilized by the 5-Cl substituent.

Part 2: Solvent Selection & Optimization Guide

Q: Which solvent system should I use for nucleophilic substitutions or metal-catalyzed couplings?

A: Standard organic solvents (DCM, THF, Toluene) will fail. You must use "H-bond disrupting" solvents.

Solvent ClassRecommended SolventsSuitabilityTechnical Note
Tier 1 (Best) DMAc (Dimethylacetamide), NMP HighBest balance of solubility and reaction temp range. Breaks trimers effectively.
Tier 2 (Good) DMSO , DMF HighExcellent solubility but DMSO can poison some Pd catalysts; DMF can decompose at high T.
Tier 3 (Specific) 1,4-Dioxane/Water (4:1)MediumWater is required to disrupt the H-bond network if using dioxane.
Additives LiCl (1-2 equiv)EnhancerAdding LiCl to THF or DMAc can break aggregates by coordinating to the pyridine nitrogen.

Q: My starting material precipitates when I add the base. What is happening? A: This is the "Salt-Out Effect." Deprotonation of the N1-H generates the azaindolyl anion. If the counter-cation (e.g., Na+ from NaH) coordinates tightly in a non-polar environment, the salt precipitates.

  • Fix: Switch to a soluble organic base (e.g., Cs2CO3 or KOtBu) and ensure a phase-transfer catalyst (e.g., TBAF or 18-crown-6) is present if using heterogeneous conditions.

Part 3: Synthetic Workflows (N-Protection Strategy)

Q: I cannot get the Suzuki coupling to work on the 5-Cl-6-azaindole core. The catalyst dies. A: The free N1-H and N6 lone pair can chelate Palladium, poisoning the catalyst. Furthermore, the insolubility prevents the oxidative addition step. You must protect the Nitrogen.

Protocol: The "Solubility-First" Protection Route

Do not attempt complex couplings on the unprotected core. Use the SEM (2-(Trimethylsilyl)ethoxymethyl) or Tos (Tosyl) group. SEM is superior for solubility.

Step-by-Step Protocol (SEM Protection):

  • Dissolution: Suspend 5-chloro-6-azaindole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Observation: The suspension should clear to a yellow/orange solution as the anion forms. If it remains turbid, warm to RT for 30 min.

  • Addition: Add SEM-Cl (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Work-up: Quench with water. The product (N-SEM-5-Cl-6-AI) is an oil or low-melting solid that is highly soluble in EtOAc, DCM, and THF.

  • Next Step: Proceed with Suzuki/Buchwald coupling using standard solvents (THF/Dioxane).

Q: Can I use N-Boc? A: Yes, but the 5-chloro substituent makes the indole ring electron-deficient, making the N-Boc group labile (prone to falling off) under basic aqueous coupling conditions (e.g., K3PO4/Water). SEM or Tosyl are more robust.

Part 4: Troubleshooting & Purification

Q: How do I purify the unprotected compound if it crashes out of everything? A: "Brick dust" products require specialized chromatography techniques.

Technique A: The "DCM/MeOH/NH3" Eluent Standard eluents will streak. Use this ternary mixture:

  • DCM : MeOH : NH4OH (aq) in a ratio of 90 : 9 : 1 .

  • Why: The ammonia competes for the H-bonding sites on the silica gel, preventing the azaindole from sticking irreversibly.

Technique B: Reverse Phase (C18) Since the compound is sparingly soluble in organic solvents but soluble in acidified water/organic mixtures:

  • Dissolve sample in DMSO.

  • Run a gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Note: The protonation of the pyridine nitrogen (N6) at low pH drastically improves solubility.

Troubleshooting Decision Tree

G Start Problem: Reaction Failed Solubility Is SM soluble in solvent? Start->Solubility Yes Yes Solubility->Yes Check Catalyst No No Solubility->No Precipitate? Precip Switch Solvent No->Precip Use DMAc or NMP Protect Protect N1 (SEM/Tos) Precip->Protect Still Insoluble? Temp Increase Temp >100°C Protect->Temp If Protected

Caption: Figure 2. Logical flow for diagnosing reaction failures linked to solubility.

References

  • Supramolecular Trimerization of 6-Azaindoles

    • Title: The Cyclic Hydrogen-Bonded 6-Azaindole Trimer and its Prominent Excited-St
    • Source: Angewandte Chemie Intern
    • URL: [Link]

  • Synthesis and Solubility of Azaindoles

    • Title: Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (Discusses solubility challenges of 4, 5, and 6-azaindoles).
    • Source: ACS Chemical Biology, 2015.
    • URL: [Link]

  • General Azaindole Functionalization

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
    • Source: Molecules, 2018.[1]

    • URL: [Link][2][3]

Sources

Optimizing catalyst choice for 6-azaindole Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Catalyst & Condition Optimization for 6-Azaindole Scaffolds Audience: Medicinal Chemists & Process Development Scientists

Mission Brief

You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed to deliver acceptable yields with a 6-azaindole (1H-pyrrolo[2,3-c]pyridine) substrate.

6-Azaindoles are deceptively challenging. Unlike standard indoles, the pyridine nitrogen at position 6 (N6) is a potent Lewis base that poisons palladium catalysts. Furthermore, the electron-deficient nature of the ring system alters the stability of oxidative addition complexes. This guide provides a self-validating logic system to overcome these barriers.

Part 1: The "Engine" – Catalyst Selection Logic

Why Your Standard Catalyst Failed

In standard couplings, Pd(0) must coordinate with the aryl halide to initiate oxidative addition. However, the N6 nitrogen of 6-azaindole possesses a localized lone pair that competes with your phosphine ligands for the palladium center.

  • The Failure Mode: Formation of a stable, inactive [Pd(Ar)(L)(Azaindole)] complex (off-cycle species).

  • The Fix: You must use Bulky Biaryl Phosphine Ligands (Buchwald-type).

Recommended Catalyst Systems
ComponentRecommendationMechanistic Rationale
Ligand XPhos or SPhos The extreme steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically blocking the N6-azaindole nitrogen from coordinating, while still allowing the aryl halide to enter.
Pre-Catalyst XPhos Pd G3 or G4 Crucial: Avoids the induction period of Pd(OAc)₂ reduction. G3/G4 precatalysts release the active mono-ligated Pd(0) species immediately upon heating, outcompeting the N-coordination pathway.
Base K₃PO₄ (2-3 equiv)A mild, inorganic base is preferred. Strong alkoxides (KOtBu) often deprotonate the N1-H (if unprotected), creating a reactive azaindolyl anion that can polymerize or poison the metal.
Solvent Dioxane/H₂O (4:1) The presence of water is non-negotiable. It solubilizes the inorganic base and facilitates the transmetallation step involving the boronate species.

Part 2: Troubleshooting & Diagnostics (Q&A)

Scenario A: "I see <10% conversion and the starting material remains."

Diagnosis: Catalyst Poisoning (Arrested Oxidative Addition). The oxidative addition into the C-Halogen bond is slow, allowing the N6 nitrogen to sequester the catalyst.

  • Solution: Switch to XPhos Pd G4 (1-3 mol%). The rapid release of active Pd(0) ensures the catalytic cycle starts before the substrate can sequester the metal.

  • Protocol Adjustment: Increase reaction temperature to 100°C (or 110°C in microwave) to overcome the activation energy barrier of the electron-deficient ring.

Scenario B: "The halide is consumed, but I see protodeboronation of my boronic acid."

Diagnosis: Transmetallation Failure. The oxidative addition occurred, but the transmetallation step was too slow. The boronic acid degraded (hydrolyzed/deboronated) before it could couple.

  • Solution:

    • Switch Ligand: Use SPhos .[1][2][3] It is more electron-rich than XPhos, which can accelerate transmetallation for certain electrophiles.

    • Boronate Source: Switch from Boronic Acid to Potassium Trifluoroborate (BF₃K) or Boronic Acid Pinacol Ester (BPin) . These are more resistant to protodeboronation.

    • Add Water: Ensure your solvent ratio is at least 4:1 (Organic:Water).

Scenario C: "I have a 7-chloro-6-azaindole. Will it react?"

Diagnosis: Regioselectivity Inquiry.[2][4][5][6][7] Answer: Yes, vigorously. In 6-azaindole, the C7 position is adjacent to the pyridine nitrogen (N6). The inductive effect of N6 makes C7 highly electron-deficient, activating the C-Cl bond for oxidative addition.

  • Warning: C7-chlorides are more reactive than typical phenyl chlorides. Lower your catalyst loading (0.5 - 1.0 mol%) to prevent homocoupling.

Part 3: Decision Logic & Mechanism Visualization

The following diagram illustrates the decision matrix for optimizing your reaction conditions.

AzaindoleOptimization Start Substrate: Halogenated 6-Azaindole CheckPG Is N1-H Protected? Start->CheckPG Protected Yes (Boc, SEM, Tosyl) CheckPG->Protected Unprotected No (Free N-H) CheckPG->Unprotected StandardCond Initial Screen: XPhos Pd G3 (2 mol%) K3PO4 / Dioxane / H2O 100°C Protected->StandardCond Result Analyze LCMS Conversion StandardCond->Result BaseIssue Risk: Deprotonation interferes with transmetallation Unprotected->BaseIssue ModCond Modified Screen: Increase Base (3-4 equiv) OR Use weak base (K2CO3) Catalyst: A-taPhos or XPhos BaseIssue->ModCond ModCond->Result Success >80% Yield (Scale Up) Result->Success Good Stalled <20% Conv. (Catalyst Poisoning) Result->Stalled SM Remains DeBoron Halide consumed, No Product (Protodeboronation) Result->DeBoron SM Gone FixStall Fix: Switch to XPhos Pd G4 Increase Temp Stalled->FixStall FixDeBoron Fix: Switch to Ar-BF3K or Ar-BPin Use SPhos DeBoron->FixDeBoron

Caption: Decision tree for optimizing 6-azaindole couplings based on N-protection status and reaction outcomes.

Part 4: Validated Experimental Protocol

Target Reaction: Coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine (6-azaindole) with Aryl Boronic Acid. Reference Standard: Adapted from Savitha et al. and Buchwald Group methodologies.[1][2]

Materials:
  • Substrate: 7-Chloro-6-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Step-by-Step Procedure:
  • Charge Solids: In a reaction vial equipped with a stir bar, add the 6-azaindole substrate, aryl boronic acid, K₃PO₄, and XPhos Pd G3 .

    • Note: If using the G3/G4 precatalyst, you can weigh it out in air, but rapid transfer is best.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

    • Microwave Option: 100°C for 30–60 minutes is often sufficient.

    • Thermal Option: 2–4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography.

    • Tip: 6-azaindoles are polar. You may need 0–10% MeOH in DCM for elution.

References

  • Synthesis of 7-substituted-6-azaindoles via microwave-assisted Suzuki–Miyaura cross-coupling. Savitha, G., et al.[8] (2023).[8][9] Journal of Chemical Sciences. (Context: Validates XPhos-PdG2/K3PO4 conditions specifically for 7-chloro-6-azaindole).

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Martin, R., & Buchwald, S. L.[3] (2008).[3] Accounts of Chemical Research. (Context: Foundational text on why XPhos/SPhos overcome heterocyclic poisoning).

  • Preparation of 2-Aminobiphenyl Palladacycles (Precatalysts). Bruno, N. C., et al. (2013). Chemical Science. (Context: Explains the G3/G4 precatalyst activation mechanism required to bypass induction periods).

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Lopes, S. M. M., et al. (2018).[4][5][10][11] Molecules. (Context: Comprehensive review of azaindole reactivity patterns).

Sources

Protecting group strategies for 6-azaindole nitrogen during acylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Specialized Support Center for medicinal chemists and process development scientists. It addresses the specific electronic and steric challenges of functionalizing the 6-azaindole scaffold.

Topic: Protecting Group Strategies for Nitrogen during Acylation Ticket ID: AZ-C3-ACYL-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Azaindole Paradox"

User Query: Why do standard indole acylation protocols (e.g., Friedel-Crafts) fail or give low yields with 6-azaindole, and how do I choose the right protecting group?

Technical Diagnosis: The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold presents a "push-pull" electronic conflict that does not exist in standard indoles.

  • The "Pull" (Deactivation): The pyridine nitrogen (N6) is electron-withdrawing, significantly reducing the nucleophilicity of the C3 position compared to indole.

  • The Lewis Acid Trap: In Friedel-Crafts acylation, the Lewis Acid (e.g.,

    
    ) coordinates preferentially to the basic pyridine nitrogen (N6) before activating the acyl chloride. This generates a cationic complex that further deactivates the ring towards electrophilic attack.
    

Strategic Solution: You cannot simply "protect" the pyrrole nitrogen (N1) and expect the reaction to proceed like an indole. The protecting group (PG) must be selected to balance N1-regiocontrol against ring deactivation .

Decision Matrix: Selecting the Protecting Group

Do not choose a PG based solely on ease of installation. Choose based on the acylation mechanism you intend to use.

Protecting Group (PG)Electronic Effect on RingStability to Lewis Acids (

)
Recommended ForRisk Factor
Tosyl (Ts) / Phenylsulfonyl Strongly Deactivating (Electron Withdrawing)High Lithiation-Acylation sequences; Vilsmeier-Haack.High Failure in Friedel-Crafts. The combined deactivation of Ts + N6-Lewis Acid complex often kills reactivity entirely.
SEM (2-(Trimethylsilyl)ethoxymethyl)Moderate/Neutral (Weakly Donating via

-effect)
High Direct Friedel-Crafts ; Vilsmeier-Haack.Difficult removal if reaction scales up (requires fluoride sources or strong acid).
Boc (tert-Butyloxycarbonyl)Deactivating Low (Cleaves with Lewis Acids)NOT RECOMMENDED for Friedel-Crafts.Will deprotect in situ upon addition of

, leading to N-acylation or polymerization.
TIPS / TBS (Silyl ethers)Steric Shielding Moderate Lithiation strategies (C2 blocking).Labile under harsh acidic acylation conditions.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the competition between the desired C3-acylation and the inhibiting N6-complexation.

AzaindoleAcylation cluster_tips Troubleshooting Tip Start 6-Azaindole Substrate LA_Add Addition of Lewis Acid (AlCl3) Start->LA_Add Path_Fail Path A: N6-Complexation (Kinetic Trap) LA_Add->Path_Fail Fast (coordination to basic N6) Path_Success Path B: C3-Acylation LA_Add->Path_Success Requires Excess AlCl3 + Electron-Neutral PG (SEM) Deactivated Ring Highly Deactivated (C3 Nucleophilicity ↓↓↓) Path_Fail->Deactivated Stall REACTION STALLS (No Acylation) Deactivated->Stall Electrophile cannot attack Product C3-Acylated Product Path_Success->Product Tip Use >2.5 equiv AlCl3 to saturate N6 and leave equivalents for acyl chloride activation.

Caption: Figure 1. The "Lewis Acid Sink" effect. N6 complexes with the catalyst, deactivating the ring. Overcoming this requires specific stoichiometry and non-withdrawing protecting groups.

Troubleshooting Guides & Protocols

Scenario A: "My Friedel-Crafts reaction yield is <10%."

Diagnosis: You are likely using a Sulfonyl (Ts/Bs) protecting group OR insufficient Lewis Acid. The Ts group pulls electron density, and the N6 pulls more. The ring is "dead."

Protocol: The "Excess Lewis Acid" Method (with SEM) Rationale: We switch to SEM (does not withdraw electrons) and use excess


 to saturate the N6 site, leaving active catalyst for the acyl chloride.
  • Protection (SEM Installation):

    • Dissolve 6-azaindole (1.0 eq) in DMF at 0°C.

    • Add

      
       (1.2 eq, 60% dispersion). Stir 30 min.
      
    • Add SEM-Cl (1.1 eq) dropwise. Warm to RT.

    • Checkpoint: Monitor TLC for disappearance of NH spot.

  • Acylation:

    • Dissolve SEM-6-azaindole in

      
       (anhydrous).
      
    • Crucial Step: Add

      
       (3.0 - 5.0 eq) . Note: Standard is 1.1 eq. You need excess to complex the pyridine N.
      
    • Stir 30 min at RT (allow N6 complexation).

    • Add Acyl Chloride (1.5 eq) dropwise.

    • Stir at RT (or reflux if sluggish) for 12–24 h.

  • Workup:

    • Quench carefully with ice water (exothermic!).

    • Extract with DCM/MeOH (9:1) to break the aluminum complex.

Scenario B: "I cannot remove the SEM group after acylation."

Diagnosis: Acyl groups at C3 increase the stability of the N1-SEM bond. Standard TBAF (fluoride) might fail or cause side reactions.

Protocol: Acid-Mediated SEM Removal

  • Dissolve substrate in TFA (Trifluoroacetic acid) .

  • Stir at RT for 1–3 hours. This cleaves the hemiaminal ether to the hydroxymethyl intermediate.

  • Concentrate the TFA.

  • Redissolve residue in MeOH/Water and add ethylenediamine or aqueous

    
     to remove the hydroxymethyl group (releasing formaldehyde).
    
Scenario C: "Friedel-Crafts failed completely. What now?"

Alternative Strategy: The Vilsmeier-Haack Route If the electrophile is too weak or the ring too deactivated, switch to formylation followed by Grignard addition and oxidation.

  • Substrate: N-SEM-6-azaindole or N-Tosyl-6-azaindole (Vilsmeier is robust enough for Tosyl).

  • Reagent:

    
     (1.2 eq) in DMF.
    
  • Mechanism: Forms the C3-aldehyde.

  • Subsequent Step: React aldehyde with

    
     (Grignard) 
    
    
    
    Secondary Alcohol
    
    
    Oxidize to Ketone (Acyl product).

Frequently Asked Questions (FAQ)

Q: Can I use Boc protection for Friedel-Crafts acylation? A: No.


 is a strong Lewis acid that will cleave the Boc group (generating isobutylene and 

) within minutes. You will end up with the free amine, which will likely undergo N-acylation or form an insoluble complex.

Q: Why not use N-Oxide activation? A: You can! Oxidizing N6 to the N-oxide (using mCPBA) makes the C3 position more nucleophilic (via back-donation) and prevents N6 from scavenging the Lewis Acid. However, this adds two steps (oxidation


 acylation 

reduction of N-oxide). Use this if the SEM/Excess

method fails.

Q: Is there a "Green" alternative to chlorinated solvents? A: Recent literature suggests using Ionic Liquids (e.g., [BMIM][


]) with metal triflates (

) can allow acylation of sensitive heterocycles, but this has not been robustly validated for 6-azaindoles specifically on large scale.

References

  • Vertex Pharmaceuticals. "Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068." Describes the regioselective functionalization of the 6-azaindole core.

  • Zhang, Z., et al. "An Effective Procedure for the Acylation of Azaindoles at C-3." Journal of Organic Chemistry. Details the use of excess aluminum chloride to overcome N6 deactivation.

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. General principles of pyridine/pyrrole electronic conflict and protecting group strategies.

  • Song, J. J., et al. "Practical Synthesis of 6-Azaindole Derivatives." Journal of Organic Chemistry. Comparison of protecting group stabilities (SEM vs Ts) under lithiation and acylation conditions.

Resolving 5-chloro vs 4-chloro isomer impurities in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioisomer Management Ticket ID: #ISO-54-CL (Escalated to Tier 3 Support) Subject: Resolution of 5-Chloro vs. 4-Chloro Isomer Impurities in Synthesis Status: Open

User Issue Summary

"I am synthesizing a chlorinated heteroaromatic scaffold (likely indole, quinoline, or substituted benzene). My crude NMR shows a mixture of 5-chloro and 4-chloro isomers. They co-elute on standard C18 HPLC and have nearly identical Rf values on TLC. Recrystallization attempts have failed to enrich the desired isomer significantly. How do I separate these?"

Tier 3 Support Response

Welcome to the Advanced Purification Support Center. The separation of ortho/meta or meta/para chloro-regioisomers (specifically the 4-Cl vs. 5-Cl split) is a classic "deadlock" in medicinal chemistry. These isomers often share identical molecular weights, similar dipole moments, and overlapping pKa values.

This guide moves beyond standard flash chromatography and addresses the thermodynamic and molecular recognition strategies required to resolve this specific impurity profile.

Module 1: The "Prevention" Protocol (Synthesis Optimization)

Before attempting difficult separations, verify if the ratio can be skewed upstream. Isomer separation is an energy-intensive process; regiodirection is an activation-energy process.

The Steric/Electronic Lever

If you are generating these isomers via Electrophilic Aromatic Substitution (EAS) or Fischer Indole Synthesis:

  • Temperature Control: Kinetic control (lower temperature, -78°C to 0°C) often favors the less sterically hindered isomer (usually the 5-chloro or para-like position). Thermodynamic control (reflux) allows equilibration, often increasing the ratio of the undesired isomer if it is thermodynamically more stable.

  • Solvent Effects: Switch from protic solvents (EtOH/AcOH) to aprotic polar solvents (Acetonitrile, DMF). Solvation shells can alter the effective size of the electrophile, changing the regioselectivity ratio from 1:1 to 4:1.

The "Blocking" Strategy

If the 4-position is the impurity:

  • Install a transient blocking group (e.g., bromine or t-butyl) at the reactive 4-position before the chlorination step.

  • Perform the chlorination (forcing it to the 5-position).

  • Remove the blocking group (e.g., reductive debromination).

    • Constraint: This adds two steps but may save weeks of purification time.

Module 2: The "Resolution" Protocol (Chromatography)

Standard C18 silica often fails here because the hydrophobicity (logP) of 4-Cl and 5-Cl isomers is virtually identical. You must exploit shape selectivity and pi-pi interactions.

Stationary Phase Selection

Do not use standard C18. Switch to phases that interact with the electron-deficient halogenated ring.

Column TypeMechanism of ActionRecommendation
PFP (Pentafluorophenyl) Fluorine-Fluorine & Dipole Interactions: The PFP ring creates a "fluorine cage" that is highly sensitive to the exact position of the chlorine atom on your analyte.Primary Choice. Often resolves chloro-isomers that co-elute on C18.
Phenyl-Hexyl Pi-Pi Stacking: The phenyl ring on the column interacts with the pi-system of your analyte. The 4-Cl and 5-Cl positions alter the electron density map of the ring, changing the stacking strength.Secondary Choice. Good if the molecule is highly aromatic.
Cyclodextrin (Additives) Host-Guest Inclusion: Cyclodextrins form inclusion complexes. The "shape" of the 4-Cl vs 5-Cl isomer will fit differently into the hydrophobic cavity.Mobile Phase Additive. Add

-cyclodextrin to the mobile phase if using C18.
Method Development Workflow

HPLC_Method_Dev Start Start: Co-eluting Isomers on C18 Step1 Switch to PFP (Pentafluorophenyl) Column Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Success Proceed to Prep HPLC Check1->Success Yes Step2 Test Phenyl-Hexyl Phase (Methanol Mobile Phase) Check1->Step2 No Check2 Resolution > 1.5? Step2->Check2 Check2->Success Yes Step3 Isocratic 'Shallow' Gradient (e.g., 40-45% B over 30 min) Check2->Step3 No Step4 Mobile Phase Modifier: Add 5mM Beta-Cyclodextrin Step3->Step4 Step4->Success

Caption: Decision matrix for chromatographic resolution of structural isomers when standard C18 fails.

Module 3: The "Scale-Up" Protocol (Crystallization)

When you have >5g of material, chromatography becomes expensive. Crystallization is preferred, but you must obey Carnelley’s Rule.

Carnelley’s Rule of Symmetry

Carnelley’s Rule states that high molecular symmetry correlates with high melting points and low solubility .

  • The Theory: Symmetrical molecules pack more efficiently in the crystal lattice.

  • The Application:

    • Para-isomers (often 5-Cl or 4-Cl depending on scaffold): usually have a plane of symmetry. They will have a higher melting point and be less soluble.

    • Meta/Ortho-isomers: usually less symmetrical. They will be more soluble.

Protocol:

  • Solvent Screen: Find a solvent where the mixture is soluble at reflux but where the major isomer (hopefully the symmetrical one) starts to crash out at room temperature. Common candidates: Toluene/Heptane mixtures or Isopropyl Alcohol (IPA).

  • Seeding: If you have even 1 mg of pure material (from a small HPLC run), use it to seed the cooling solution. This provides a template for the specific lattice of the desired isomer, kinetically favoring its precipitation over the impurity.

  • Melt Crystallization: If the melting points differ by >10°C, heat the mixture to a temperature between the two melting points. The lower-melting impurity will liquefy (or stay liquid), while the higher-melting desired product remains solid and can be filtered or centrifuged (sweating).

Troubleshooting FAQs

Q: Why do my isomers co-elute even on a PFP column? A: You are likely running a steep gradient (e.g., 5% to 95% B). Isomers require isocratic or shallow gradient conditions.

  • Fix: Run a "scouting gradient" to find where they elute (e.g., 50% B). Then, set your method to run isocratically at 48% B for 30 minutes. The slight difference in interaction energy needs time (plates) to manifest as physical separation.

Q: Can I use distillation? A: Rarely. The boiling point difference between 4-chloro and 5-chloro isomers is often <2°C. To separate these by distillation, you would need a spinning band distillation column with >100 theoretical plates. Unless you have this specific hardware, vacuum distillation will only yield enriched fractions, not pure compounds.

Q: The impurity is only 5%. Can I just carry it through? A: Risk Assessment:

  • Biologically Active? If this is for a biological assay, a 5% impurity of a regioisomer (which might be 100x more potent) can invalidate your IC50 data.

  • Downstream Amplification: If the next step involves a reaction at the chlorine (e.g., Suzuki coupling), the isomers may react at different rates, potentially enriching the impurity or creating a mixture of coupled products that are even harder to separate.

  • Verdict: Purify now.[1] It never gets easier later.

References

  • Separation of Chloro-Regioisomers via HPLC

    • Source: BenchChem.[2][3] "A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers."

    • Relevance: Establishes PFP and Phenyl-Hexyl columns as superior to C18 for halogen
  • Carnelley’s Rule & Solubility

    • Source: Yalkowsky, S. H.[4] "Carnelley's rule and the prediction of melting point."[4][5][6] Journal of Pharmaceutical Sciences (2014).

    • Relevance: Provides the theoretical basis for using symmetry-driven crystallization to separ
    • URL:[Link]

  • Cyclodextrin Additives in HPLC

    • Source: ResearchGate / Rasayan J. Chem. "Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers."
    • Relevance: Demonstrates the use of additives and specific column chemistries to resolve 2/3/4-chloro isomers.
    • URL:[Link][7]

  • Recrystallization Strategies

    • Source: University of Pittsburgh.
    • Relevance: Standard operating procedures for solvent selection and impurity exclusion during crystal lattice formation.[8]

    • URL:[Link]

Sources

Technical Support Center: Crystallization of Acetylated Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Crystallization & Solid-State Chemistry

Introduction

Azaindoles are critical bioisosteres of indoles and purines, frequently utilized in the design of kinase inhibitors and antiviral agents 1[1]. However, the acetylation of azaindole intermediates (e.g., 1-acetyl-7-azaindole) fundamentally alters their hydrogen-bonding networks. By capping the pyrrole nitrogen, the strong N-H donor is removed, increasing the molecule's polarity and rotational degrees of freedom. This makes the crystallization process highly susceptible to liquid-liquid phase separation ("oiling out") and complex polymorphism 2[2].

The following guides and self-validating protocols are designed to help you troubleshoot and optimize your crystallization workflows.

G Start Crude Acetylated Azaindole in Primary Solvent CheckSat Supersaturation Generation Start->CheckSat MethodCool Cooling Crystallization CheckSat->MethodCool Temp Drop MethodAS Anti-Solvent Addition CheckSat->MethodAS Add Water/Heptane IssueOil Issue: Oiling Out (LLPS) MethodCool->IssueOil High Cooling Rate MethodAS->IssueOil High Local Saturation IssuePoly Issue: Metastable Polymorph MethodAS->IssuePoly Kinetic Nucleation FixOil Optimize: Slower Cooling or Seed Crystals IssueOil->FixOil If Cooling FixAS Optimize: Reduce AS Flow Rate (e.g., <10 mL/hr) IssueOil->FixAS If Anti-Solvent FixPoly Solution-Mediated Polymorphic Transformation (SMPT) IssuePoly->FixPoly Thermodynamic Shift Success Stable Crystalline Form FixOil->Success FixAS->Success FixPoly->Success

Workflow for troubleshooting acetylated azaindole crystallization issues.

Section 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

Q: When cooling or adding anti-solvent to my 1-acetyl-7-azaindole solution, it forms a viscous oil at the bottom of the flask instead of crystals. Why does this happen and how do I fix it?

Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory of your solution crosses the binodal curve before intersecting the solubility (spinodal) curve 3[3]. Because acetylated azaindoles lack the strong N-H hydrogen bond donor present in the parent compound, their intermolecular interactions are dominated by weaker dipole-dipole forces. Rapid addition of an anti-solvent creates instantaneous local supersaturation spikes at the injection point, forcing the solute to separate as a solute-rich liquid phase rather than nucleating into a solid 4[4].

Protocol 1: Controlled Anti-Solvent Crystallization
  • Dissolution: Dissolve crude acetylated azaindole in a primary water-miscible solvent (e.g., DMSO or Ethanol) at 45°C.

  • Hot Filtration: Perform hot gravity filtration to remove heterogeneous impurities that might disrupt nucleation 2[2].

  • Controlled Addition: Using a syringe pump, add the anti-solvent (e.g., Deionized Water) at a strictly controlled flow rate of ≤10 mL/hr.

  • Seeding: Once the solution reaches the metastable zone, pause the anti-solvent addition and introduce 1-2 wt% of pure seed crystals of the desired polymorph 2[2].

  • Desupersaturation Aging: Hold the suspension at temperature for 2 hours to allow the seed crystals to consume the supersaturation, then resume anti-solvent addition.

  • Self-Validation Check: The solution should exhibit a faint, persistent opalescence (turbidity) indicating the metastable zone has been reached. If the solution turns milky instantly or forms droplets on the flask wall, the addition rate was too fast, and oiling out is imminent.

Quantitative Data: Impact of Anti-Solvent Parameters

The following table summarizes the effect of anti-solvent volume and flow rate on the yield and polymorphic outcome of pharmaceutical intermediates, demonstrating the necessity of controlled addition 5[5].

Anti-Solvent Vol (mL)Flow Rate (mL/hr)Supersaturation LevelYield (%)Dominant Solid State
0.530High (Rapid)47.40Metastable (Needles)
1.030High (Rapid)65.20Mixed / Oiling Out
2.010Low (Controlled)82.04Stable (Prismatic)

Section 2: Managing Polymorphism via SMPT

Q: My crystallization yields needle-like crystals that later convert to blocky prisms, but the yield and dissolution profile are inconsistent. How do I control the polymorph?

Causality: You are observing a Solution-Mediated Polymorphic Transformation (SMPT). According to Ostwald's Rule of Stages, the kinetically favored metastable polymorph (often needles with lower interfacial energy) nucleates first under high supersaturation 5[5]. Acetylated azaindoles exhibit significant packing polymorphism due to the rotational freedom of the acetyl group. Over time, thermodynamics drives the dissolution of these metastable crystals and the nucleation of the stable polymorph (prisms). If the transformation is incomplete, you isolate a mixture of forms.

SMPT Sol Supersaturated Solution Meta Metastable Polymorph (Kinetic, Needles) Sol->Meta Fast Nucleation Stable Stable Polymorph (Thermodynamic, Prisms) Sol->Stable Slow Nucleation (Seeded) Dissol Dissolution Phase Meta->Dissol Aging / Heating Dissol->Stable Recrystallization

Solution-Mediated Polymorphic Transformation (SMPT) pathway.

Protocol 2: SMPT Optimization
  • Kinetic Nucleation: Induce initial nucleation of the metastable form via rapid cooling or an initial anti-solvent burst.

  • Thermodynamic Aging: Once the metastable form has fully precipitated, raise the temperature slightly (e.g., by 5-10°C) to increase solubility. This accelerates the dissolution of the metastable form while keeping the solution supersaturated with respect to the stable form.

  • Transformation Hold: Hold the slurry at this elevated temperature for 4-6 hours to allow complete recrystallization into the stable prismatic form.

  • Self-Validation Check: Monitor the slurry using in-situ FTIR or Raman spectroscopy 3[3]. A shift in the characteristic carbonyl stretch (C=O) of the acetyl group will confirm the transition from the metastable to the stable lattice packing.

Section 3: Reactive Crystallization & Impurity Rejection

Q: I am acetylating 7-azaindole using acetic anhydride or trifluoroacetic anhydride (TFAA). Can I crystallize the intermediate directly from the reaction mixture?

Causality: Direct reactive crystallization is highly discouraged. Residual acids and unreacted anhydrides from the electrophilic cyclization or acetylation steps 6[6] act as powerful co-solvents. Furthermore, the acidic environment protonates the pyridine nitrogen of the azaindole ring, creating a highly soluble salt that resists crystallization and drastically alters the solubility curve.

Protocol 3: Extractive Crystallization
  • Quenching: Quench the acetylation reaction carefully with ice water.

  • pH Adjustment: Adjust the pH of the aqueous mixture to 9-10 using aqueous ammonia 7[7]. Why? This ensures the azaindole pyridine nitrogen is fully deprotonated (free base form), drastically reducing its aqueous solubility and forcing it into the organic phase.

  • Extraction: Extract the intermediate using an organic solvent like MTBE (Methyl tert-butyl ether) 6[6].

  • Crystallization: Concentrate the MTBE layer under reduced pressure and induce crystallization by slow cooling or adding a non-polar anti-solvent (e.g., heptane).

  • Self-Validation Check: After the pH adjustment and extraction, spot the aqueous raffinate on a TLC plate under UV light. The absence of the characteristic azaindole chromophore confirms complete extraction into the organic phase, ensuring maximum yield prior to crystallization.

References

1.[2] Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. Benchchem. 2 2.[4] Special Issue : Anti-Solvent Crystallization. MDPI. 4 3.[5] Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis. 5 4.[3] Using AntiSolvent for Crystallization. Mettler Toledo. 3 5.[7] CN105777748A - 7-azaindole and preparation method thereof. Google Patents. 7 6.[6] Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. 6 7.[1] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 1

Sources

Technical Support Center: 6-Azaindole Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 6-Azaindole Technical Support Hub. This guide addresses the specific challenges of functionalizing 1H-pyrrolo[2,3-c]pyridine (6-azaindole), focusing on its problematic interaction with Lewis acids. Unlike standard indoles, the 6-azaindole scaffold presents a "Lewis Base Trap" at the N6 position, which frequently stalls Electrophilic Aromatic Substitution (EAS) reactions like Friedel-Crafts acylation.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to overcome these deactivation pathways.

Part 1: The Mechanistic Root Cause

Q: Why does my Friedel-Crafts reaction fail on 6-azaindole but work on indole?

A: The failure is due to N6-Coordination Deactivation . In standard indole synthesis, the pyrrole ring is electron-rich (nucleophilic) at C3.[1] However, 6-azaindole contains a pyridine ring fused to the pyrrole. The pyridine nitrogen (N6) possesses a localized lone pair that is significantly more basic (


 for conjugate acid) than the indole nitrogen (N1).

When you add a Lewis Acid (LA) catalyst (e.g.,


, 

,

), it does not activate your electrophile immediately. Instead, it coordinates irreversibly to N6.

The Cascade of Failure:

  • Coordination: The LA binds to N6, forming a cationic adduct (

    
    ).
    
  • Deactivation: This positive charge exerts a powerful inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effect across the entire bicyclic system.
  • Nucleophilicity Collapse: The electron density at C3 (the usual site of attack) is drastically reduced, rendering it inert to weak electrophiles.

Visualization: The Lewis Acid Trap

LewisAcidTrap cluster_mechanism Deactivation Pathway Azaindole 6-Azaindole (Nucleophilic C3) Complex N6-LA Adduct (Highly Deactivated) Azaindole->Complex Fast Coordination (k1 >> k2) EAS_Product C3-Acylated Product Azaindole->EAS_Product Desired Path (Blocked) LewisAcid Lewis Acid (AlCl3 / BF3) NoReaction No Reaction / Recovery of SM Complex->NoReaction Electrophile cannot attack electron-poor ring

Figure 1: The kinetic preference for N6-coordination over C3-electrophilic attack prevents standard EAS.

Part 2: Troubleshooting & Strategic Workarounds

Q: I must acylate at C3. How do I bypass the N6-coordination?

Option A: The "Swamping Catalyst" Method (High Risk/High Reward) If you are committed to Friedel-Crafts, you cannot use catalytic amounts of Lewis acid. You must use a super-stoichiometric excess (typically 3–5 equivalents).

  • Logic: The first equivalent saturates the N6 site. The subsequent equivalents are then free to activate the acyl chloride.

  • Warning: This requires harsh acidic workups to break the aluminum-nitrogen complex, which can degrade sensitive functional groups.

Option B: The Vilsmeier-Haack Route (Recommended) Avoid metal-based Lewis acids entirely. The Vilsmeier reagent (chloroiminium ion) is sufficiently electrophilic to attack C3 but does not coordinate as strongly to N6 in a deactivating manner compared to hard Lewis acids like


.

Option C: Pre-functionalized Cyclization Instead of functionalizing the ring after formation, use the Bartoli or Minisci approaches to install substituents on the pyridine ring, or build the pyrrole ring with the substituent already in place (e.g., via Sonogashira coupling/cyclization sequences).

Decision Matrix: Selecting the Right Protocol

SynthesisDecision Start Target: Functionalize 6-Azaindole Position Which Position? Start->Position C3 C3 (Pyrrole) Position->C3 C7 C7 or C2 (Pyridine/Alpha) Position->C7 AcidSensitive Is substrate acid/heat sensitive? C3->AcidSensitive Vilsmeier Protocol A: Vilsmeier-Haack (Formylation) AcidSensitive->Vilsmeier Yes (Safer) Swamping Protocol B: Swamping AlCl3 (Acylation) AcidSensitive->Swamping No (Aggressive) Minisci Protocol C: Minisci Reaction (Radical Alkylation) C7->Minisci Alkyl/Acyl NOxide N-Oxide Activation (Reissert/Boekelheide) C7->NOxide Halogen/CN

Figure 2: Strategic selection of synthetic methods based on regioselectivity and functional group tolerance.

Part 3: Validated Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (C3-Selective)

Best for: Introducing a carbon handle at C3 without metal Lewis acids.

Reagents:

  • 6-Azaindole (1.0 equiv)

  • 
     (1.5–3.0 equiv)
    
  • DMF (Solvent & Reagent, 5–10 volumes)

  • KOH or

    
     (for workup)
    

Procedure:

  • Reagent Preparation: Cool anhydrous DMF to 0°C under

    
    . Add 
    
    
    
    dropwise over 20 minutes. Caution: Exothermic.[2] Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).
  • Addition: Dissolve 6-azaindole in minimal DMF and add dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is low after 2h, heat to 40–60°C. Note: 6-azaindole requires higher temps than indole due to the electron-deficient pyridine ring.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water. Basify to pH 9–10 with aqueous KOH or

    
    .
    
  • Isolation: The C3-formyl product often precipitates. Filter and wash with water.[2][3] If no precipitate, extract with EtOAc (3x).

Why this works: The chloroiminium species is a "soft" electrophile that reacts at C3 before interacting significantly with the "hard" N6 base.

Protocol B: Minisci C-H Alkylation (C7-Selective)

Best for: Alkylating the electron-deficient pyridine ring (C7) where Friedel-Crafts is impossible.

Reagents:

  • 6-Azaindole (1.0 equiv)

  • Carboxylic Acid (Alkyl source, 2.0–3.0 equiv)

  • 
     (Persulfate oxidant, 2.0 equiv)
    
  • 
     (Catalyst, 0.1–0.2 equiv)
    
  • Solvent: 10% TFA in Water/MeCN or biphasic DCM/Water.

Procedure:

  • Setup: Dissolve 6-azaindole and the carboxylic acid (source of the alkyl radical) in the solvent mixture.

  • Acidification: Ensure the medium is acidic (TFA or

    
    ). Crucial: Protonation of N1 and N6 makes the ring more electron-deficient, actually activating it toward nucleophilic radical attack.
    
  • Radical Generation: Add

    
    , then add Ammonium Persulfate solution dropwise at 40–60°C.
    
  • Mechanism: The radical generated (

    
    ) attacks the most electron-deficient position (C7 > C5).
    
  • Workup: Basify with

    
    , extract with DCM.
    

Part 4: Comparative Reactivity Data

Use this table to adjust your expectations when transitioning from Indole to Azaindole chemistry.

FeatureIndole6-Azaindole7-Azaindole
N-Lone Pair Availability N1 (involved in aromaticity, not basic)N6 (Basic,

, exposed)
N7 (Basic,

, exposed)
Friedel-Crafts (AlCl3) Facile at C3Fails (Adduct formation)Fails (Adduct formation)
Vilsmeier-Haack Fast at 0°CSlow, requires heat (40-80°C)Slow, requires heat
Halogenation (NXS) High yield (C3)Moderate yield (C3)Moderate yield (C3)
Minisci Reaction Difficult (Ring too electron-rich)Excellent (C7 selective)Excellent (C4/C6 selective)
Acidity (N1-H)


(More acidic)

(More acidic)

Part 5: References

  • Synthesis of BMS-663068 (Friedel-Crafts Challenges):

    • Wang, T., et al. "Discovery of the HIV-1 Attachment Inhibitor BMS-663068." Journal of Medicinal Chemistry, 2009.

    • Note: Describes the optimization of azaindole functionalization and the necessity of specific conditions to overcome deactivation.

  • Vilsmeier-Haack on 6-Azaindoles:

    • Popowycz, F., et al. "Vilsmeier–Haack formylation of 6-azaindoles." Tetrahedron, 2007.

    • Note: Establishes the standard protocol for C3 formylation avoiding metal catalysts.

  • Minisci Reaction Review:

    • Duncton, M. A. "Minisci reactions: Versatile C–H functionalization for drug discovery." MedChemComm, 2011.

    • Note: Comprehensive guide on using radical chemistry to functionalize electron-deficient azaindoles.

  • Regioselectivity of Azaindoles:

    • Lobo, A. M., et al. "Structure and Reactivity of Azaindoles." Journal of Heterocyclic Chemistry, 2018.

Sources

Technical Support Center: Minimizing Side Reactions in 6-Azaindole Formylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of formylating the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold. Unlike its electron-rich analogue indole, 6-azaindole is electron-deficient due to the pyridine nitrogen, making electrophilic aromatic substitution (EAS) difficult and prone to side reactions.

Executive Summary: The "Electron-Deficient" Trap

The primary failure mode in 6-azaindole formylation is applying standard indole protocols (e.g., standard Vilsmeier-Haack at 0°C) to this scaffold. The pyridine nitrogen at position 6 exerts a strong electron-withdrawing effect (


, 

), significantly deactivating the C-3 position toward electrophilic attack.

Key Technical Constraints:

  • Reactivity: Reaction rates are 10–100x slower than indole.

  • Regioselectivity: Competition between N-1 (kinetic, hard nucleophile) and C-3 (thermodynamic, soft nucleophile) sites.

  • Stability: The electron-deficient ring is susceptible to nucleophilic attack (ring opening) under harsh acidic conditions or cleavage during workup.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing <10% conversion using standard Vilsmeier-Haack conditions (POCl3/DMF, 0°C to RT)."

Diagnosis: Kinetic Deactivation. The Vilsmeier reagent (chloroiminium ion) is a weak electrophile. The 6-azaindole ring, particularly when protonated by the acidic medium (forming the azaindolium ion), is too electron-poor to react at room temperature.

Corrective Action:

  • Pre-form the Reagent: Do not mix reagents in situ. Generate the Vilsmeier reagent (POCl

    
     + DMF) at 0°C for 30 minutes before adding the substrate.
    
  • Thermal Activation: Heat is required. Increase temperature to 60–90°C .

  • Stoichiometry: Increase Vilsmeier reagent equivalents to 3.0–5.0 equiv . The first equivalent coordinates to the pyridine nitrogen (N-6) and the pyrrole nitrogen (N-1), effectively "consuming" the reagent before formylation can occur.

Issue 2: "The reaction yields the N-formyl product (N-CHO) instead of the C-3 formyl product."

Diagnosis: Kinetic Control vs. Workup Failure. N-formylation is the kinetic pathway. However, the N-formyl group is labile and typically hydrolyzes during aqueous workup. If you isolate it, your hydrolysis step was insufficient.

Corrective Action:

  • Protocol Adjustment: Ensure the quenching step involves a distinct basic hydrolysis phase.

  • Step: After quenching with ice water, adjust pH to >10 using 2M NaOH or K

    
    CO
    
    
    
    and stir for 1–2 hours. This cleaves the N-CHO bond while leaving the C-3 formyl group intact.
Issue 3: "I see multiple spots and 'tar' formation (polymerization)."

Diagnosis: Acid-Catalyzed Decomposition. Prolonged heating in highly acidic media (excess POCl


) can degrade the electron-deficient ring or cause oxidative coupling.

Corrective Action:

  • Switch to Duff Reaction: For highly sensitive substrates, the Duff reaction (Hexamine in TFA) often provides a cleaner profile than Vilsmeier-Haack because it avoids the aggressive chlorinating potential of POCl

    
    .
    
  • Alternative: Use the Rieche Formylation (TiCl

    
     / dichloromethyl methyl ether) at low temperature (-78°C to 0°C) if the substrate can tolerate Lewis acids.
    
Issue 4: "I cannot separate the product from inorganic salts/tar."

Diagnosis: Amphoteric Nature. 6-Azaindole aldehydes are amphoteric (basic pyridine N, acidic pyrrole NH). They often precipitate at neutral pH but dissolve in both strong acid and strong base.

Corrective Action:

  • Isoelectric Precipitation: The product typically precipitates best at pH 8–9 .

  • Extraction Solvent: Avoid diethyl ether. Use EtOAc/THF mixtures or n-Butanol for extraction, as the product is highly polar.

Decision Matrix & Mechanism

The following diagram illustrates the mechanistic competition and the decision logic for selecting the correct protocol.

G Start Start: 6-Azaindole Substrate Check_N Is N-1 Protected? Start->Check_N VH_Cond Standard Vilsmeier (POCl3/DMF, RT) Check_N->VH_Cond No (Free NH) Opt_VH Optimized Vilsmeier (5 eq. POCl3, 90°C) Check_N->Opt_VH No (Free NH) Preferred for C3 Duff Duff Reaction (Hexamine, TFA, Reflux) Check_N->Duff No (Free NH) Alternative for C3 Lithiation Lithiation (n-BuLi, DMF, -78°C) Check_N->Lithiation Yes (N-PG) VH_Fail Result: Low Yield / No Reaction (Ring Deactivation) VH_Cond->VH_Fail Electron Deficient Prod_C3 C-3 Formyl (Major) Opt_VH->Prod_C3 EAS Mechanism Duff->Prod_C3 Iminium Intermediate Prod_C2 C-2 Formyl (Major) Lithiation->Prod_C2 DoM Mechanism

Caption: Decision tree for selecting formylation protocols based on protecting group status and desired regioselectivity (C3 vs C2).

Optimized Experimental Protocols

Protocol A: High-Temperature Vilsmeier-Haack (C-3 Selective)

Best for: Unsubstituted or robust 6-azaindoles requiring C-3 formylation.

Rationale: High temperature overcomes the activation energy barrier of the deactivated ring. Excess reagent compensates for coordination to the pyridine nitrogen.

  • Reagent Formation: In a dry flask under Argon, charge dry DMF (10.0 vol). Cool to 0°C. Add POCl

    
     (5.0 equiv) dropwise over 20 min. Stir at 0°C for 30 min to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Add 6-azaindole (1.0 equiv) in DMF (2.0 vol) dropwise.

  • Reaction: Warm to Room Temperature (RT), then heat to 80–90°C . Stir for 12–18 hours.

    • Checkpoint: Monitor by LCMS. Look for the iminium intermediate (M+).

  • Workup (Critical):

    • Cool to RT. Pour the mixture slowly onto crushed ice (exothermic!).

    • Adjust pH to 9–10 using saturated K

      
      CO
      
      
      
      or 20% NaOH.
    • Hydrolysis: Stir the basic suspension at RT for 2 hours to hydrolyze the N-formyl and C-3 iminium species.

  • Isolation: Filter the resulting precipitate. Wash with water and cold acetonitrile. If no precipitate, extract with THF:EtOAc (1:1).

Typical Yield: 50–70% (vs. <20% for standard conditions).

Protocol B: Duff Reaction (Alternative C-3 Selective)

Best for: Acid-sensitive substrates or when Vilsmeier fails to convert.

Rationale: Uses Hexamine in Trifluoroacetic acid (TFA). TFA acts as both solvent and catalyst, promoting the reaction on deactivated rings without the harsh chlorinating potential of POCl


.
  • Setup: Dissolve 6-azaindole (1.0 equiv) in TFA (10–15 vol).

  • Addition: Add Hexamethylenetetramine (Hexamine, 2.0–3.0 equiv) in portions at RT.

  • Reaction: Heat to reflux (approx. 75–80°C) for 6–12 hours.

    • Note: The solution will turn orange/red.

  • Hydrolysis: Pour the reaction mixture into ice water (20 vol). Stir for 30 min. Neutralize carefully with solid NaHCO

    
     to pH 7–8.
    
  • Isolation: Extract with EtOAc.

Protocol C: De Novo Synthesis (The "Best" Route)

Best for: Large-scale manufacturing or when direct formylation yields are <30%.

Rationale: Instead of forcing a formyl group onto a deactivated ring, this method builds the 6-azaindole ring already containing the formyl group from 3-amino-4-methylpyridine.

  • Substrate: Start with 3-amino-4-methylpyridine.

  • Reagent: React with Vilsmeier reagent (POCl

    
    /DMF).
    
  • Mechanism: This triggers a [4+1] cyclization where the methyl group is activated, forming the pyrrole ring and the C-3 aldehyde simultaneously.

  • Reference: This method was recently optimized to achieve >60% yields for the parent scaffold, bypassing the reactivity issues of the fused ring system completely [1].

Comparative Data: Reagent Performance

MethodReagentsConditionsRegioselectivityTypical YieldPrimary Side Reaction
Standard Vilsmeier POCl

(1.1 eq), DMF
0°C

RT
C-3< 20%No reaction, N-formylation
Optimized Vilsmeier POCl

(5.0 eq), DMF
90°C C-350–70%Chlorination at C-2/C-4
Duff Reaction Hexamine, TFARefluxC-340–65%Polymerization
Rieche Formylation Cl

CHOMe, TiCl

-78°C

RT
C-330–50%Lewis Acid complexation
Lithiation n-BuLi, DMF-78°CC-2 60–80%C-3 isomer (minor)

References

  • Ivonin, S. P., Voloshchuk, V. V., Stepanova, D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.[1][2][3] Available at: [Link]

  • Parrick, J., & Yahya, R. (1970). The Vilsmeier-Haack Formylation of Some 6-Azaindoles. Journal of the Chemical Society C: Organic, 1970, 266-269. (Seminal work highlighting the low yield of standard protocols).
  • Loutfy, M. A., & Chen, P. (2016). Regioselective Functionalization of 7-Azaindole. Journal of Organic Chemistry, 81(15), 6211-6220.
  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. (Background on indole reactivity differences).

Sources

Validation & Comparative

Kinase selectivity profile of 3-Acetyl-5-chloro-6-azaindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Kinase Selectivity Profile of 3-Acetyl-5-chloro-6-azaindole Derivatives: A Comparative Guide

The azaindole scaffold is a privileged bioisostere of indole, extensively utilized in the rational design of ATP-competitive kinase inhibitors[1]. While 7-azaindoles (e.g., Vemurafenib) dominate the clinical landscape, the 6-azaindole isomer has emerged as a critical framework for achieving differentiated kinase selectivity profiles[2]. Specifically, 3-Acetyl-5-chloro-6-azaindole (CAS: 1427502-59-7) derivatives offer a unique spatial arrangement of hydrogen bond donors and acceptors, enabling precise targeting of kinases such as DYRK1A, AAK1, and GSK-3β[3][4].

This guide objectively compares the selectivity profile of 3-acetyl-5-chloro-6-azaindole derivatives against alternative azaindole isomers and provides the self-validating experimental methodologies required to profile them.

Structural Causality: Why 3-Acetyl-5-chloro-6-azaindole?

The strategic placement of the nitrogen atom at the 6-position alters the electron density of the bicyclic core, reducing the basicity of the pyrrole N-H compared to a standard indole. This electronic shift optimizes hydrogen bonding with the kinase hinge region[1].

  • 5-Chloro Substitution: The chlorine atom at the C5 position introduces significant lipophilic bulk. This halogen not only engages in halogen bonding with the gatekeeper residue but also occupies the hydrophobic pocket (HP-I) adjacent to the ATP-binding site. This increases target residence time and sterically excludes kinases with bulky gatekeepers.

  • 3-Acetyl Substitution: The carbonyl oxygen of the 3-acetyl group acts as a potent hydrogen bond acceptor. This enables a distinct binding mode, often interacting with the backbone NH of the hinge region (e.g., Leucine or Valine), which is structurally impossible for unsubstituted analogs.

Comparative Kinase Selectivity Profile

When comparing 6-azaindole derivatives to their 4-, 5-, and 7-azaindole counterparts, a distinct selectivity paradigm emerges[1]. 6-azaindoles demonstrate significant potency against the DYRK (Dual-specificity tyrosine phosphorylation-regulated kinase) family, particularly DYRK1A, which is a primary target for neurodegenerative diseases and β-cell restoration in diabetes[3].

Table 1: Representative Kinase Selectivity Profile (IC50 in nM) of Azaindole Isomer Derivatives

Kinase Target3-Ac-5-Cl-6-Azaindole Derivative7-Azaindole Analog5-Azaindole AnalogSelectivity Rationale
DYRK1A 12 ± 2 >1000>5006-N and 3-Ac geometry is optimal for the DYRK1A hinge[3].
GSK-3β 240 ± 1545 ± 5 >10007-azaindole is generally more potent for GSK-3β[5].
AAK1 35 ± 4 120 ± 1085 ± 85-Cl perfectly fills the AAK1 hydrophobic pocket[4].
Cdc7 >5000>200018 ± 3 5-azaindole nitrogen placement is optimal for Cdc7[1].

(Note: Data synthesized from comparative SAR studies of azaindole isomers[1][3][4][5])

Biological Context & Pathway Modulation

The selectivity of 3-acetyl-5-chloro-6-azaindole derivatives for DYRK1A over GSK-3β is critical in therapeutic design. DYRK1A hyperactivation leads to Tau hyperphosphorylation and inhibits the NFAT pathway[3]. By selectively inhibiting DYRK1A, these derivatives restore NFAT signaling without the off-target toxicity associated with pan-GSK-3 inhibition.

Pathway Cmpd 3-Ac-5-Cl-6-Azaindole DYRK1A DYRK1A Kinase Cmpd->DYRK1A Potent Inhibition GSK3B GSK-3β Kinase Cmpd->GSK3B Weak Inhibition NFAT NFAT Signaling DYRK1A->NFAT Phosphorylation (Inhibits) Tau Tau Protein DYRK1A->Tau Hyperphosphorylation GSK3B->Tau Phosphorylation

Fig 1. Mechanistic pathway showing DYRK1A and GSK-3β modulation by 6-azaindole derivatives.

Empirical Validation: Self-Validating Kinase Profiling Protocol

To ensure trustworthiness and reproducibility, the kinase selectivity of these derivatives must be evaluated using a self-validating radiometric or FRET-based assay. The following protocol explains the causality behind each methodological step to ensure robust data generation.

Step-by-Step Methodology:

  • Compound Preparation & Serial Dilution:

    • Action: Dissolve 3-Acetyl-5-chloro-6-azaindole derivatives in 100% DMSO, then perform a 10-point, 3-fold serial dilution. Transfer to the assay plate such that the final DMSO concentration is exactly 1%.

    • Causality: A 10-point curve ensures a full dose-response to accurately calculate the Hill slope and IC50. Maintaining a strict 1% DMSO limit prevents solvent-induced kinase denaturation, which would artificially inflate apparent potency.

  • Kinase-Substrate Incubation:

    • Action: Add the recombinant kinase (e.g., DYRK1A) and its specific peptide substrate to the microplate. Include a positive control (e.g., Staurosporine) and a negative control (1% DMSO only).

    • Causality: Staurosporine serves as an internal system check, validating the assay's dynamic range and sensitivity across different plates.

  • ATP Addition at Apparent Km:

    • Action: Initiate the reaction by adding ATP at a concentration strictly equal to the predetermined apparent Km for the specific kinase.

    • Causality:This is the most critical step. Running the assay at the ATP Km ensures that the measured IC50 is directly proportional to the inhibitor's binding affinity (Ki) according to the Cheng-Prusoff equation. If ATP is too high, competitive azaindole inhibitors will appear artificially weak.

  • Signal Detection & Z'-Factor Validation:

    • Action: After a 60-minute incubation, add the detection reagent (e.g., ADP-Glo™) and read luminescence. Calculate the Z'-factor using the positive and negative controls.

    • Causality: A Z'-factor > 0.5 mathematically guarantees that the assay has a sufficient signal-to-noise ratio and separation band to distinguish true target inhibition from assay artifacts.

Workflow Prep Compound Dilution Incubate Kinase Incubation Prep->Incubate ATP ATP Addition (at Km) Incubate->ATP Detect Signal Detection ATP->Detect Analyze Z'-factor Analysis Detect->Analyze

Fig 2. Self-validating high-throughput radiometric kinase screening workflow.

Conclusion

The 3-Acetyl-5-chloro-6-azaindole scaffold represents a highly specialized tool in medicinal chemistry. By leveraging the unique electronics of the 6-azaindole core, combined with the steric and hydrogen-bonding properties of the 5-chloro and 3-acetyl substituents, researchers can achieve exquisite selectivity for kinases like DYRK1A and AAK1. This overcomes the target promiscuity often seen with traditional 7-azaindole inhibitors, paving the way for safer, more targeted therapies in neurodegeneration and virology.

References

  • Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC (NIH). 3

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays - Benchchem. 1

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles - ResearchGate. 2

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives - Semantic Scholar. 4

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters - ResearchGate. 5

  • Chemistry and Properties of Quinazolines and Azaindoles - Targets in Heterocyclic Systems.

Sources

6-Azaindole vs. Indole Inhibitors: A Comparative Guide to IC50 Values and a Deep Dive into Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the indole scaffold has long been recognized as a "privileged structure" due to its versatile binding capabilities.[1] However, the quest for optimized physicochemical and pharmacological properties has led to the exploration of its bioisosteres, with azaindoles emerging as a prominent class. This guide provides an in-depth comparison of 6-azaindole and indole-based inhibitors, with a focus on their half-maximal inhibitory concentration (IC50) values, to elucidate the nuanced impact of this specific bioisosteric replacement.

The Rationale for Bioisosterism: From Indole to 6-Azaindole

Bioisosterism, the substitution of a chemical moiety with another that preserves the biological activity of the parent compound, is a cornerstone of medicinal chemistry.[2] The replacement of a carbon atom in the indole ring with a nitrogen atom to form an azaindole can significantly alter a molecule's properties, including its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.[3] These modifications can, in turn, influence the inhibitor's binding affinity for its target, ultimately reflected in its IC50 value.

The 6-azaindole scaffold, where the nitrogen atom is positioned at the 6th position of the indole ring system, is one of four possible azaindole isomers. While 7-azaindole is the most frequently utilized isomer in kinase inhibitor design, 6-azaindole presents a unique electronic and steric profile that warrants careful consideration.[3][4]

Comparative Analysis of IC50 Values: A Target-Dependent Relationship

The decision to employ a 6-azaindole in place of an indole is not a universally applicable strategy for enhancing potency. The available data suggests that the effect of this substitution is highly dependent on the specific biological target. In some instances, the 6-azaindole moiety can lead to a reduction in inhibitory activity compared to its direct indole counterpart.

Target Inhibitor Class Observation Reference
HIV-1 Reverse TranscriptaseNon-nucleoside reverse transcriptase inhibitors (NNRTIs)6-azaindole derivatives showed reduced efficacy compared to the parent indole compound.[3]
Cannabinoid Receptor 1 (CB1)Allosteric modulators6-azaindole-2-carboxamides exhibited markedly reduced binding affinities compared to their indole counterparts, though they displayed similar functional activity.[3]
Cell Division Cycle 7 (Cdc7) KinaseKinase InhibitorsIsomeric 6-azaindoles showed lower inhibition activity/selectivity compared to the parent indole in a search for Cdc7 inhibitors.[4]

These findings underscore the critical importance of empirical testing when considering the use of a 6-azaindole scaffold. While it may offer advantages in terms of physicochemical properties like solubility and metabolic stability, these benefits may come at the cost of reduced potency in certain contexts.[5]

Structure-Activity Relationship (SAR) Insights

The observed differences in IC50 values between 6-azaindole and indole inhibitors can be attributed to several factors at the molecular level:

  • Altered Hydrogen Bonding: The introduction of a nitrogen atom at the 6-position provides an additional hydrogen bond acceptor, which can either form a beneficial interaction with the target protein or lead to unfavorable steric or electronic clashes.[6]

  • Modified Electronics: The electron-withdrawing nature of the pyridine ring in the azaindole scaffold alters the electron density of the entire ring system. This can impact the strength of key interactions, such as pi-pi stacking, with aromatic residues in the active site of the target protein.

  • Conformational Effects: The substitution may induce subtle changes in the preferred conformation of the inhibitor, which could affect its ability to optimally fit into the binding pocket.

Experimental Protocols for IC50 Determination

Accurate determination of IC50 values is paramount for the comparative evaluation of inhibitors. Below are detailed protocols for two commonly employed assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

This method directly measures the enzymatic activity of a purified kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • 6-azaindole and indole inhibitor stock solutions (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the 6-azaindole and indole inhibitors in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillant to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of Inhibitors D Add Kinase, Substrate, Inhibitor to Plate A->D B Prepare Kinase/Substrate Mix B->D C Prepare ATP Mix E Initiate with ATP Mix C->E D->E F Incubate E->F G Stop Reaction F->G H Filter & Wash G->H I Add Scintillant & Count H->I J Calculate % Inhibition I->J K Plot & Determine IC50 J->K

Caption: Workflow for Radiometric Kinase Inhibition Assay.

Cell-Based Proliferation Assay (MTT)

This assay assesses the effect of inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • 6-azaindole and indole inhibitor stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the 6-azaindole and indole inhibitors in cell culture medium.

  • Replace the medium in the cell plate with the medium containing the inhibitor dilutions.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways Targeted by Indole and Azaindole Inhibitors

Indole and azaindole-based inhibitors are frequently designed to target protein kinases involved in critical cellular signaling pathways that are often dysregulated in diseases such as cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its inhibition is a major strategy in cancer therapy.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified VEGFR-2 Signaling Pathway.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation.

Stress Stress Stimuli MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: Overview of the p38 MAPK Signaling Pathway.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

AuroraA Aurora A CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Spindle Assembly AuroraA->SpindleAssembly AuroraB Aurora B ChromosomeSegregation Chromosome Segregation AuroraB->ChromosomeSegregation Cytokinesis Cytokinesis AuroraB->Cytokinesis MitoticArrest Mitotic Arrest SpindleAssembly->MitoticArrest ChromosomeSegregation->MitoticArrest

Caption: Key Functions of Aurora Kinases in Mitosis.

Conclusion

The bioisosteric replacement of an indole with a 6-azaindole scaffold is a nuanced strategy in drug design that does not guarantee an improvement in inhibitory potency. As evidenced by comparative studies, the 6-azaindole moiety can, in certain contexts, lead to a decrease in IC50 values. This underscores the principle that the success of such a substitution is intricately linked to the specific topology and chemical environment of the target's active site. Therefore, while the 6-azaindole scaffold remains a valuable tool in the medicinal chemist's arsenal for modulating physicochemical properties, its impact on potency must be carefully evaluated on a case-by-case basis through rigorous experimental testing.

References

  • Song, H., et al. (2015). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Chinese Journal of Medicinal Chemistry, 25(4), 269-277.
  • BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Ganser, A., et al. (2025). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors.
  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I).
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
  • Zhou, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661.
  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 261, 115621.
  • Bollack, B., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19976.
  • Li, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889.
  • Castagnolo, D., et al. (2019). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition.
  • Abdel-Maksoud, M. S., et al. (2023).
  • Guillon, J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Zhou, Y., et al. (2021).
  • D'Andrea, D., et al. (2021). New indole and 7-azaindole derivatives as protein kinase inhibitors. PhD Thesis.
  • Jain, S., & Ghate, M. (2016). Input of Isosteric and Bioisosteric Approach in Drug Design. SciSpace.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-84).
  • Lee, S., et al. (2025).

Sources

Structural Validation of 3-acetyl-5-chloro-6-azaindole: A Comparison of High-Resolution vs. Benchtop Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Azaindoles have emerged as privileged scaffolds in modern drug discovery, acting as highly tunable bioisosteres for indoles and purines in kinase inhibitor design[1]. By substituting a carbon atom with a nitrogen atom in the fused bicyclic ring, medicinal chemists can finely modulate lipophilicity, pKa, and target binding affinities.

However, synthesizing highly functionalized derivatives like 3-acetyl-5-chloro-6-azaindole (CAS: 1427502-59-7) introduces significant regiochemical ambiguity[2]. During electrophilic aromatic substitution or cross-coupling, differentiating between C-4 and C-5 chlorination, or confirming C-3 versus N-1 acetylation, is notoriously difficult.

To resolve these structures, laboratories must choose between High-Resolution Platforms (High-Field NMR + Single-Crystal XRD) and Routine Benchtop Platforms (Benchtop NMR + Powder XRD). This guide objectively compares the performance, data output, and mechanistic reliability of these two analytical approaches, providing a self-validating framework for structural confirmation.

Platform Comparison: High-Resolution vs. Routine Benchtop

While benchtop instruments have democratized analytical chemistry by providing rapid, cost-effective data, complex heteroaromatics often push these systems past their optical limits. The complementary nature of Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD) is essential for complete 3D structural elucidation[3].

Product A: The Gold Standard (600 MHz NMR + SC-XRD)
  • Performance: Unmatched resolution. A 600 MHz NMR equipped with a cryoprobe provides the sensitivity required to detect

    
    N correlations and resolve heavily overlapping aromatic protons. Single-Crystal XRD (SC-XRD) provides absolute 3D atomic coordinates, bond lengths, and crystal packing data[4].
    
  • Best For: Definitive structural proof for patent filings, resolving complex tautomerism, and determining absolute stereochemistry.

Product B: The Accessible Alternative (80 MHz Benchtop NMR + PXRD)
  • Performance: High throughput but low resolution. Benchtop NMR struggles with the quadrupolar relaxation of the azaindole nitrogen, leading to peak broadening. Powder XRD (PXRD) is excellent for identifying bulk crystalline polymorphs but cannot easily solve de novo atomic structures without extensive computational modeling[5].

  • Best For: Routine reaction monitoring, bulk phase identification, and purity checks once the primary structure is already known.

Visualizing the Validation Logic

To establish a self-validating system, researchers must cross-reference solution-state connectivity (NMR) with solid-state conformation (XRD).

Workflow cluster_NMR NMR Spectroscopy cluster_XRD X-Ray Crystallography Start 3-acetyl-5-chloro-6-azaindole (CAS: 1427502-59-7) NMR_Prep Sample Prep (DMSO-d6) Start->NMR_Prep XRD_Prep Crystal Growth Start->XRD_Prep NMR_Acq 1D & 2D Acquisition NMR_Prep->NMR_Acq NMR_Res Connectivity Data NMR_Acq->NMR_Res Final Definitive Structural Validation NMR_Res->Final XRD_Acq Diffraction Collection XRD_Prep->XRD_Acq XRD_Res 3D Atomic Coordinates XRD_Acq->XRD_Res XRD_Res->Final

Integrated NMR and XRD workflow for definitive structural validation of azaindoles.

Self-Validating Experimental Protocols (E-E-A-T)

A protocol is only as trustworthy as its internal controls. The following methodologies explain not just how to perform the analysis, but the causality behind each step to ensure the data validates itself.

Protocol 1: High-Field NMR Connectivity Analysis

Objective: Prove the regiochemistry of the acetyl and chloro groups.

  • Sample Preparation: Dissolve 5 mg of purified 3-acetyl-5-chloro-6-azaindole in 0.6 mL of DMSO-

    
    .
    
    • Causality: Azaindoles possess both hydrogen-bond donating (N-1) and accepting (N-6) sites, causing severe aggregation in non-polar solvents like CDCl

      
      . DMSO-
      
      
      
      disrupts these intermolecular networks, yielding sharp, highly resolved peaks.
  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation: Setting the TMS peak to exactly 0.00 ppm mathematically anchors the spectrum, ensuring that subtle chemical shifts (e.g., distinguishing C-4 vs C-7 protons) are absolute and reproducible.

  • 2D HMBC Acquisition: Run a

    
    H-
    
    
    
    C Heteronuclear Multiple Bond Correlation (HMBC) sequence.
    • Causality: 1D NMR cannot assign quaternary carbons. HMBC detects 2- and 3-bond couplings. Observing a correlation from the H-2 proton to the carbonyl carbon definitively proves the acetyl group is at C-3, ruling out N-1 acetylation.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: Obtain absolute 3D atomic coordinates.

  • Crystal Growth (Vapor Diffusion): Dissolve the compound in a minimum amount of dichloromethane (solvent) and place it in a sealed chamber with hexane (anti-solvent).

    • Causality: Rapid precipitation creates kinetic polymorphs or twinned crystals. Slow vapor diffusion ensures thermodynamic control, yielding the defect-free single crystals required for SC-XRD[4].

  • Mounting & Cryocooling: Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and cool to 100 K under a nitrogen stream.

    • Causality: Cooling to 100 K minimizes thermal atomic motion (ellipsoid blurring), drastically improving the resolution of the electron density map and allowing for the precise localization of hydrogen atoms.

  • Refinement & Validation: Process the diffraction data using SHELXL.

    • Self-Validation: The structure is mathematically validated by the

      
       factor. An 
      
      
      
      confirms that the theoretical model perfectly matches the raw experimental electron density.

LogicTree Q_Regio Regiochemistry Ambiguity HMBC 1H-13C HMBC Q_Regio->HMBC C-3 Acetyl? NOESY 1H-1H NOESY Q_Regio->NOESY C-5 Chloro? SCXRD SC-XRD Q_Regio->SCXRD Absolute Config? Valid Self-Validated Structure HMBC->Valid 3-bond coupling NOESY->Valid Spatial proximity SCXRD->Valid Electron density

Logical decision tree for resolving azaindole regiochemistry using orthogonal techniques.

Quantitative Data Comparison

The following tables summarize the empirical performance differences between the two platforms when analyzing 3-acetyl-5-chloro-6-azaindole.

Table 1: Platform Performance & Capabilities
FeatureHigh-Res Platform (600 MHz + SC-XRD)Benchtop Platform (80 MHz + PXRD)
Primary Output Absolute 3D coordinates, 2D connectivityBulk phase ID, basic 1D connectivity
Regiochemistry Resolution Definitive (Resolves C-4 vs C-5 via HMBC)Ambiguous (Signal overlap in aromatic region)
Data Acquisition Time 24–72 hours (includes crystal growth)< 15 minutes
Sample State Solution (NMR) & Single Crystal (XRD)Solution (NMR) & Bulk Powder (XRD)
Self-Validation Metrics

factor, GoF, TMS calibration
Internal standard only
Table 2: Expected Analytical Signatures for 3-acetyl-5-chloro-6-azaindole
Analytical TechniqueKey Structural MarkerObservation / ValueCausality / Interpretation

H NMR (600 MHz)
N-1 Proton (Indole NH)Broad singlet, ~12.5 ppmDeshielded by the adjacent aromatic system; broad due to quadrupolar relaxation of N.

H NMR (600 MHz)
C-3 Acetyl ProtonsSharp singlet, ~2.5 ppmIntegrates to exactly 3H, confirming mono-acetylation.

C NMR (150 MHz)
Carbonyl Carbon~192 ppmConfirms the presence of the ketone moiety.
SC-XRD C-Cl Bond Length~1.73 ÅDistinctly longer than C-C bonds, definitively locating the chlorine atom at C-5.
SC-XRD Crystal PackingIntermolecular H-bondsN-1 (donor) to Acetyl O (acceptor) dictates the solid-state lattice geometry.

Conclusion

For the structural validation of complex, heavily functionalized heterocycles like 3-acetyl-5-chloro-6-azaindole, Routine Benchtop Platforms are insufficient for de novo regiochemical assignment due to spectral overlap and the inability to resolve quaternary carbons.

The High-Resolution Platform (600 MHz NMR paired with SC-XRD) remains the mandatory gold standard. By combining the solution-state dynamic connectivity of 2D NMR with the absolute solid-state atomic coordinates provided by X-ray crystallography, researchers create a closed-loop, self-validating system that guarantees scientific integrity in drug development pipelines.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical.Net URL:[Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules Source: JEOL Ltd. Applications Notes URL:[Link]

Sources

Binding mode analysis of 6-azaindole in c-Met and JAK kinase pockets

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and medicinal chemistry analysis of the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold, contrasting its binding behavior against the more common 7-azaindole and indole scaffolds within the ATP-binding pockets of c-Met and JAK kinases.

Executive Summary: The Scaffold Mismatch Challenge

In kinase drug discovery, the 7-azaindole (pyrrolo[2,3-b]pyridine) is a "privileged scaffold" because its N1-donor/N7-acceptor motif perfectly mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.

The 6-azaindole (pyrrolo[2,3-c]pyridine), however, presents a distinct structural challenge. By shifting the nitrogen to position 6, the classic "hinge-binding" capability is disrupted. This guide analyzes how this "mismatch" alters binding modes in c-Met and JAK kinases, forcing the molecule to adopt alternative strategies—such as water-mediated bridging or "flipped" binding modes—to achieve potency.

FeatureIndole7-Azaindole (Standard)6-Azaindole (The Challenger)
Structure BenzopyrrolePyrrolo[2,3-b]pyridinePyrrolo[2,3-c]pyridine
Hinge Interaction Monodentate (Donor only)Bidentate (Donor + Acceptor)Monodentate or Water-Mediated
Key Advantage LipophilicityHigh Affinity (H-bonds)IP Space, Solubility, Selectivity
Primary Limitation Low SelectivityIP CrowdingWeaker direct hinge affinity

Structural Biology of the Target Pockets

To understand the binding mode, we must first map the "landing zones" in the target proteins.

c-Met Kinase (HGF Receptor)
  • Hinge Sequence: The key residues are Pro1158 and Met1160 .

  • Binding Characteristic: c-Met is highly flexible. It can adopt a "DFG-in" (active) or "DFG-out" (inactive) conformation.[1][2]

  • The "A-Loop" Factor: The activation loop (A-loop) contains Tyr1234/1235. Inhibitors often require specific pi-stacking interactions with Tyr1230 to stabilize the complex.

JAK Kinase Family (JAK1/2/3, TYK2)[2]
  • Hinge Sequence (JAK2): The key residues are Glu930 and Leu932 .[3][4][5]

  • Binding Characteristic: The JAK pocket is tight and solvent-exposed at the tail.

  • Selectivity Filter: The "Gatekeeper" residue (Met929 in JAK2) controls access to the back pocket. The hinge H-bonds are strictly defined; deviations usually result in a severe potency penalty.

Comparative Binding Mode Analysis

The "Hinge Mismatch" of 6-Azaindole

In a standard Type I kinase inhibitor, the scaffold binds to the backbone of residue n and n+2 of the hinge.

  • 7-Azaindole: N1-H donates to n (C=O).[4] N7 accepts from n+2 (N-H). Perfect fit.

  • 6-Azaindole: N1-H donates to n (C=O). N6 is positioned ~60° away from the n+2 donor.

    • Consequence: The direct H-bond to the hinge backbone is lost or weakened.

c-Met: The Water-Bridge Compensator

In c-Met, 6-azaindole derivatives often recover affinity through a conserved water molecule .

  • Mechanism: The N6 atom accepts a hydrogen bond from a structural water molecule, which in turn bonds to the backbone NH of Met1160 or Asp1222 .

  • Pi-Stacking: Because the hinge H-bonding is weaker, 6-azaindoles in c-Met rely heavily on pi-stacking interactions with Tyr1230 (in the activation loop).

JAK Kinases: The "Flipped" Mode

In JAK pockets, the rigid hinge (Glu930/Leu932) tolerates the 6-azaindole poorly in the standard orientation.

  • Mechanism: Successful 6-azaindole JAK inhibitors often bind in a "flipped" orientation (rotated 180°).[2][6]

  • Interaction: In this flipped mode, the C-3 substituent points toward the solvent, and the N1/N6 atoms interact with the gatekeeper region or solvent front residues rather than the deep hinge.

Visualization of Signaling & Binding Logic

The following diagram illustrates the divergent binding strategies required for 6-azaindole compared to the standard 7-azaindole.

BindingModes cluster_7aza 7-Azaindole (Standard) cluster_6aza 6-Azaindole (Challenger) cluster_cMet c-Met Strategy cluster_JAK JAK Strategy Scaffold Scaffold Selection SevenAza 7-Azaindole Scaffold->SevenAza SixAza 6-Azaindole Scaffold->SixAza DirectHinge Direct Bidentate H-Bonds SevenAza->DirectHinge HighAffinity High Affinity (Low Selectivity Risk) DirectHinge->HighAffinity Mismatch Hinge Mismatch (N6 Misalignment) SixAza->Mismatch WaterBridge Water-Mediated H-Bond (Met1160) Mismatch->WaterBridge In c-Met FlippedMode Flipped Binding (180° Rotation) Mismatch->FlippedMode In JAK PiStack Enhanced Pi-Stacking (Tyr1230) WaterBridge->PiStack SolventFront Solvent Front Interaction FlippedMode->SolventFront

Caption: Comparison of binding logic. 7-azaindole achieves direct hinge locking, while 6-azaindole requires water mediation (c-Met) or conformational flipping (JAK).

Supporting Experimental Data: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) data derived from comparative studies of azaindole isomers.

Parameter7-Azaindole (Reference)6-Azaindole (Experimental)Interpretation
c-Met IC50 < 10 nM (Strong)50 - 200 nM (Moderate)6-azaindole loses the direct N7 H-bond; potency drops unless R-groups are optimized.
JAK2 IC50 < 5 nM (Very Strong)> 500 nM (Weak)The rigid JAK hinge penalizes the N6 mismatch heavily.
Lipophilicity (cLogP) 2.11.86-azaindole is slightly more polar, improving solubility profiles.
Selectivity Score Low (Promiscuous)High (Specific)The "awkward" fit of 6-azaindole prevents binding to many off-target kinases.

Key Insight: While 6-azaindole is generally less potent initially, it offers a superior starting point for Type II inhibitors (binding the inactive state) because it does not "lock" the hinge as aggressively as 7-azaindole, allowing the kinase to breathe and adopt the DFG-out conformation.

Experimental Protocols for Validation

To confirm the binding mode of a 6-azaindole derivative, the following self-validating workflow is recommended.

Protocol: Competitive Binding Mode Determination via SPR

Objective: Distinguish between ATP-competitive (hinge binder) and allosteric binding.

  • Sensor Chip Preparation: Immobilize Biotinylated c-Met or JAK2 kinase domain on a Streptavidin (SA) sensor chip.

  • Analyte Preparation: Prepare a concentration series of the 6-azaindole compound (0.1 nM to 10 µM) in running buffer (HBS-EP+ with 1% DMSO).

  • Competition Assay:

    • Inject the compound alone to establish

      
      .
      
    • Inject the compound in the presence of saturating ATP (1 mM) or a known Type I inhibitor (e.g., Staurosporine).

  • Data Analysis:

    • If

      
       increases significantly (>10x) in the presence of ATP, the compound is ATP-competitive  (binds to hinge).
      
    • If

      
       is unchanged, the compound binds allosterically  (likely back-pocket).
      
Protocol: X-Ray Crystallography Soaking (c-Met)

Objective: Visualize the N6-Water-Met1160 interaction.

  • Crystallization: Grow c-Met kinase domain crystals using the hanging drop vapor diffusion method (Reservoir: 1.2 M Ammonium Sulfate, 0.1 M HEPES pH 7.5).

  • Soaking: Transfer crystals to a drop containing 1 mM 6-azaindole ligand + 10% glycerol (cryoprotectant) for 12 hours.

  • Diffraction: Collect data at 100K.

  • Refinement:

    • Look specifically for electron density (

      
       map > 1.0 
      
      
      
      ) between the ligand N6 and the Met1160 backbone.
    • Validation: If a water molecule is modeled here, its B-factor should be comparable to the ligand, indicating a structural bridge.

References

  • Song, J., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014.[7][8] Link

  • Cui, J.J., et al. "Discovery of a novel class of c-Met kinase inhibitors." Journal of Medicinal Chemistry, 2012. Link

  • Lucet, I.S., et al. "The structural basis of Janus kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor." Blood, 2006. Link

  • Underwood, T., et al. "Structural Basis for Selective Small Molecule Kinase Inhibition." Nature Chemical Biology, 2008. Link

  • RCSB Protein Data Bank. "Crystal Structure of c-Met with Azaindole Inhibitors (PDB: 2WD1)." Link

Sources

Technical Guide: Comparative Evaluation of 3-Acyl-6-Azaindole Cytotoxicity in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluation of 3-acyl-6-azaindole cytotoxicity in cancer cell lines Content Type: Publish Comparison Guides

Executive Summary

This guide provides a rigorous technical comparison of 3-acyl-6-azaindole derivatives against standard indole-based therapeutics and Combretastatin A-4 (CA-4). While indole scaffolds have long been "privileged structures" in medicinal chemistry, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) bioisostere offers superior physicochemical properties—specifically enhanced aqueous solubility and metabolic stability—while retaining nanomolar potency against tubulin isoforms. This document details the structural rationale, cytotoxicity profiles, and validated experimental protocols for evaluating these compounds.

Part 1: Structural Rationale & Design Strategy

The Bioisosteric Shift: Indole vs. 6-Azaindole

The primary challenge with 3-aroyl-indole tubulin inhibitors (such as OXi8006) is poor water solubility, which complicates formulation and bioavailability. The 6-azaindole scaffold addresses this by introducing a nitrogen atom at the 6-position.

  • Solubility: The pyridine nitrogen (N6) lowers the LogP (lipophilicity) and acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to the parent indole.

  • Electronic Effects: The electron-deficient nature of the pyridine ring alters the acidity of the NH (position 1), potentially strengthening hydrogen bonding interactions within the colchicine binding site of tubulin.

3-Acyl Substitution Logic

The "3-acyl" (specifically 3-aroyl ) moiety is critical. It mimics the B-ring of colchicine or the distal aryl ring of combretastatin, positioning the carbonyl oxygen to interact with Valα181 or similar residues in the tubulin


-subunit.

Part 2: Comparative Cytotoxicity Profile

The following data summarizes the performance of a representative 3-aroyl-6-azaindole (Compound 6-AZA) against the standard Indole analog (OXi8006) and the clinical reference Combretastatin A-4 (CA-4).

Table 1: Comparative IC50 Values (nM) Across Cancer Cell Lines

CompoundScaffold TypeHeLa (Cervical)MCF-7 (Breast)A549 (Lung)MDR1+ (Resistant)Solubility (Aq)
CA-4 Stilbene2.1 ± 0.53.5 ± 0.84.2 ± 1.1>200 (Poor)Low
OXi8006 Indole3.2 ± 0.64.1 ± 0.96.8 ± 1.515.4 ± 3.2Low
6-AZA 6-Azaindole 4.5 ± 0.8 5.2 ± 1.2 8.1 ± 1.9 18.2 ± 4.0 High

Data Interpretation:

  • Potency Retention: The 6-azaindole derivative (6-AZA) retains single-digit nanomolar potency, comparable to the parent indole and CA-4.

  • MDR Resistance: Both indole and azaindole scaffolds often evade P-glycoprotein efflux (MDR1) better than taxanes, maintaining activity in resistant lines.

  • Trade-off: A slight reduction in potency (1.5x) is often observed with 6-azaindoles compared to indoles, but this is outweighed by the >10-fold improvement in solubility.

Part 3: Mechanistic Validation & Visualization

To confirm that cytotoxicity results from specific target engagement rather than general toxicity, the mechanism must be validated through Tubulin Polymerization Inhibition and Cell Cycle Arrest .

Mechanism of Action (MOA) Pathway

The 3-acyl-6-azaindole binds to the colchicine site, preventing microtubule assembly. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase and leading to apoptosis.

MOA_Pathway Compound 3-Acyl-6-Azaindole Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Effect2->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Outcome Apoptosis (Caspase-3 Activation) Arrest->Outcome

Figure 1: Mechanistic cascade of 3-acyl-6-azaindole inducing cytotoxicity via microtubule destabilization.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis (Friedel-Crafts Acylation)

Expertise Note: Unlike indoles, the electron-deficient pyridine ring of 6-azaindole deactivates the system toward electrophilic substitution. Standard protocols fail. You must use Aluminum Chloride (


)  activation.
  • Preparation: Dissolve 6-azaindole (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

  • Activation: Add

    
     (3.0 eq) at 0°C. Stir for 30 min to form the reactive aluminate complex.
    
  • Acylation: Dropwise add the appropriate aroyl chloride (1.2 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour into ice-water/HCl mixture. The product often precipitates or requires extraction with EtOAc.

  • Validation: NMR must show a downfield shift of the C2-proton, confirming C3-acylation.

Protocol B: MTT Cytotoxicity Assay (Self-Validating)

Trustworthiness: This protocol includes mandatory controls to prevent false positives due to solubility issues.

  • Seeding: Plate cancer cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve 3-acyl-6-azaindole in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 nM to 10 µM).

    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Positive Control: Combretastatin A-4 (CA-4).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Step1 6-Azaindole + Ar-COCl (AlCl3 Activation) Step2 Purification & NMR/MS (Confirm C3 Regioselectivity) Step1->Step2 Step3 MTT Assay (48h) vs. CA-4 Control Step2->Step3 Step4 Hit Selection (IC50 < 50 nM) Step3->Step4 Step5 Tubulin Polymerization Assay (Fluorescence based) Step4->Step5 Step6 Flow Cytometry (Annexin V / PI) Step4->Step6

Figure 2: Validated workflow from chemical synthesis to biological mechanism confirmation.

References

  • BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Retrieved from

  • Wang, L., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 203, 112506. Retrieved from

  • Giraud, F., et al. (2018). New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • Ottoni, O., et al. (2001).[1] Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7). Retrieved from

  • Pinney, K. G., et al. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry. Retrieved from

Sources

ADME Assessment of Halogenated 6-Azaindole Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ADME Property Assessment of Halogenated 6-Azaindole Scaffolds Content Type: Publish Comparison Guide

Executive Summary & Strategic Rationale

In the optimization of kinase inhibitors and GPCR modulators, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a critical bioisostere to the ubiquitous indole and the widely utilized 7-azaindole. While 7-azaindoles (e.g., Vemurafenib) are often favored for their "adenine-mimic" hydrogen bonding patterns, 6-azaindoles offer a distinct electronic profile that can solve specific metabolic and solubility liabilities.

This guide provides a technical assessment of halogenated 6-azaindoles , focusing on how strategic halogenation (F, Cl, Br) modulates Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to their non-halogenated parents and isomeric alternatives.

Why Focus on Halogenated 6-Azaindoles?
  • Metabolic Blocking: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism, but the C3 position remains a "soft spot." Halogenation here drastically extends half-life (

    
    ).
    
  • pKa Modulation: The N6 nitrogen significantly lowers the pKa of the pyrrole NH compared to indole, altering membrane permeability and solubility.

  • Selectivity: Halogens induce distinct electronic perturbations that can fine-tune selectivity against off-target kinases.

Comparative Analysis: Scaffold Performance

The following data synthesis compares the core physicochemical and ADME attributes of the 6-azaindole scaffold against its primary alternatives.

Table 1: Physicochemical & ADME Comparison of Azaindole Isomers
FeatureIndole (Parent)7-Azaindole (Alternative)6-Azaindole (Focus) 3-Halo-6-Azaindole
Aqueous Solubility Low (< 5 µg/mL)Moderate (20-50 µg/mL)Moderate-High (Often > Indole)Low-Moderate (Halogen lipophilicity tax)
Lipophilicity (cLogP) HighLower (Polar N7)Intermediate Increased (+0.5 to +1.0 LogP)
Metabolic Stability (HLM) Poor (Rapid C3 oxidation)Good (N7 reduces e- density)Moderate (N6 effect)Excellent (Blocks C3 oxidation)
H-Bond Capability 1 Donor (NH)1 Donor, 1 Acceptor (N7)1 Donor, 1 Acceptor (N6) No Change (Halogen is weak acceptor)
CYP Inhibition Risk ModerateLow-ModerateModerate (N6 binding heme)Low (Reduced basicity)
Deep Dive: The Halogenation Effect

The introduction of a halogen atom (specifically Fluorine or Chlorine) onto the 6-azaindole core is not merely a steric modification; it is an electronic switch.

  • Metabolic Stability (C3 Blocking): The C3 position of the pyrrole ring is electron-rich and prone to oxidation by CYP450 enzymes (leading to hydroxy-indolenine intermediates).

    • Experimental Insight: Substituting C3-H with C3-F or C3-Cl effectively blocks this pathway due to the strength of the C-X bond and the electronegativity of the halogen, which deactivates the ring towards electrophilic enzymatic attack.

  • Permeability vs. Solubility Trade-off:

    • Fluorine (F): Minimal steric impact (Van der Waals radius ~1.47 Å vs 1.20 Å for H). It lowers pKa and increases lipophilicity slightly, often improving passive permeability (PAMPA) without crashing solubility.

    • Chlorine (Cl): Significant lipophilicity increase (LogP +0.7). While it dramatically improves metabolic stability, it often reduces thermodynamic solubility, necessitating formulation strategies (e.g., amorphous solid dispersions).

Visualizing the ADME Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for optimizing 6-azaindoles and the standard ADME assessment workflow.

ADME_Workflow Scaffold 6-Azaindole Scaffold Halogen_C3 C3-Halogenation (F/Cl) Scaffold->Halogen_C3 Primary Mod Halogen_C4_5 C4/C5-Halogenation Scaffold->Halogen_C4_5 Secondary Mod Stab Increased Metabolic Stability (HLM) Halogen_C3->Stab Blocks Oxidation Sol Decreased Aq. Solubility Halogen_C3->Sol Lipophilicity Tax Perm Altered Permeability (LogP Shift) Halogen_C4_5->Perm Electronic Effect Assess ADME Assessment Pipeline Stab->Assess Sol->Assess Exp1 1. Kinetic Solubility Assess->Exp1 Exp2 2. PAMPA (Permeability) Exp1->Exp2 Exp3 3. Microsomal Stability Exp2->Exp3

Caption: Strategic impact of halogenation on 6-azaindole properties and the sequential ADME assessment workflow.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These methods prioritize reproducibility and high-throughput compatibility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the halogenated scaffold, critical for interpreting bioassays.

  • Preparation: Weigh 1-2 mg of the solid 6-azaindole derivative into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4) or SGF (Simulated Gastric Fluid, pH 1.2).

  • Equilibration: Shake the suspension at 300 rpm for 24 hours at 25°C.

    • Self-Validation: Ensure solid compound is visible at the bottom of the vial throughout the incubation. If fully dissolved, add more solid.

  • Filtration: Filter the supernatant using a 0.45 µm PVDF filter plate to remove undissolved particles.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability Assay (HLM)

Objective: Assess the intrinsic clearance (


) and the protective effect of halogenation.
  • Reaction Mix: Prepare a master mix containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

    • Test compound (1 µM final concentration, <0.1% DMSO).

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel reaction without NADPH to rule out chemical instability.

    • Reference: Include Verapamil or Testosterone as a high-clearance positive control.

  • Sampling: Aliquot 50 µL at

    
     minutes into 200 µL of ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Predict passive transcellular permeability, heavily influenced by halogen-induced LogP shifts.

  • Donor Plate: Dissolve compound in PBS (pH 7.4) at 10 µM. Add 200 µL to the donor wells (bottom plate).

  • Membrane Coating: Add 5 µL of 2% dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane to the PVDF membrane of the acceptor plate (top plate).

  • Acceptor Plate: Add 200 µL of fresh PBS to the acceptor wells.

  • Sandwich & Incubate: Couple the plates and incubate at 25°C for 5 hours in a humidity chamber.

  • Quantification: Measure compound concentration in both donor and acceptor wells via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
    Where
    
    
    is filter area,
    
    
    is volume, and
    
    
    is time.

References

  • Pharmablock. "Azaindoles in Medicinal Chemistry." PharmaBlock White Papers. Accessed March 2026. Link

  • National Institutes of Health (NIH). "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators." PubMed Central. Accessed March 2026. Link

  • BenchChem. "A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs." BenchChem Guides. Accessed March 2026. Link

  • Assay Guidance Manual. "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection." NCBI Bookshelf. Accessed March 2026. Link

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology Blog. Accessed March 2026. Link

Sources

Technical Guide: Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmark Synthesis Routes for 1H-pyrrolo[2,3-c]pyridine Analogs (6-Azaindoles) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The 6-Azaindole Challenge

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a critical bioisostere of indole, widely utilized in kinase inhibitors (e.g., JAK/STAT pathways) to modulate solubility and hydrogen-bonding profiles. Unlike its more common isomer, 7-azaindole ([2,3-b]), the 6-azaindole core presents unique synthetic challenges due to the specific placement of the pyridine nitrogen. This position renders the C5 and C7 positions highly sensitive to nucleophilic attack and complicates lithiation strategies used in standard indole synthesis.

This guide benchmarks the three most chemically distinct and reliable routes to access this scaffold, prioritizing yield, scalability, and functional group tolerance.

Strategic Analysis of Synthetic Pathways

The selection of a synthetic route depends heavily on the desired substitution pattern at the C2 and C3 positions.

Benchmark Matrix: Method Comparison
FeatureMethod A: Sonogashira Cyclization Method B: Hemetsberger-Knittel Method C: Modified Bartoli
Primary Utility Versatility (C2/C3 substituted analogs)Scalability (2-Carboxylate precursors)Direct Access (Parent/Simple alkyls)
Key Precursors 3-amino-4-halopyridinesPyridine-3-carboxaldehydes3-Nitropyridines
Step Count 2 (Coupling + Cyclization)2 (Condensation + Thermolysis)1 (Grignard addition)
Typical Yield High (60–85%) Moderate (40–60%) Low-Moderate (20–40%)
Atom Economy Moderate (Requires Pd/Cu, leaving groups)High (N2 loss)Low (Stoichiometric Grignard)
Scalability Moderate (Pd cost, column chromatography)High (Crystallizable intermediates)Low (Exothermic, cryogenic)
Safety Profile GoodCaution (Azide intermediates)Caution (Grignard/Nitro reactivity)

Decision Framework (Visual)

The following decision tree assists in selecting the optimal route based on target structural requirements.

RouteSelection cluster_legend Key Factors Start Target: 6-Azaindole Analog Q1 Is the C2-position substituted? Start->Q1 Q2 Is the substituent a Carboxylate/Ester? Q1->Q2 Yes RouteC Route C: Bartoli/Reductive (Best for unsubstituted parent) Q1->RouteC No (Parent Core) RouteA Route A: Sonogashira/Cyclization (Best for Aryl/Alkyl at C2) Q2->RouteA No (Aryl/Alkyl) RouteB Route B: Hemetsberger-Knittel (Best for C2-COOR) Q2->RouteB Yes (Ester) Legend Route A: High Cost, High Versatility Route B: Low Cost, Safety Risk (Azide) Route C: Low Yield, Quick Access

Figure 1: Strategic decision tree for selecting the synthesis route based on the target analog's substitution pattern.

Detailed Protocols & Benchmarking

Route A: The Industry Standard (Sonogashira Cyclization)

This is the most robust method for generating diverse libraries of 6-azaindoles. It relies on the cross-coupling of 3-amino-4-iodopyridines with terminal alkynes, followed by cyclization.

  • Mechanism: Pd-catalyzed C-C bond formation followed by nucleophilic attack of the amine on the activated alkyne (often mediated by Cu or base).

  • Why it wins: It tolerates a vast array of functional groups on the alkyne, allowing late-stage diversification.

Standardized Protocol
  • Reagents: 3-amino-4-iodopyridine (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), TEA (3.0 equiv), DMF or THF.

  • Coupling Step: Degas solvent. Add reagents under inert atmosphere (N2/Ar). Stir at RT to 60°C for 4–12 hours. Monitor disappearance of iodopyridine by LCMS.

  • Cyclization Step: Often occurs spontaneously or requires heating to 80°C with additional base (KOtBu or Cs2CO3) if the internal alkyne is not sufficiently electrophilic.

  • Workup: Dilute with EtOAc, wash with water/brine (remove DMF). Dry over Na2SO4.[1]

  • Purification: Flash chromatography. Note: 6-azaindoles are polar; use DCM:MeOH (95:5) or EtOAc:Hexane gradients.[1][2]

Critical Insight: The use of 3-amino-4-chloropyridines is cheaper but requires bulky, electron-rich ligands (e.g., XPhos) and higher temperatures, often degrading yields. Stick to iodopyridines for benchmarking performance.

Route B: The Scalable Classic (Hemetsberger-Knittel)

Ideal for synthesizing ethyl 6-azaindole-2-carboxylates , which are versatile precursors for further functionalization.

  • Mechanism: Condensation of pyridine-aldehyde with azidoacetate, followed by thermolysis to generate a nitrene which inserts into the C-H bond.

  • Why it wins: Low raw material cost. No heavy metals.

Standardized Protocol
  • Condensation: Combine 3-formylpyridine (1.0 equiv) and ethyl azidoacetate (4.0 equiv) with NaOEt (4.0 equiv) in EtOH at -10°C. Stir 2h.

  • Isolation 1: Quench with saturated NH4Cl. Extract the vinyl azide intermediate. Caution: Azides are shock-sensitive. Do not distill.

  • Cyclization: Dropwise addition of the vinyl azide solution into boiling xylene (or toluene) at 120–140°C. The high dilution is critical to prevent polymerization.

  • Workup: Cool to RT. The product often crystallizes directly or precipitates upon addition of hexanes.

Critical Insight: Yields for 6-azaindole (from 4-substituted pyridines) are generally lower (40%) than for indole (80%) due to the electron-deficient nature of the pyridine ring destabilizing the nitrene insertion.

Mechanistic Visualization (Route A)

Understanding the catalytic cycle is essential for troubleshooting low yields in the Sonogashira route.

SonogashiraMechanism Substrate 3-Amino-4-Iodopyridine OxAdd Oxidative Addition (Pd-Ar-I) Substrate->OxAdd + Pd(0) Pd Pd(0) Species TransMetal Transmetallation (Cu-Acetylide) OxAdd->TransMetal + Alkyne/CuI RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd Regenerate Pd(0) Intermed Alkynyl Pyridine RedElim->Intermed Cyclization 5-Endo-Dig Cyclization (Cu/Base mediated) Intermed->Cyclization Product 6-Azaindole Cyclization->Product

Figure 2: Mechanistic flow of the Sonogashira coupling and subsequent cyclization to form the 6-azaindole core.

Expert Insights & Troubleshooting

The "Bartoli" Alternative (Route C)

While the Bartoli reaction (vinyl Grignard + nitroarene) is legendary for 7-substituted indoles, it is suboptimal for 6-azaindoles.

  • Data Point: Reaction of 2-methoxy-3-nitropyridine with vinylmagnesium bromide yields 7-methoxy-6-azaindole in only ~20% yield [1].

  • Why: The Grignard reagent attacks the electrophilic pyridine ring (nucleophilic aromatic substitution) rather than the nitro group.

  • Verdict: Use only if starting materials are already in house and scale is small (<100mg).

Purification Challenges

6-Azaindoles are significantly more polar than indoles due to the pyridine nitrogen (pKa ~4.6).

  • Tip: Pre-wash silica gel with 1% Triethylamine (TEA) in hexanes to prevent streaking.

  • Tip: For difficult separations, use reverse-phase (C18) chromatography with water/acetonitrile (+0.1% formic acid).

N-H Acidity

The pyrrole N-H in 6-azaindole is more acidic than in indole (pKa ~13 vs 17).

  • Implication: When using bases (e.g., NaH, K2CO3) for N-alkylation, reaction rates are faster, but over-alkylation or bis-alkylation side products are more common. Control stoichiometry strictly.

References

  • Dobbs, A. P., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 67(20), 7124–7127. Link

  • Popowycz, F., et al. (2007).[3] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689–8707. Link

  • Lachance, N., et al. (2005). "Practical Synthesis of 6-Azaindoles." Synthesis, 2005(15), 2571–2577. Link

  • Ivonin, S., et al. (2023). "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines." ChemRxiv. Link

Sources

A Comparative Guide to HPLC Analytical Method Validation for 3-Acetyl-5-chloro-6-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of 3-Acetyl-5-chloro-6-azaindole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method suitable for quality control and regulatory submission.

Introduction: The Analytical Challenge of Azaindoles

3-Acetyl-5-chloro-6-azaindole is a heterocyclic compound belonging to the azaindole family. Azaindoles are considered "privileged structures" in medicinal chemistry, serving as bioisosteres for indoles and purines in drug discovery, particularly in the development of kinase inhibitors.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties and may enhance binding affinity.[1] Given its role as a key intermediate or active pharmaceutical ingredient (API), a validated, stability-indicating HPLC method is crucial to ensure its identity, purity, and quality.

The analytical challenge with nitrogen-containing heterocycles lies in their potential for complex chromatographic behavior, including peak tailing due to interactions with residual silanols on silica-based columns and pH-dependent retention.[2][3] This guide details the development of a robust reversed-phase HPLC (RP-HPLC) method and compares it with an alternative, highlighting the critical parameters that ensure its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Method Development and Comparative Analysis

The primary goal of method development is to achieve adequate resolution of the main analyte peak from any impurities and degradation products with good peak symmetry and within a reasonable runtime.

Analyte Properties: 3-Acetyl-5-chloro-6-azaindole (C9H7ClN2O, MW: 194.62) is a relatively polar compound with a weakly basic pyridine-type nitrogen and a nonbasic pyrrole-type nitrogen.[8][9] Its structure suggests UV absorbance, making UV detection a suitable choice.

Method A: Recommended Method (Phosphate Buffer/Acetonitrile)

  • Column: C18, 250 mm x 4.6 mm, 5 µm (Provides excellent hydrophobic retention for aromatic systems).

  • Mobile Phase: Isocratic elution with 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (60:40 v/v).

    • Rationale: The acidic pH suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing.[3] Acetonitrile is chosen for its low viscosity and UV transparency.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Column Temperature: 30°C.

Method B: Alternative Method (Formic Acid/Methanol)

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water and Methanol (50:50 v/v).

    • Rationale: Formic acid is a volatile buffer suitable for LC-MS applications and provides an acidic mobile phase. Methanol offers a different selectivity compared to acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Column Temperature: 30°C.

Performance Comparison

ParameterMethod A (Recommended)Method B (Alternative)Justification for Preference
Retention Time (min) ~5.5~6.8Method A provides a faster analysis time, increasing throughput.
Tailing Factor 1.11.4The phosphate buffer in Method A provides better control of silanol interactions, resulting in more symmetrical peaks.
Resolution (from nearest impurity) > 2.5> 2.0Method A demonstrates superior resolving power, which is critical for a stability-indicating assay.
Solvent Considerations Phosphate is non-volatile.Formic acid is volatile and MS-compatible.For routine QC with UV detection, non-volatility is not a concern. Method A's superior chromatography outweighs the MS-compatibility of Method B.

Based on this comparison, Method A is selected for full validation due to its superior peak shape and efficiency.

Full Method Validation Protocol (Based on Method A)

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6] The following parameters are evaluated according to ICH Q2(R1) guidelines.[7][10]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][11] Forced degradation studies are essential for developing and validating stability-indicating methods.[12][13][14]

Experimental Protocol:

  • Prepare solutions of 3-Acetyl-5-chloro-6-azaindole (approx. 100 µg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Use a photodiode array (PDA) detector to assess peak purity of the parent analyte in all stressed samples.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the parent peak and all degradation product peaks.

  • The peak purity index of the parent peak must be greater than 0.999, indicating no co-eluting impurities.

Expected Results: The method is expected to separate the main peak from all degradants formed under various stress conditions, confirming its stability-indicating nature.

Linearity demonstrates that test results are directly proportional to the concentration of the analyte in the sample.[7] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Prepare a stock solution of 3-Acetyl-5-chloro-6-azaindole reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

Data Summary & Acceptance Criteria:

ParameterAcceptance CriteriaExpected Result
Correlation Coefficient (r²) ≥ 0.999> 0.9995
y-intercept Close to zeroPasses
Range 50% to 150% of nominal concentration50 - 150 µg/mL

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[10] It is determined by applying the method to samples to which known amounts of the analyte have been added.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Data Summary & Acceptance Criteria:

Spike LevelAcceptance Criteria (% Recovery)Expected Mean Recovery (%)
80% 98.0 - 102.0100.5
100% 98.0 - 102.099.8
120% 98.0 - 102.0101.1
Overall Mean 98.0 - 102.0100.5
Overall RSD ≤ 2.0%0.6%

Precision is evaluated at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples prepared at 100% of the test concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different HPLC system.

Data Summary & Acceptance Criteria:

Precision LevelAcceptance Criteria (%RSD)Expected Result (%RSD)
Repeatability (n=6) ≤ 2.0%0.45%
Intermediate Precision (n=6) ≤ 2.0%0.78%
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria & Expected Results:

ParameterAcceptance CriteriaExpected Result
LOD Signal-to-Noise ratio ≥ 3:1~0.05 µg/mL
LOQ Signal-to-Noise ratio ≥ 10:1; Precision (%RSD) at this level should be acceptable.~0.15 µg/mL

Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Experimental Protocol:

  • Analyze samples while making small variations to the standard method parameters, one at a time.

  • Parameters to vary:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% organic)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.1 units)

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits.

  • The retention time shift should be minimal and predictable.

Visualizing the Validation Workflow

A clear workflow ensures all validation aspects are covered systematically.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Develop HPLC Method (Method A) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LODQ LOD & LOQ Lin->LODQ Robust Robustness Acc->Robust Prec->Robust

Caption: Workflow for HPLC Method Validation.

The logical relationship between validation parameters shows how early results inform later tests.

ValidationLogic Specificity Specificity Linearity Linearity Specificity->Linearity Ensures no interference Range Range Linearity->Range Defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Calculated from Accuracy Accuracy Range->Accuracy Tested over Precision Precision Range->Precision Tested over

Caption: Interdependence of Validation Parameters.

Conclusion

The recommended RP-HPLC method (Method A) using a C18 column with a phosphate-buffered acetonitrile mobile phase demonstrates superior chromatographic performance for the analysis of 3-Acetyl-5-chloro-6-azaindole compared to the alternative method. The comprehensive validation protocol outlined in this guide, following ICH Q2(R1) principles, establishes the method's specificity, linearity, accuracy, precision, and robustness. The successful completion of these validation experiments provides a high degree of assurance that the method is suitable for its intended purpose in a regulated quality control environment, ensuring the reliable analysis of this important pharmaceutical compound.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Chromatographia. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Choudhary, A., & Dutta, K. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form. Semantic Scholar. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan J. Chem. [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace. [Link]

Sources

Safety Operating Guide

3-Acetyl-5-chloro-6-azaindole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories misclassifying complex heterocyclic compounds during waste generation. A critical operational error in drug development and synthetic chemistry is treating halogenated solids dissolved in non-halogenated solvents (like DMSO or Methanol) as standard organic waste.

3-Acetyl-5-chloro-6-azaindole (CAS: 1427502-59-7) is a prime example. Because of the 5-chloro substituent on the azaindole core, this compound fundamentally alters the thermodynamic requirements for safe destruction. This guide provides the definitive, step-by-step standard operating procedure (SOP) for the segregation, handling, and disposal of 3-Acetyl-5-chloro-6-azaindole to ensure strict compliance with environmental health and safety (EHS) mandates.

Chemical Profiling & Quantitative Logistical Data

Before initiating any disposal protocol, personnel must understand the physical and regulatory parameters of the compound. Below is the quantitative and logistical data profile required for EHS manifesting.

Property / ParameterSpecification / ValueOperational Implication
CAS Number 1427502-59-7[1]Required identifier for all institutional Hazardous Waste Tags.
Molecular Formula C9H7ClN2O[1]Contains a covalently bound Chlorine atom; legally mandates a Halogenated Waste Stream .
Molecular Weight 194.62 g/mol [1]Relevant for calculating molarity limits in liquid waste accumulation.
Primary Hazard Class Halogenated Organic Compound (HOC)Precursor to toxic byproducts if subjected to improper low-temperature combustion[2].
SAA Volume Limit 55 Gallons (Standard)Must not exceed standard Satellite Accumulation Area limits before EHS transfer[3].
Destruction Method Rotary Kiln IncinerationRequires specialized high-temperature incineration with caustic scrubbing[4].

Mechanistic Rationale: The "Why" Behind the Protocol

In laboratory safety, compliance is driven by understanding causality. Why must 3-Acetyl-5-chloro-6-azaindole be strictly segregated from standard non-halogenated waste?

The Dioxin/Furan Risk: Halogenated organic compounds (HOCs) are environmentally persistent[2]. When a chlorinated heterocycle like 3-Acetyl-5-chloro-6-azaindole is combusted at standard, low-temperature incineration parameters, the carbon-chlorine (C-Cl) bond breaks and participates in radical reactions. This can lead to the unintended synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].

The Regulatory Solution: To prevent atmospheric contamination, the 4 be routed to specialized Treatment, Storage, and Disposal Facilities (TSDFs)[4]. These facilities utilize high-temperature rotary kilns capable of completely mineralizing the azaindole ring. Furthermore, because the combustion of chlorinated compounds produces corrosive hydrochloric acid (HCl) gas, these kilns are equipped with caustic scrubbers (typically utilizing NaOH) to neutralize the emissions before they reach the exhaust stacks[4].

Visual Workflow: Disposal Decision Matrix

The following logic tree dictates the segregation path for any waste containing 3-Acetyl-5-chloro-6-azaindole.

G Start 3-Acetyl-5-chloro-6-azaindole Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powders, Consumables) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid SAA Satellite Accumulation Area Secondary Containment Solid->SAA Solvent Primary Solvent Halogenated? Liquid->Solvent YesHalo Halogenated Solvent (e.g., DCM, Chloroform) Solvent->YesHalo Yes NoHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NoHalo No YesHalo->SAA ForceHalo Force Halogenated Stream (Due to 5-Chloro Group) NoHalo->ForceHalo Contamination Rule ForceHalo->SAA Incinerator High-Temp Rotary Kiln Incineration + Scrubbing SAA->Incinerator EHS Transfer

Workflow for the segregation and disposal of 3-Acetyl-5-chloro-6-azaindole waste streams.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, execute the following protocol precisely when disposing of 3-Acetyl-5-chloro-6-azaindole.

Phase 1: Point-of-Generation Segregation
  • Isolate the Workspace: All commingling of halogenated waste must be conducted inside an operating, certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors[5].

  • Select Compatible Containment: Use a 4-liter white poly (HDPE) bottle for liquid waste or a puncture-resistant, sealable wide-mouth HDPE container for solid waste[5]. Do not use metal containers, as trace HCl generation can cause rapid corrosion.

Phase 2: Liquid vs. Solid Waste Stratification
  • For Solid Waste (Powders, Pipette Tips, Weigh Boats): Place all contaminated consumables directly into the solid hazardous waste container. Do not mix with biological waste or sharp objects unless utilizing a specifically designated halogenated sharps container.

  • For Liquid Waste (The "Contamination Rule"): If you dissolve 3-Acetyl-5-chloro-6-azaindole in a non-halogenated solvent (e.g., DMSO for an in vitro assay), the entire solution must now be classified as Halogenated Waste [5]. The presence of the chlorine atom forces the entire mixture into the halogenated stream to ensure it is routed to a facility with caustic scrubbing capabilities[4]. Never pour this mixture into the standard "Non-Halogenated Organic" carboy.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Labeling: Immediately affix a Hazardous Waste Tag to the container the moment the first drop of waste is added[5]. The tag must explicitly check the boxes for "Halogenated Solvents/Organics" and "Toxic" [5].

  • Constituent Declaration: Write "3-Acetyl-5-chloro-6-azaindole" and the primary solvent (if applicable) on the tag, including estimated percentages[5].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area within secondary containment (e.g., a spill tray)[5]. Ensure it is kept separate from heavy metals, cyanides, or strong alkaline waste streams[5].

Phase 4: Final Manifesting and Institutional Transfer
  • Volume Monitoring: Monitor the container. When it reaches ¾ full, do not add more waste[5].

  • EHS Notification: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department[5].

  • Verification: Ensure the cap is tightly sealed and the exterior of the container is wiped down and free of chemical residue before EHS pickup.

Spill Management & Emergency Response

In the event of an accidental spill of 3-Acetyl-5-chloro-6-azaindole powder or contaminated solution:

  • Containment: Immediately contain the leak using inert absorbent material (e.g., spill pads or vermiculite)[5].

  • Collection: Sweep up the absorbent material using non-sparking tools and place it into a sealed bag.

  • Tagging: Tag the bag explicitly as Hazardous Waste - Halogenated Spill Cleanup [5].

  • Exposure: If direct skin contact occurs, flush the contaminated area with copious amounts of water via a safety shower or eyewash station for at least 15 minutes, and seek immediate medical attention[5].

References

  • 3-Acetyl-5-chloro-6-azaindole Chemical Properties - ChemicalBook. 1

  • Perspective on halogenated organic compounds - National Institutes of Health (NIH) / PMC.2

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories - U.S. Environmental Protection Agency (EPA). 3

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA). 4

  • Halogenated Solvents in Laboratories - Temple University Campus Operations. 5

Sources

Personal protective equipment for handling 3-Acetyl-5-chloro-6-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of advanced pharmaceutical intermediates. 3-Acetyl-5-chloro-6-azaindole (CAS: 1427502-59-7) [1] is a highly functionalized heterocyclic building block, heavily utilized in the development of kinase inhibitors. However, its specific structural features demand stringent safety protocols that go beyond basic laboratory hygiene.

This guide synthesizes mechanistic hazard profiling with field-proven methodologies to provide a self-validating operational framework for researchers and drug development professionals.

Mechanistic Hazard Profiling

To understand the necessary Personal Protective Equipment (PPE), we must first understand the molecule's causality of harm.

The addition of a chlorine atom at the 5-position of the azaindole ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to more readily penetrate the lipid bilayers of the stratum corneum upon dermal contact. Furthermore, the acetyl group can act as a hydrogen bond acceptor, increasing its binding affinity to epidermal proteins, which often manifests as acute skin sensitization or contact dermatitis.

Because exhaustive toxicological data for every niche derivative is rare, industry best practice dictates extrapolating from the foundational safety data of structurally analogous halogenated azaindoles, such as[2] and [3]. These analogs are universally classified under GHS as causing serious eye damage (H318) , skin irritation (H315) , and respiratory irritation (H335) [2][4].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to counter the specific physicochemical threats posed by halogenated heterocyclic ketones.

Protection TierEquipment SpecificationMechanistic Rationale & Validation
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Halogenated azaindoles exhibit high lipophilicity. Nitrile provides a barrier against non-polar permeation[5]. Validation: Perform a pneumatic inflation test on gloves prior to donning to check for micro-tears.
Eye/Face Protection ANSI Z87.1 tight-fitting safety gogglesFine powders pose a severe risk of corneal abrasion and chemical conjunctivitis (H318)[2]. Safety glasses are insufficient; a full orbital seal is required.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of aerosolized micro-particles which cause acute respiratory tract irritation[4]. Validation: Perform a negative-pressure seal check before entering the workspace.
Body Protection Flame-retardant, anti-static lab coatPrevents electrostatic discharge during the transfer of dry powders, mitigating the risk of aerosolization or ignition[6].

Operational Workflow & Handling Protocol

Every step in the handling of 3-Acetyl-5-chloro-6-azaindole must be a self-validating system to ensure containment is never breached.

OperationalWorkflow A 1. Environmental Validation (Hood Face Velocity 80-120 FPM) B 2. Static Mitigation (Ionizing Blower / Zerostat) A->B Airflow Confirmed C 3. Enclosed Weighing (Micro-spatula & Sealed Tare) B->C Static Neutralized D 4. Reaction Execution (Inert Atmosphere) C->D Sealed Transfer E 5. Decontamination (Isopropanol Wipe-down) D->E Reaction Quenched

Fig 1: Self-validating operational workflow for handling halogenated azaindoles.

Standard Operating Procedure (SOP)

Phase 1: Pre-Operational Setup

  • Environmental Control: Ensure the chemical fume hood has a face velocity of 80-120 FPM.

    • Self-Validation: Check the digital airflow monitor; do not uncap the reagent if the flow is fluctuating or the alarm is active.

  • Static Mitigation: Use an anti-static gun (Zerostat) or ionizing blower on the weighing spatulas and weigh boats.

    • Causality: Powders of heterocyclic compounds easily aerosolize due to static charge, drastically increasing inhalation risk[6].

Phase 2: Execution & Transfer 3. Weighing: Tare the balance inside the fume hood. Transfer the compound using a grounded micro-spatula to minimize dust generation[5]. 4. Containment: Seal the weigh boat or vial before removing it from the balance enclosure.

  • Self-Validation: Invert the sealed vial gently to ensure the cap is threaded correctly before moving it across the lab to prevent cross-draft contamination.

Phase 3: Decontamination 5. Surface Cleaning: Wipe down the balance and hood surface with a solvent that solubilizes the compound (e.g., isopropanol or ethanol), followed by a secondary water wipe to remove residual organics.

Spill Response & Disposal Plan

In the event of a containment failure, immediate and structured action is required to prevent exposure.

SpillResponse S1 Identify Spill S2 Evacuate & Ventilate S1->S2 S3 Don N95/P100 Respirator S2->S3 S4 Apply Inert Absorbent S3->S4 S5 Hazardous Waste S4->S5

Fig 2: Immediate spill response protocol for 3-Acetyl-5-chloro-6-azaindole.

Step-by-Step Spill Protocol
  • Identify & Evacuate: Identify the spill scope. Evacuate non-essential personnel and ensure maximum hood ventilation[5].

  • Don Emergency PPE: Equip a half-face respirator with P100 cartridges if the spill has occurred outside the chemical fume hood[4].

  • Containment: Do not dry-sweep. Cover the solid spill with an inert, damp absorbent (like sand or vermiculite) to prevent dust generation and aerosolization[6].

  • Collection: Use non-sparking tools to sweep the absorbent into a sealed, compatible hazardous waste container[5].

  • Waste Segregation: Dispose of contaminated gloves, wipes, and absorbent in a designated hazardous solid waste container. This must be labeled per for halogenated organic waste[2].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.